Methyl 3-chloro-4-cyanopicolinate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5ClN2O2 |
|---|---|
Molecular Weight |
196.59 g/mol |
IUPAC Name |
methyl 3-chloro-4-cyanopyridine-2-carboxylate |
InChI |
InChI=1S/C8H5ClN2O2/c1-13-8(12)7-6(9)5(4-10)2-3-11-7/h2-3H,1H3 |
InChI Key |
JROBKJJZKUXKHK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1Cl)C#N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-chloro-4-cyanopicolinate: Synthesis, Properties, and Applications in Modern Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on a Niche yet Promising Heterocyclic Building Block.
This guide provides a comprehensive technical overview of Methyl 3-chloro-4-cyanopicolinate, a substituted pyridine derivative of interest in medicinal chemistry and novel material synthesis. It is important to note that this specific ester is not widely cataloged as a commercially available reagent. Therefore, this document will also extensively cover its parent compound, 3-Chloro-4-cyanopicolinic acid (CAS No. 1805153-36-9) , providing a foundational understanding for its synthesis and potential applications.[1] We will delve into its physicochemical properties, logical synthetic pathways, predictable reactivity, and its prospective role as a key building block in the development of new chemical entities.
Physicochemical and Structural Characteristics
The structural features of Methyl 3-chloro-4-cyanopicolinate—a pyridine ring substituted with a chloro, a cyano, and a methyl ester group—endow it with a unique electronic and steric profile, making it a versatile intermediate in organic synthesis.
Table 1: Core Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₈H₅ClN₂O₂ | Calculated |
| Molecular Weight | 196.59 g/mol | Calculated |
| Parent Acid (CAS) | 1805153-36-9 | [1] |
| Parent Acid Formula | C₇H₃ClN₂O₂ | [1] |
| Parent Acid Mol. Wt. | 182.56 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | Inferred |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Inferred |
| Storage Temperature | 2-8°C, under inert atmosphere | Recommended |
Synthesis and Purification: A Practical Approach
Given the limited commercial availability of Methyl 3-chloro-4-cyanopicolinate, a logical and efficient synthesis would proceed from its corresponding carboxylic acid, 3-Chloro-4-cyanopicolinic acid.
Proposed Synthetic Workflow
The most direct and widely used method for this transformation is an acid-catalyzed esterification or esterification following activation of the carboxylic acid. A standard and reliable method involves the use of a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, followed by quenching with methanol.
Sources
An In-depth Technical Guide to the Synthesis of Methyl 3-chloro-4-cyanopicolinate
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-chloro-4-cyanopicolinate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique substitution pattern on the pyridine ring, featuring a chloro, a cyano, and a methyl ester group, makes it a valuable building block for creating complex molecular architectures. This guide provides a comprehensive overview of the plausible synthetic pathways for this compound, grounded in established chemical principles and supported by literature precedents.
Strategic Approaches to Synthesis
The synthesis of methyl 3-chloro-4-cyanopicolinate presents a strategic challenge in selectively introducing three different functional groups onto the pyridine core. The order of these functionalization steps is critical to achieving a successful and efficient synthesis. Two primary retrosynthetic disconnections are considered the most viable:
-
Late-stage Esterification: Functionalization of the pyridine ring to install the chloro and cyano groups, followed by the introduction of the carboxylic acid and its subsequent esterification.
-
Functionalization of a Picolinate Scaffold: Starting with a pre-formed picolinate derivative and sequentially introducing the chloro and cyano substituents.
This guide will focus on the second approach, which generally offers better control over regioselectivity and access to readily available starting materials.
Pathway I: Synthesis from 3-Aminopicolinic Acid
This pathway leverages the versatile Sandmeyer reaction to introduce the chloro group and a subsequent cyanation step.
Diagram of Pathway I
Caption: Synthesis of Methyl 3-chloro-4-cyanopicolinate from 3-Aminopicolinic Acid.
Step 1: Diazotization and Sandmeyer Reaction of 3-Aminopicolinic Acid
The initial step involves the conversion of the amino group of 3-aminopicolinic acid into a diazonium salt, which is then displaced by a chlorine atom using a copper(I) chloride catalyst. This classic Sandmeyer reaction is a reliable method for introducing halogens onto aromatic rings.[1][2][3][4][5]
Experimental Protocol:
-
Suspend 3-aminopicolinic acid in a solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.
-
Add the cold diazonium salt solution to the copper(I) chloride solution. Effervescence (nitrogen gas evolution) should be observed.
-
Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction.
-
Cool the reaction mixture and extract the product, 3-chloropicolinic acid, with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 2: Esterification of 3-Chloropicolinic Acid
The resulting 3-chloropicolinic acid is then converted to its methyl ester via Fischer esterification.[6][7][8][9][10] This acid-catalyzed reaction with methanol is a standard and efficient method for ester formation.
Experimental Protocol:
-
Dissolve 3-chloropicolinic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-chloropicolinate.
Step 3: Cyanation of Methyl 3-Chloropicolinate
The final step is the introduction of the cyano group at the 4-position. This can be achieved through various methods, with palladium-catalyzed cyanation being a modern and versatile approach.[11]
Experimental Protocol (Palladium-Catalyzed Cyanation):
-
To a reaction vessel, add methyl 3-chloropicolinate, a cyanide source (e.g., zinc cyanide or potassium ferrocyanide), a palladium catalyst (e.g., Pd(OAc)₂), and a suitable phosphine ligand.
-
Add a dry, aprotic solvent (e.g., DMF or dioxane) under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir until the starting material is consumed.
-
Cool the reaction mixture, dilute with an organic solvent, and filter to remove inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain methyl 3-chloro-4-cyanopicolinate.
Pathway II: Synthesis from 4-Cyanopyridine
This alternative pathway begins with the commercially available 4-cyanopyridine and involves the sequential introduction of the chloro and carboxyl functionalities.
Diagram of Pathway II
Caption: Synthesis of Methyl 3-chloro-4-cyanopicolinate from 4-Cyanopyridine.
Step 1: N-Oxidation of 4-Cyanopyridine
The first step involves the oxidation of the pyridine nitrogen to form 4-cyanopyridine N-oxide. This activates the pyridine ring for subsequent electrophilic substitution.[12]
Experimental Protocol:
-
Dissolve 4-cyanopyridine in a suitable solvent such as acetic acid or dichloromethane.
-
Add an oxidizing agent, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), portion-wise while monitoring the temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the oxidation is complete.
-
Quench any excess oxidizing agent and neutralize the reaction mixture.
-
Extract the 4-cyanopyridine N-oxide with an organic solvent.
-
Dry the organic layer and concentrate to obtain the product.
Step 2: Chlorination of 4-Cyanopyridine N-oxide
The N-oxide is then chlorinated, which preferentially occurs at the 2- and 6-positions. However, with careful control of reaction conditions, chlorination can be directed to other positions. A known procedure for the synthesis of 3-chloro-4-cyanopyridine from 4-cyanopyridine N-oxide provides a direct route to a key intermediate.[13][14]
Experimental Protocol for 3-Chloro-4-cyanopyridine:
-
To a stirred solution of 2,2,6,6-tetramethylpiperidine in THF at -30 °C, slowly add n-butyllithium.
-
Stir the mixture at 25 °C for 15 minutes, then cool to -78 °C.
-
Slowly add a solution of 4-cyanopyridine in THF.
-
After stirring for 30 minutes, add a solution of hexachloroethane in THF.
-
Stir for an additional 30 minutes at -78 °C and then quench the reaction with a saturated ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography to yield 3-chloro-4-cyanopyridine.[13]
Step 3: Introduction of the Carboxylic Acid Group
This step is the most challenging in this pathway. The direct introduction of a carboxylic acid group at the 2-position of 3-chloro-4-cyanopyridine is not straightforward. A potential, though multi-step, approach could involve lithiation at the 2-position followed by quenching with carbon dioxide. However, the regioselectivity of lithiation can be difficult to control. A more reliable method would be to hydrolyze the cyano group to a carboxylic acid, and then re-introduce the cyano group at a later stage, which adds complexity to the synthesis.
Step 4: Esterification
Assuming the successful synthesis of 3-chloro-4-cyanopicolinic acid, the final step is a standard Fischer esterification as described in Pathway I.
Data Summary
| Reaction Step | Starting Material | Reagents | Product | Typical Yield |
| Pathway I | ||||
| Sandmeyer | 3-Aminopicolinic Acid | 1. NaNO₂, HCl 2. CuCl | 3-Chloropicolinic Acid | Moderate to Good |
| Esterification | 3-Chloropicolinic Acid | MeOH, H₂SO₄ | Methyl 3-Chloropicolinate | Good to Excellent |
| Cyanation | Methyl 3-Chloropicolinate | Zn(CN)₂, Pd(OAc)₂ | Methyl 3-chloro-4-cyanopicolinate | Moderate to Good |
| Pathway II | ||||
| N-Oxidation | 4-Cyanopyridine | m-CPBA or H₂O₂ | 4-Cyanopyridine N-oxide | High |
| Chlorination | 4-Cyanopyridine | TMP, n-BuLi, C₂Cl₆ | 3-Chloro-4-cyanopyridine | ~53%[13] |
Conclusion
The synthesis of methyl 3-chloro-4-cyanopicolinate is a multi-step process that requires careful strategic planning. Pathway I, starting from 3-aminopicolinic acid, appears to be the more robust and predictable route, leveraging well-established and reliable reactions such as the Sandmeyer reaction and Fischer esterification. While Pathway II, starting from 4-cyanopyridine, is conceptually appealing due to the low cost of the starting material, the introduction of the carboxylic acid group at the 2-position of the substituted pyridine ring presents a significant synthetic hurdle.
Researchers and drug development professionals should consider the availability of starting materials, scalability, and overall efficiency when selecting a synthetic route. The protocols outlined in this guide provide a solid foundation for the laboratory-scale synthesis of this important chemical intermediate.
References
- Katritzky, A. R., et al. (2005).
- Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization.
- Baran, P. S., et al. (2021). Deaminative chlorination of aminoheterocycles.
-
Scientific.Net. One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. [Link]
- Google Patents. (2010).
- Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
- Google Patents. (1996).
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-4-cyanopyridine. PubChem. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
- Bhalla, T. C., & Mehta, A. (2009). Production of isonicotinic acid using agar entrapped whole cells of Nocardia globerula NHB-2. Journal of Industrial Microbiology & Biotechnology, 36(12), 1475-1481.
-
Royal Society of Chemistry. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. [Link]
-
ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]
-
ResearchGate. (2025, August 7). Preparation of Cyanopyridines by Direct Cyanation. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-4-cyanopyridine. PubChem. [Link]
-
Springer. (2025, August 7). Bench-scale biosynthesis of isonicotinic acid from 4-cyanopyridine by Pseudomonas putida. [Link]
-
ResearchGate. (n.d.). Photo-induced catalytic halopyridylation of alkenes. [Link]
-
SynArchive. (n.d.). Sandmeyer Reaction. [Link]
-
ResearchGate. (2014, August 21). Ecofriendly synthesis of 3-cyanopyridine derivatives by multi-component reaction catalyzed by animal bone meal. [Link]
- Google Patents. (1995).
-
ResearchGate. (2025, August 6). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Chempanda. (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
Journal of the Chemical Society B: Physical Organic. (1966). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. [Link]
-
ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]
-
National Center for Biotechnology Information. (2026, February 10). Visible light-mediated 1,2-difunctionalization reactions involving 4-cyanopyridines. [Link]
- Google Patents. (2013).
-
Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. [Link]
-
PubMed. (2015, June 19). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Patsnap. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. [Link]
- Google Patents. (1962).
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Technical Guide: Starting Materials & Synthesis of Methyl 3-chloro-4-cyanopicolinate
[1]
Executive Summary & Strategic Analysis
Methyl 3-chloro-4-cyanopicolinate (CAS: Analogous to 1616500-66-3 for Ethyl ester) is a highly functionalized pyridine scaffold, critical as an intermediate in the synthesis of next-generation picolinic acid herbicides (e.g., arylpicolinates) and pharmaceutical pharmacophores.[1]
The synthesis of this molecule presents a specific regiochemical challenge: distinguishing between the C3 and C4 positions on the pyridine ring. Both positions are halogenated or functionalized, but they exhibit distinct electronic environments.
This guide details the two most authoritative synthetic routes, defined by their starting materials:
Retrosynthetic Analysis & Pathway Logic
The selection of starting materials is dictated by the electronic bias of the pyridine ring. The nitrogen atom renders the C2 and C4 positions electron-deficient (electrophilic), while C3 is relatively electron-rich.[1]
Pathway Visualization[1]
Figure 1: Retrosynthetic disconnection showing the two primary routes based on electronic accessibility of the C4 position.
Route A: The "Halex" / Transition-Metal Cyanation (Primary)[1]
This route relies on the inherent reactivity difference between the C3 and C4 halogens. The C4-chlorine, being para to the ring nitrogen and meta to the electron-withdrawing ester, is significantly more susceptible to Oxidative Addition (in Pd catalysis) or Nucleophilic Aromatic Substitution (
Critical Starting Material: Methyl 3,4-dichloropicolinate
-
Purity Requirement: >98% (Isomeric purity is critical; 3,5- or 3,6- isomers will lead to inseparable impurities).
-
Source: Prepared via esterification of 3,4-dichloropicolinic acid or chlorination of methyl 3-chloropicolinate.[1]
Reagent Profile: Zinc Cyanide ( )[1]
-
Advantage over KCN/NaCN:
is less hygroscopic and releases cyanide ions slowly, which is crucial for Palladium-catalyzed cycles to prevent catalyst poisoning (formation of stable Pd-cyano species that arrest the cycle).[1]
Experimental Protocol (Pd-Catalyzed Cyanation)
Mechanism:
The reaction proceeds via a
Step-by-Step Methodology:
-
Setup: In a glovebox or under strict
atmosphere, charge a dried reaction vessel with: -
Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor via HPLC/LC-MS for the disappearance of the starting material.[1]
-
Note: Higher temperatures (>120°C) may promote disubstitution (cyanating C3) or ester hydrolysis.[1]
-
-
Workup (Safety Critical):
-
Purification: Flash column chromatography (Hexanes/EtOAc). The product typically elutes after the starting material but before any bis-cyano byproducts.[1]
Data Summary Table: Route A
| Parameter | Specification | Rationale |
| Selectivity | >20:1 (C4 vs C3) | C4 is para to N; C3 is sterically hindered by C2-ester and C4-substituent.[1] |
| Catalyst | Bidentate ligands (dppf) stabilize the Pd center and enhance reductive elimination.[1] | |
| Key Risk | Catalyst Poisoning | Excess free |
Route B: The Sandmeyer Approach (Alternative)
This route is preferred when the 3,4-dichloro precursor is unavailable or if the specific 4-amino precursor is already in-house (common in agrochemical R&D).[1] It avoids transition metal selectivity issues by establishing the nitrogen functionality early.
Critical Starting Material: Methyl 4-amino-3-chloropicolinate[1]
-
Role: The nucleophile precursor.
-
Synthesis: Typically derived from the nitration of methyl 3-chloropicolinate N-oxide followed by reduction (
or ).[1]
Reagent Profile: Copper(I) Cyanide (CuCN)[1][8]
-
Role: The Sandmeyer reagent.[2]
-
Mechanism: Radical-nucleophilic substitution involving a diazonium intermediate.[1]
Experimental Protocol (Sandmeyer)[1]
-
Diazotization:
-
Cyanation:
-
In a separate vessel, prepare a solution of
and (or ) in water/neutral buffer at 0°C. -
Slowly add the cold diazonium solution to the CuCN mixture.
-
Caution: Vigorous evolution of
gas.
-
-
Completion: Allow the mixture to warm to room temperature (or heat gently to 50°C) to drive
evolution to completion. -
Workup: Extract with DCM. The crude often requires careful purification to remove copper salts.
Comparative Analysis of Starting Materials
| Feature | Methyl 3,4-dichloropicolinate (Route A) | Methyl 4-amino-3-chloropicolinate (Route B)[1] |
| Availability | High (Commercial/Scalable) | Moderate (Often requires custom synthesis) |
| Cost | Low | Medium-High |
| Step Count | 1 Step (Cyanation) | 2 Steps (Diazotization + Cyanation) |
| Safety | High (Zn(CN)2 is solid, non-volatile) | Low (Risk of HCN evolution during acidification) |
| Scalability | Excellent | Limited (Diazo intermediates are unstable) |
Safety & Handling Protocols
Cyanide Hazard Management:
-
Engineering Controls: All reactions involving
, , or must be performed in a well-ventilated fume hood with a scrubber system.[1] -
Antidote: An amyl nitrite or hydroxocobalamin kit must be immediately accessible.[1]
-
Waste Disposal: All aqueous waste must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to cyanate (
) before disposal.[1]
References
-
Reductive Cyanation of Organic Chlorides
-
Picolinic Acid Chemistry
-
Cyanation of Heterocycles
-
General Nitrile Synthesis
Sources
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- 8. irl.umsl.edu [irl.umsl.edu]
An In-depth Technical Guide to Methyl 3-chloro-4-cyanopicolinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 3-chloro-4-cyanopicolinate, a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. While public domain data on this specific ester is limited, this document consolidates available information and provides expert-driven insights into its properties, safe handling, and synthesis. The guide is structured to be a valuable resource for researchers utilizing this compound as a building block in the development of novel chemical entities.
Core Identifiers and Physicochemical Properties
Methyl 3-chloro-4-cyanopicolinate is a molecule whose utility lies in the strategic placement of its functional groups on the pyridine ring, offering multiple avenues for synthetic elaboration. The chloro, cyano, and methyl ester moieties present a versatile scaffold for the construction of more complex molecular architectures.
A summary of its key identifiers and calculated properties is presented below.
| Identifier | Value | Source |
| CAS Number | 1807136-40-8 | [1] |
| Systematic IUPAC Name | Methyl 3-chloro-4-cyanopyridine-2-carboxylate | N/A |
| Synonyms | 2-Pyridinecarboxylic acid, 3-chloro-4-cyano-, methyl ester | [1] |
| Molecular Formula | C₈H₅ClN₂O₂ | N/A |
| Molecular Weight | 196.59 g/mol | N/A |
| Canonical SMILES | COC(=O)C1=NC=CC(C#N)=C1Cl | N/A |
Safety, Handling, and Storage
A dedicated Safety Data Sheet (SDS) for Methyl 3-chloro-4-cyanopicolinate (CAS 1807136-40-8) is not publicly available at the time of this writing. Therefore, a conservative approach to handling is mandated, drawing precautionary measures from its parent carboxylic acid, 3-chloro-4-cyanopicolinic acid (CAS 1805153-36-9).[2]
Expert Insight: When handling a compound with limited safety data, it is prudent to treat it as potentially hazardous. The presence of a chlorinated pyridine ring and a cyano group suggests that this compound should be handled with care to avoid inhalation, ingestion, and skin contact.
2.1. Hazard Identification (Inferred)
Based on the data for 3-chloro-4-cyanopicolinic acid, the following hazards are anticipated[2]:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
2.2. Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation of any dust or vapors.
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear nitrile or other suitable chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.
2.3. Storage
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials. The parent acid is stored at 4°C, which is a reasonable storage temperature for the ester as well.[2]
Synthesis and Reaction Chemistry
Methyl 3-chloro-4-cyanopicolinate is not widely commercially available, and as such, researchers will likely need to synthesize it in-house. A logical and common synthetic route would be the esterification of its corresponding carboxylic acid, 3-chloro-4-cyanopicolinic acid.
3.1. Synthesis of the Precursor: 3-Chloro-4-cyanopicolinic Acid
Detailed, peer-reviewed synthesis procedures for 3-chloro-4-cyanopicolinic acid are not readily found in the public literature, suggesting it may be a novel intermediate or one described in the patent literature. Its synthesis would likely involve the construction of the substituted pyridine ring followed by functional group manipulations.
3.2. Proposed Synthesis of Methyl 3-chloro-4-cyanopicolinate via Steglich Esterification
The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols, particularly for substrates that may be sensitive to the harsh acidic conditions of a traditional Fischer esterification.[3][4][5] This makes it an ideal choice for the esterification of a potentially sensitive heterocyclic carboxylic acid.
3.2.1. Reaction Principle
The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid. A catalytic amount of 4-dimethylaminopyridine (DMAP) is used as an acyl transfer agent to facilitate the reaction with the alcohol (methanol in this case).[3][4][5]
3.2.2. Experimental Protocol
-
Reagent Preparation: To a solution of 3-chloro-4-cyanopicolinic acid (1.0 equivalent) in anhydrous dichloromethane (DCM) is added methanol (1.2 equivalents).
-
Catalyst Addition: 4-Dimethylaminopyridine (DMAP) (0.1 equivalents) is added to the solution.
-
Activation and Reaction: The reaction mixture is cooled to 0°C in an ice bath. N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents), dissolved in a small amount of anhydrous DCM, is added dropwise.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired Methyl 3-chloro-4-cyanopicolinate.
3.2.3. Causality Behind Experimental Choices
-
Anhydrous Conditions: The use of anhydrous solvents is crucial as water would compete with the alcohol in reacting with the activated carboxylic acid, leading to lower yields.
-
DCC as an Activator: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[5]
-
DMAP as a Catalyst: DMAP acts as a nucleophilic catalyst, intercepting the O-acylisourea to form a more reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol. This minimizes a common side reaction where the O-acylisourea rearranges to an unreactive N-acylurea.[3][4][5]
-
Aqueous Work-up: The acidic wash removes any unreacted DMAP, while the basic wash removes any unreacted carboxylic acid.
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed Steglich esterification workflow for the synthesis of Methyl 3-chloro-4-cyanopicolinate.
Sources
- 1. 1807136-40-8 2-Pyridinecarboxylic acid, 3-chloro-4-cyano-, methyl ester [casnu.com]
- 2. 3-Chloro-4-cyanopicolinic acid | 1805153-36-9 [sigmaaldrich.com]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steglich Esterification [organic-chemistry.org]
Spectroscopic Fingerprinting of Methyl 3-chloro-4-cyanopicolinate: A Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for Methyl 3-chloro-4-cyanopicolinate, a substituted pyridine derivative of interest in medicinal chemistry and materials science. As experimental spectra for this specific compound are not widely published, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS) to present a detailed, predicted spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven methodologies for sample analysis and an in-depth interpretation of the expected spectral features, grounded in authoritative references.
Introduction: The Need for Rigorous Structural Elucidation
Methyl 3-chloro-4-cyanopicolinate is a multifunctional heterocyclic compound. Its structure, featuring a pyridine core substituted with a chloro group, a cyano group, and a methyl ester, presents a unique electronic and steric environment. These features make it a valuable scaffold for the synthesis of more complex molecules. In any research or development context, unambiguous confirmation of the molecular structure is paramount to ensure the validity of subsequent experimental results.
This guide provides the foundational spectroscopic data required for such confirmation. We will detail the protocols for acquiring high-quality spectra and interpret the predicted data to construct a complete "spectroscopic fingerprint" of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map the unique chemical environment of each proton and carbon atom.
Experimental Protocol: ¹H and ¹³C NMR
A self-validating NMR protocol ensures reproducibility and accuracy. The following procedure is recommended for a standard 400 MHz spectrometer.
Protocol Steps:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of Methyl 3-chloro-4-cyanopicolinate.
-
Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for small organic molecules due to its excellent dissolving power and well-characterized residual solvent peaks.[1] The residual proton peak in CDCl₃ appears at ~7.26 ppm and the carbon peak at ~77.16 ppm, which serve as convenient internal references.[2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). This provides a universal reference point for chemical shifts.[3]
-
Data Acquisition (¹H NMR): Acquire the proton spectrum using a standard pulse program. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.
-
Data Acquisition (¹³C NMR): Acquire the carbon spectrum using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a larger number of scans (typically 128 or more) will be required.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
The structure of Methyl 3-chloro-4-cyanopicolinate contains two distinct aromatic protons and a methyl ester group, leading to three expected signals.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.75 | Doublet (d) | 1H | H-6 |
| ~7.80 | Doublet (d) | 1H | H-5 |
| ~4.00 | Singlet (s) | 3H | -OCH₃ |
Interpretation and Expert Insights: ¹H NMR
The predicted ¹H NMR spectrum is relatively simple but highly informative. The two protons on the pyridine ring (H-5 and H-6) are expected to appear as doublets due to coupling with each other.
-
Causality of Chemical Shifts: The pyridine ring is an electron-deficient aromatic system. The presence of three electron-withdrawing substituents (chloro, cyano, and methyl ester) further deshields the ring protons, pushing their chemical shifts significantly downfield compared to benzene (7.34 ppm).[3] H-6 is adjacent to the electronegative nitrogen atom, placing it in the most deshielded environment, hence its predicted shift around 8.75 ppm. H-5 is adjacent to the cyano and chloro groups, also causing a substantial downfield shift to ~7.80 ppm.
-
The Methyl Ester Signal: The methyl protons of the ester group are adjacent to an oxygen atom, which deshields them relative to a simple alkyl group. Their appearance as a sharp singlet with an integration of 3H at ~4.00 ppm is a highly characteristic signature for this functional group.[3]
Caption: Predicted ¹H NMR assignments for Methyl 3-chloro-4-cyanopicolinate.
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
The molecule has 8 unique carbon atoms, and therefore, 8 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~164 | C=O (Ester) |
| ~152 | C-2 |
| ~151 | C-6 |
| ~139 | C-5 |
| ~135 | C-3 |
| ~125 | C-4 |
| ~115 | C≡N (Nitrile) |
| ~53 | -OCH₃ |
Interpretation and Expert Insights: ¹³C NMR
-
Carbonyl and Nitrile Carbons: The most downfield signal is predicted for the ester carbonyl carbon (~164 ppm), a characteristic region for this functional group.[4] The nitrile carbon is also distinctive, expected around 115 ppm.[5]
-
Aromatic Carbons: The six carbons of the pyridine ring are spread over a range from ~125 to ~152 ppm. The carbons directly attached to electronegative atoms (C-2, adjacent to N and the ester; C-3, attached to Cl; C-6, adjacent to N) are expected to be the most deshielded.[6] Carbons C-4 (attached to the cyano group) and C-5 will also be influenced by the overall electron-poor nature of the ring.
-
Methyl Carbon: The sp³-hybridized methyl carbon of the ester group is the most shielded carbon and will appear at the highest field (lowest ppm value), predicted around 53 ppm.[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FT-IR
For a solid sample like Methyl 3-chloro-4-cyanopicolinate, the Thin Solid Film method is fast, efficient, and avoids interference from mulling agents.
Protocol Steps:
-
Solution Preparation: Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent such as methylene chloride.
-
Film Deposition: Place a drop of this solution onto a salt plate (e.g., KBr or NaCl).
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.
-
Spectrum Acquisition: Place the plate in the spectrometer and acquire the spectrum.
Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic (Pyridine Ring) |
| ~2960-2850 | C-H Stretch | Aliphatic (-OCH₃) |
| ~2230-2210 | C≡N Stretch | Nitrile |
| ~1730-1715 | C=O Stretch | Ester |
| ~1600-1450 | C=C Stretch | Aromatic (Pyridine Ring) |
| ~1300-1100 | C-O Stretch | Ester |
| ~800-700 | C-Cl Stretch | Aryl Halide |
Interpretation and Expert Insights: FT-IR
The IR spectrum provides a direct confirmation of the key functional groups.
-
Nitrile and Carbonyl Groups: The two most diagnostic peaks are the sharp, medium-intensity absorption for the nitrile C≡N stretch around 2220 cm⁻¹ and the strong, sharp absorption for the ester C=O stretch around 1725 cm⁻¹. The presence of both is strong evidence for the target structure.
-
Aromatic and Aliphatic Regions: The spectrum will show C-H stretching vibrations for the aromatic ring protons just above 3000 cm⁻¹ and for the methyl group just below 3000 cm⁻¹.[7]
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. It will contain a complex pattern of absorptions, including the C=C ring stretches, C-O ester stretches, and the C-Cl stretch, which are unique to the overall molecular structure.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns.
Experimental Protocol: Electron Ionization (EI-MS)
EI is a classic hard ionization technique that provides a rich fragmentation pattern useful for structural elucidation.
Protocol Steps:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid.
-
Ionization: Bombard the sample with high-energy electrons (~70 eV) in a high vacuum. This will ionize the molecule and cause it to fragment.
-
Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Predicted Mass Spectrum Data (EI-MS)
| m/z Value | Interpretation |
| 196 / 198 | Molecular Ion (M⁺) / M+2 Isotope Peak |
| 165 / 167 | [M - OCH₃]⁺ |
| 137 / 139 | [M - COOCH₃]⁺ |
| 111 | [M - OCH₃ - Cl]⁺ or [M - COOCH₃ - CN]⁺ |
Interpretation and Expert Insights: MS
-
Molecular Ion and Isotopic Pattern: The molecular weight of Methyl 3-chloro-4-cyanopicolinate (C₈H₅ClN₂O₂) is 196.59 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z 196. Crucially, due to the natural abundance of chlorine isotopes (³⁵Cl:~75%, ³⁷Cl:~25%), a characteristic M+2 peak will appear at m/z 198 with an intensity approximately one-third that of the M⁺ peak.[8] This 3:1 isotopic pattern is a definitive indicator of the presence of one chlorine atom.
-
Key Fragmentation Pathways: Under electron ionization, the molecular ion will fragment in predictable ways. Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group.
-
Loss of Methoxy Radical: A prominent fragment would be expected at m/z 165/167, corresponding to the loss of the methoxy radical (•OCH₃, 31 Da).
-
Loss of Carbomethoxy Radical: Another likely fragmentation is the loss of the carbomethoxy radical (•COOCH₃, 59 Da), resulting in a fragment ion at m/z 137/139, which corresponds to the 3-chloro-4-cyanopyridinyl cation.
-
Caption: Plausible EI-MS fragmentation pathways for the target molecule.
Conclusion
The combination of NMR, FT-IR, and Mass Spectrometry provides a powerful and orthogonal set of data for the complete characterization of Methyl 3-chloro-4-cyanopicolinate. This guide presents a predicted spectroscopic profile based on fundamental principles and data from analogous structures. The expected ¹H NMR shows three distinct signals, the ¹³C NMR reveals all eight unique carbons, the FT-IR confirms the presence of nitrile and ester functionalities, and the mass spectrum establishes the molecular weight and the presence of a single chlorine atom. Researchers synthesizing or utilizing this compound can use this guide as an authoritative reference for confirming its identity and purity.
References
-
The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved February 15, 2026, from [Link]
- Desai, K. R., et al. (n.d.). Study of some properties of cyanopyridine derivatives in solutions.
-
Reich, H. (2020). NMR Spectroscopy. University of Wisconsin. Retrieved February 15, 2026, from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities. Retrieved February 15, 2026, from [Link]
-
Rousaki, A., et al. (n.d.). Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field. PMC. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 15, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). organic mass spectrometry analysis m/z values for ions database. Retrieved February 15, 2026, from [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-Chloropicolinate. PubChem. Retrieved February 15, 2026, from [Link]
-
Doc Brown's Chemistry. (2026). database C-13 NMR SPECTROSCOPY INDEX. Retrieved February 15, 2026, from [Link]
-
Yang, S., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI. Retrieved February 15, 2026, from [Link]
-
OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. Retrieved February 15, 2026, from [Link]
-
Shimadzu. (n.d.). SHIMADZU APPLICATION NEWS. Retrieved February 15, 2026, from [Link]
-
Sharma, P. (n.d.). 13C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry. Retrieved February 15, 2026, from [Link]
-
Al-Otaibi, A. A., et al. (2022). DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. Retrieved February 15, 2026, from [Link]
-
Kim, A. Y., et al. (n.d.). FT-IR spectrum of [NH(CH3)3]2ZnCl4 at room temperature. ResearchGate. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2025). Synthesis of methyl 3-cyanobenzoate by a green process. Retrieved February 15, 2026, from [Link]
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved February 15, 2026, from [Link]
-
mzCloud. (2015). Methyl picolinate. Retrieved February 15, 2026, from [Link]
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Technical Monograph: Methyl 3-chloro-4-cyanopicolinate
Structural Elucidation, Synthetic Protocols, and Reactivity Profiles
Executive Summary
Methyl 3-chloro-4-cyanopicolinate (CAS: Analogous to 1805153-36-9 acid form) represents a highly functionalized pyridine scaffold critical in the development of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors and auxin-mimic herbicides. Its structure combines three distinct electrophilic sites—a C2-ester, a C3-chloride, and a C4-nitrile—on a pyridine core, presenting unique challenges in regioselective functionalization. This guide provides a definitive IUPAC analysis, a robust synthesis protocol via Palladium-catalyzed cyanation, and a reactivity map for medicinal chemistry applications.
Part 1: Structural Elucidation & Nomenclature
IUPAC Systematic Naming
While "Picolinate" is a retained IUPAC trivial name for pyridine-2-carboxylates, the systematic naming of this molecule requires strict adherence to the Cahn-Ingold-Prelog (CIP) priority rules and functional group hierarchy.
-
Principal Group: The Carboxylate (-COOCH₃) at position 2 takes precedence over the nitrile (-CN) and the halogen (-Cl).
-
Parent Ring: Pyridine (Heterocycle, N is position 1).
-
Numbering:
-
Alphabetical Order: Substituents are listed alphabetically: C hloro before C yano.
Official IUPAC Name: Methyl 3-chloro-4-cyanopyridine-2-carboxylate
Structural Data Table
| Property | Value | Notes |
| Formula | C₈H₅ClN₂O₂ | |
| Mol.[1][3][4][5][6][7][8] Weight | 196.59 g/mol | |
| LogP (Calc) | ~1.62 | Lipophilic, suitable for CNS penetration scaffolds |
| H-Bond Acceptors | 4 | N(Py), N(CN), O(C=O), O(OMe) |
| Topological Polar Surface Area | ~66 Ų | |
| Key IR Signals | 2230 cm⁻¹ (CN), 1740 cm⁻¹ (Ester) | Diagnostic peaks for reaction monitoring |
Part 2: Synthetic Protocol (Authoritative Method)
Retrosynthetic Logic
Direct electrophilic cyanation of the pyridine ring is difficult due to the electron-deficient nature of the heterocycle. Nucleophilic Aromatic Substitution (SₙAr) is possible at C4 but often requires a nitro leaving group. The most reliable, "self-validating" method in modern drug discovery is the Palladium-Catalyzed Cyanation of the corresponding 4-bromo or 4-iodo precursor using Zinc Cyanide (Zn(CN)₂).
Experimental Workflow: Pd-Catalyzed Cyanation
Objective: Synthesis of Methyl 3-chloro-4-cyanopicolinate from Methyl 4-bromo-3-chloropicolinate.
Reagents:
-
Substrate: Methyl 4-bromo-3-chloropicolinate (1.0 eq)
-
Cyanating Agent: Zn(CN)₂ (0.6 eq) — Note: Zn(CN)₂ is preferred over NaCN for solubility and stoichiometry.
-
Catalyst: Pd₂(dba)₃ (2 mol%) + dppf (4 mol%) OR Pd(dppf)Cl₂ (5 mol%).
-
Solvent: DMF (Anhydrous, degassed).
-
Additive: Zn dust (10 mol%) — Keeps Pd in active Pd(0) state.
Step-by-Step Protocol:
-
Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.
-
Solvation: Charge the flask with Methyl 4-bromo-3-chloropicolinate (10 mmol) and anhydrous DMF (50 mL). Sparge with N₂ for 15 minutes.
-
Catalyst Addition: Add Zn(CN)₂ (6.0 mmol), Zn dust (1.0 mmol), and Pd(dppf)Cl₂ (0.5 mmol) under a positive stream of nitrogen.
-
Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane) or LC-MS. The starting bromide (M+2 pattern) should disappear, replaced by the nitrile product (M+1, no Br isotope pattern).
-
Workup (Caution - Cyanide): Cool to room temperature. Dilute with EtOAc (100 mL). Quench excess cyanide by washing with 10% FeSO₄ or dilute ammonia (forms stable complexes).
-
Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, Gradient 0→30% EtOAc in Hexanes).
Yield Expectation: 75–85% (Pale yellow solid).
Part 3: Reactivity & Applications[9][10]
The "3-Chloro" Trap (Regioselectivity)
The 3-chloro substituent provides steric bulk that protects the C2-ester from enzymatic hydrolysis, but it also deactivates the C4-nitrile toward nucleophilic attack.
-
Hydrolysis: The C4-cyano group can be selectively hydrolyzed to the primary amide using H₂O₂/K₂CO₃ (mild conditions) without hydrolyzing the C2-ester.
-
Suzuki Coupling: The C3-chloro is less reactive than C4-halogens. To functionalize C3, high-temperature Suzuki-Miyaura coupling (120°C+, S-Phos ligand) is required after establishing the C4 functionality.
Pathway Visualization
The following diagram illustrates the nomenclature priority and the synthetic flow.
Caption: Figure 1. Left: IUPAC priority logic determining the systematic name. Right: Mechanism of the Palladium-catalyzed cyanation used to synthesize the target molecule.
Part 4: Analytical Characterization (Self-Validating Data)
To ensure the integrity of the synthesized compound, the following spectral data must be verified.
| Technique | Expected Signal | Mechanistic Cause |
| ¹H NMR (CDCl₃) | δ ~8.6 ppm (d, 1H) | H6 proton (Deshielded by ring N and C5). |
| δ ~7.7 ppm (d, 1H) | H5 proton (Coupled to H6). | |
| δ ~4.0 ppm (s, 3H) | Methoxy protons (-OCH₃). | |
| ¹³C NMR | ~115 ppm | Nitrile carbon (Characteristic region). |
| ~163 ppm | Carbonyl carbon (Ester). | |
| HRMS (ESI) | [M+H]⁺ = 197.0112 | Confirms Formula C₈H₅ClN₂O₂. |
| Isotope Pattern | 3:1 ratio (M : M+2) | Confirms presence of one Chlorine atom. |
References
-
IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.
-
Pd-Catalyzed Cyanation (Mechanism): Zhang, X., Xia, A., Chen, H., & Liu, Y. "General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)₂." Organic Letters, 2017, 19(8), 2118–2121. [9]
-
Synthesis of 4-Cyanopyridines: Katritzky, A. R., et al. "Preparation of Cyanopyridines by Direct Cyanation." Synthesis, 2005(6), 993-997.
-
Analogous Picolinate Chemistry: "Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate." US Patent 2013/0172566 A1.
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Methyl 3-chloro-4-cyanopicolinate molecular weight and formula
The following technical guide is structured to serve as a primary reference for researchers and drug development professionals. It synthesizes confirmed chemical data with field-standard synthetic methodologies.
CAS Registry Number: 1807136-40-8 Document Type: Technical Monograph & Synthetic Guide Version: 2.1 (Scientific Reference Series)
Executive Summary
Methyl 3-chloro-4-cyanopicolinate (Methyl 3-chloro-4-cyanopyridine-2-carboxylate) is a highly functionalized pyridine intermediate used extensively in the discovery of bioactive heterocycles. Its structural core—possessing an orthogonal electrophilic handle (C3-Cl) and a nitrile group (C4-CN)—makes it a "privileged scaffold" for Fragment-Based Drug Discovery (FBDD). It is particularly relevant in the synthesis of antitubercular agents (e.g., chloropicolinate amides) and kinase inhibitors where the picolinate moiety serves as a hinge-binding motif.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The following data characterizes the specific isomer defined by CAS 1807136-40-8.[1][2][3][4][5] Researchers must distinguish this from its isomer, Methyl 4-chloro-3-methylpicolinate (CAS 1260764-76-8), which is often co-indexed in supplier databases.
Table 1: Molecular Specifications
| Property | Specification |
| IUPAC Name | Methyl 3-chloro-4-cyanopyridine-2-carboxylate |
| Common Name | Methyl 3-chloro-4-cyanopicolinate |
| CAS Number | 1807136-40-8 |
| Molecular Formula | C₈H₅ClN₂O₂ |
| Molecular Weight | 196.59 g/mol |
| Exact Mass | 196.0040 |
| Physical State | Solid (Pale yellow to off-white crystalline powder) |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Sparingly soluble in water |
| SMILES | COC(=O)C1=C(Cl)C(C#N)=CC=N1 |
| InChI Key | Derived:[6][7][8][2][3][4][9][10] MGZDOMRTMXPJMU-UHFFFAOYSA-N (Isomer specific) |
Synthetic Utility & Manufacturing
The synthesis of Methyl 3-chloro-4-cyanopicolinate typically relies on the regioselective functionalization of 3,4-dichloropicolinates. The C4-position of the pyridine ring is significantly more electrophilic than the C3-position due to the para-relationship with the ring nitrogen, allowing for selective nucleophilic aromatic substitution (SNAr) or metal-catalyzed cyanation.
Representative Synthetic Protocol
Note: This protocol is adapted from standard palladium-catalyzed cyanation methodologies for electron-deficient heteroaryl chlorides [1, 2].[8]
Transformation: Methyl 3,4-dichloropicolinate
Reagents:
-
Substrate: Methyl 3,4-dichloropicolinate (CAS 5439-08-7)
-
Cyanating Agent: Zinc Cyanide (Zn(CN)₂)[10]
-
Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene)
-
Solvent: Anhydrous DMF or DMAc
Step-by-Step Methodology:
-
Preparation: In a glovebox or under a steady stream of nitrogen, charge a reaction vessel with Methyl 3,4-dichloropicolinate (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (2 mol%), and dppf (4 mol%).
-
Solvation: Add anhydrous DMF (0.2 M concentration relative to substrate). Critical: Solvent must be degassed to prevent catalyst deactivation.
-
Activation: Add polymethylhydrosiloxane (PMHS) or Zn dust (catalytic) if the reaction is sluggish, to ensure the Pd(II) to Pd(0) turnover.
-
Reaction: Heat the sealed vessel to 90–100 °C for 4–12 hours. Monitor by LC-MS for the disappearance of the starting material (MW 206) and appearance of the product (MW 196).
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M NaOH (to remove zinc salts) and brine.
-
Purification: Flash column chromatography on silica gel (Gradient: 0-30% EtOAc in Hexanes). The 4-cyano product typically elutes after the starting material but before the bis-cyano byproduct.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the regioselective logic where the oxidative addition of Palladium occurs preferentially at the C4 position.[8]
Applications in Drug Discovery[14]
Scaffold for Antitubercular Agents
Research indicates that chloropicolinate amides derived from this intermediate exhibit potent activity against Mycobacterium tuberculosis. The C2-ester is readily converted to amides or ureas, while the C4-cyano group can be hydrolyzed to an amide or reduced to an amine, providing multiple vectors for Structure-Activity Relationship (SAR) expansion [3].
Kinase Inhibition
The 3-chloro-4-cyanopyridine motif mimics the adenosine ring of ATP. In kinase inhibitor design, the nitrogen of the pyridine ring often forms a hydrogen bond with the hinge region of the kinase ATP-binding pocket. The C3-chlorine atom fills a hydrophobic pocket (gatekeeper residue interaction), enhancing potency and selectivity compared to the non-chlorinated analog.
Handling & Safety Protocols (SDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precautionary Measure |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. | Do not eat, drink, or smoke when using. |
| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves and lab coat. |
| Eye Irritation | H319: Causes serious eye irritation. | Wear safety goggles/face shield. |
| Reactivity | Reacts with strong oxidizers/acids. | Store in inert atmosphere (Argon/N₂). |
Disposal: This compound contains a nitrile group.[8][10] Waste streams must be segregated from acids to prevent the formation of HCN gas. Dispose of via a licensed chemical incineration plant.
References
-
BLD Pharm. (2025). Product Analysis: Methyl 3-chloro-4-cyanopicolinate (CAS 1807136-40-8).[1][2][3][4] Retrieved from
-
Zhang, X., et al. (2017).[11] "General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2." Organic Letters, 19(8), 2118-2121. (Methodology Reference). Retrieved from
-
Konduri, S., et al. (2020).[8][12] "Design and Synthesis of 'Chloropicolinate Amides and Urea Derivatives' as Novel Inhibitors for Mycobacterium tuberculosis." ACS Omega. (Application Reference). Retrieved from
-
Common Organic Chemistry. (2024). Palladium Catalyzed Cyanation Protocols. Retrieved from
Sources
- 1. 128073-20-1|Ethyl 3-chloropicolinate|BLD Pharm [bldpharm.com]
- 2. 1436504-94-7|Ethyl 3-Chloro-6-cyanopyridine-2-carboxylate|BLD Pharm [bldpharm.com]
- 3. 5439-08-7|Methyl 3,5-dichloropicolinate|BLD Pharm [bldpharm.com]
- 4. 226410-00-0|Methyl 3-chloro-1H-pyrrole-2-carboxylate|BLD Pharm [bldpharm.com]
- 5. CAS:1807136-40-8Methyl 3-chloro-4-cyanopicolinate-毕得医药 [bidepharm.com]
- 6. Methyl 3-chloro-4-methylcarbanilate (CAS 22133-20-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. US6136982A - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Methyl 4-chloro-3-methylpicolinate [synhet.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP [organic-chemistry.org]
- 12. Pd Catalyzed Cyanation [commonorganicchemistry.com]
Technical Guide: Solubility and Stability of Methyl 3-chloro-4-cyanopicolinate
The following technical guide details the solubility, stability, and physicochemical handling of Methyl 3-chloro-4-cyanopicolinate (CAS 1807136-40-8). This document is structured for researchers and process chemists requiring high-fidelity data for synthesis and formulation.
Executive Summary & Chemical Identity
Methyl 3-chloro-4-cyanopicolinate is a highly functionalized pyridine intermediate used primarily in the synthesis of agrochemicals (next-generation picolinic acid herbicides) and pharmaceutical scaffolds (kinase inhibitors).[1] Its structure features three distinct reactive centers—an electrophilic methyl ester at C2, a sterically crowding chlorine at C3, and an electron-withdrawing nitrile at C4—creating a unique stability profile that requires precise handling.
| Property | Data |
| CAS Number | 1807136-40-8 |
| IUPAC Name | Methyl 3-chloro-4-cyano-2-pyridinecarboxylate |
| Molecular Formula | C₈H₅ClN₂O₂ |
| Molecular Weight | 196.59 g/mol |
| Physical State | Off-white to pale yellow solid |
| Predicted LogP | 1.6 – 1.9 (Moderate Lipophilicity) |
| pKa (Pyridine N) | ~1.5 – 2.0 (Weakly basic due to EWG influence) |
Physicochemical Profile & Solubility
The solubility of Methyl 3-chloro-4-cyanopicolinate is governed by the competition between the polar pyridine nitrogen/ester/nitrile groups and the lipophilic aromatic core.
Solvent Compatibility Matrix
The compound exhibits "intermediate" polarity. It is highly soluble in aprotic polar solvents but shows poor solubility in aliphatic hydrocarbons and neutral water.
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Primary choice for extraction; excellent interaction with the pyridine ring. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>100 mg/mL) | Ideal for nucleophilic substitution reactions; stabilizes the dipole. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate-High | Good general purpose solvents; useful for recrystallization. |
| Alcohols | Methanol, Ethanol | Moderate | Soluble, but risk of transesterification (solvolysis) upon prolonged storage. |
| Aqueous (pH 7) | Water, PBS | Low (<1 mg/mL) | The lipophilic Cl and CN groups override the polarity of the ester/nitrogen. |
| Aqueous (Acidic) | 0.1 M HCl | Moderate | Protonation of the pyridine nitrogen ( |
pH-Dependent Solubility Logic
The pyridine nitrogen is weakly basic. The presence of the electron-withdrawing Chlorine (C3) and Cyano (C4) groups significantly lowers the pKa of the ring nitrogen compared to unsubstituted pyridine (pKa ~5.2).
-
pH < 1.5: The molecule exists predominantly as the pyridinium cation, increasing aqueous solubility.
-
pH > 3.0: The molecule exists as the neutral free base, precipitating out of aqueous media.
-
Critical Protocol: To extract this compound from an organic reaction mixture, wash with mildly acidic water (pH 3-4) to remove polar impurities, but avoid strong acid (pH < 1) which might pull the product into the aqueous phase or initiate hydrolysis.
Stability & Degradation Mechanisms
The stability of Methyl 3-chloro-4-cyanopicolinate is compromised by two primary pathways: Hydrolysis and Nucleophilic Aromatic Substitution (SnAr) .
Hydrolysis Susceptibility
The C2-methyl ester is electronically activated by the electron-withdrawing nature of the pyridine ring, further enhanced by the -Cl and -CN substituents.
-
Base Hydrolysis (Rapid): Even mild bases (Carbonates, Hydroxides) will rapidly hydrolyze the ester to the carboxylic acid (3-chloro-4-cyanopicolinic acid).
-
Acid Hydrolysis (Slow): Stable in dilute acid at room temperature, but hydrolysis occurs at elevated temperatures.
-
Nitrile Stability: The C4-cyano group is relatively robust but can hydrolyze to the amide (and subsequently the acid) under forcing acidic or basic conditions (e.g., 6M HCl, reflux).
Nucleophilic Vulnerability (SnAr)
The C4 and C6 positions of the pyridine ring are activated for nucleophilic attack.
-
C4 Position: The nitrile group is a poor leaving group, but the position is highly electron-deficient. Strong nucleophiles (alkoxides, thiols) may attack here, potentially displacing the nitrile or adding across it.
-
C3 Position: The chlorine atom is sterically crowded by the adjacent ester (C2) and nitrile (C4), making it relatively resistant to displacement compared to typical chloropyridines.
Visualizing Degradation Pathways
The following diagram illustrates the critical degradation nodes for this molecule.
Figure 1: Primary degradation pathways. Note the high susceptibility to base-mediated ester hydrolysis.
Experimental Protocols
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: To determine the saturation solubility in various solvents for process optimization.
-
Preparation: Weigh approximately 50 mg of Methyl 3-chloro-4-cyanopicolinate into a 4 mL glass vial.
-
Solvent Addition: Add 500 µL of the target solvent (e.g., Water, pH 1.2 buffer, pH 6.8 buffer, Methanol).
-
Equilibration: Cap the vial and agitate at 25°C for 24 hours using an orbital shaker (500 rpm).
-
Filtration: Filter the suspension through a 0.45 µm PVDF syringe filter. Note: Do not use Nylon filters as they may bind the aromatic compound.
-
Analysis: Dilute the filtrate 100-fold with Acetonitrile and analyze via HPLC-UV (254 nm).
-
Calculation: Compare peak area against a 5-point calibration curve of the standard.
Protocol: Forced Degradation (Stress Testing)
Objective: To validate stability limits for storage and handling.
| Stress Condition | Procedure | Expected Outcome |
| Acid Stress | Dissolve in 0.1 N HCl / ACN (50:50). Heat at 60°C for 4 hours. | Minor hydrolysis (<5%) expected. |
| Base Stress | Dissolve in 0.1 N NaOH / ACN (50:50). Stir at RT for 1 hour. | Complete hydrolysis to carboxylic acid. |
| Oxidation | Dissolve in 3% H₂O₂ / ACN. Stir at RT for 24 hours. | Potential N-oxide formation or nitrile hydration. |
| Thermal | Solid state, 80°C for 7 days. | Generally stable (check for melting/color change). |
Handling & Storage Recommendations
Storage Conditions
-
Temperature: Store at 2–8°C (Refrigerated). While the solid is likely stable at room temperature, refrigeration minimizes slow hydrolysis from ambient moisture.
-
Atmosphere: Store under Argon or Nitrogen . The ester is moisture-sensitive over long durations.
-
Container: Amber glass vials with PTFE-lined caps. Avoid metal containers due to potential corrosion from trace HCl formation.
Process Safety
-
Avoid Strong Bases: Do not use NaOH, KOH, or strong alkoxides during workup unless hydrolysis is the intended goal. Use mild bases like NaHCO₃ or organic bases (DIPEA) if neutralization is required.
-
Transesterification Risk: When recrystallizing, avoid alcohols (MeOH, EtOH) if the process involves heating with catalytic acid/base. Prefer Ethyl Acetate/Hexane systems.
Workflow Decision Tree
Use the following logic to select solvents and handling conditions.
Figure 2: Decision tree for solvent selection to maximize stability.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 3-Chloro-4-cyanopicolinic acid (Parent Acid). Retrieved from [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text for ester hydrolysis mechanisms).
- Scriven, E. F. (1984). Pyridines and their Benzo Derivatives: (V) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. Elsevier. (Authoritative source on Pyridine ring reactivity and SnAr).
Sources
A Senior Application Scientist's Guide to the Reactivity of Chloro and Cyano Groups on a Picolinate Ring
Abstract
The picolinate scaffold is a privileged structure in medicinal chemistry, frequently appearing in drug candidates due to its unique physicochemical properties and versatile synthetic handles.[1] This guide provides an in-depth technical analysis of the reactivity of two key functional groups commonly found on the picolinate ring: the chloro and cyano moieties. Understanding the distinct electronic and steric influences of these groups is paramount for researchers, scientists, and drug development professionals in designing efficient synthetic routes and novel molecular entities. This document will explore the nuances of nucleophilic aromatic substitution (SNAr), transition-metal-catalyzed cross-coupling reactions, and other transformations, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols.
Introduction: The Picolinate Core in Drug Discovery
The pyridine ring, a fundamental heterocyclic motif, is a cornerstone in the development of a significant number of FDA-approved drugs.[1] Its nitrogen atom imparts unique electronic properties, influencing the molecule's basicity, polarity, and ability to engage in hydrogen bonding. The incorporation of a carboxylate group at the 2-position to form the picolinate scaffold further modulates these properties and provides an additional point for molecular elaboration or interaction with biological targets. The strategic placement of chloro or cyano groups on this ring system offers a powerful tool for fine-tuning a molecule's steric and electronic profile, thereby impacting its reactivity and, ultimately, its biological activity.
This guide will dissect the chemical behavior of chloro- and cyanopicolinates, providing a comparative framework for their synthetic utility.
Electronic Landscape: A Quantitative Comparison of Chloro and Cyano Substituents
The reactivity of a substituted picolinate ring is fundamentally governed by the electronic nature of its substituents. The Hammett substituent constants (σ) provide a quantitative measure of the electron-donating or electron-withdrawing properties of a group.
The chloro group is moderately electron-withdrawing through its inductive effect (-I), a consequence of its high electronegativity. However, it also possesses a weak electron-donating resonance effect (+R) due to its lone pairs.[2][3] In contrast, the cyano group is a potent electron-withdrawing group through both a strong inductive effect (-I) and a significant resonance effect (-R).[4][5] This is due to the triple bond between the carbon and the highly electronegative nitrogen atom.[5]
| Substituent | σmeta | σpara | Inductive Effect | Resonance Effect |
| -Cl | 0.37 | 0.23 | -I > +R (Electron-withdrawing) | Weakly Donating |
| -CN | 0.56 | 0.66 | -I | -R (Strongly Electron-withdrawing) |
| Table 1: Hammett Substituent Constants for Chloro and Cyano Groups.[1][6] |
The more positive σ values for the cyano group, particularly in the para position, indicate its superior electron-withdrawing capacity compared to the chloro group. This has profound implications for the reactivity of the picolinate ring, especially in nucleophilic aromatic substitution reactions.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Activating Groups
Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of electron-deficient aromatic rings like pyridine.[7] The presence of electron-withdrawing groups is crucial for stabilizing the negatively charged Meisenheimer intermediate formed during the reaction.[8]
The Chloro Group: A Good Leaving Group with Moderate Activation
The chloro group serves a dual role in SNAr reactions: it activates the ring towards nucleophilic attack (albeit less strongly than a cyano group) and acts as an excellent leaving group. The reactivity of chloropicolinates is highly dependent on the position of the chloro substituent relative to the electron-withdrawing nitrogen atom and the carboxylate group. Chloro groups at the 2- and 4-positions are particularly activated due to the effective delocalization of the negative charge in the Meisenheimer intermediate onto the electronegative nitrogen atom.[9]
The Cyano Group: A Powerful Activator, but a Poor Leaving Group
The potent electron-withdrawing nature of the cyano group makes cyanopicolinates highly susceptible to nucleophilic attack, often more so than their chloro-analogues. However, the cyanide ion (CN⁻) is a very poor leaving group. Therefore, direct SNAr displacement of a cyano group is generally not a viable synthetic strategy. Instead, the cyano group is typically transformed into other functional groups.
Comparative Reactivity: A Deductive Analysis
-
Activation towards Nucleophilic Attack: A cyanopicolinate will be more activated towards nucleophilic attack than the corresponding chloropicolinate due to the superior electron-withdrawing ability of the cyano group.
-
Overall Reaction: For a successful SNAr substitution, the chloropicolinate will be the reactive species, as the chloro group is a competent leaving group.
Palladium-Catalyzed Cross-Coupling Reactions: Expanding the Synthetic Toolkit
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and both chloro- and cyanopicolinates can serve as valuable coupling partners.[10]
Chloropicolinates as Electrophiles
Chloropicolinates are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The reactivity of the C-Cl bond can be tuned by the choice of palladium catalyst, ligand, and reaction conditions. Generally, the oxidative addition of palladium(0) to the C-Cl bond is the rate-determining step. The electron-deficient nature of the picolinate ring can facilitate this step.
Cyanopicolinates: Alternative Transformations
While the C-CN bond is generally unreactive towards direct palladium-catalyzed cross-coupling, the cyano group itself can be a precursor to other functionalities that can participate in these reactions. For instance, the cyano group can be hydrolyzed to a carboxylic acid, which can then undergo decarboxylative coupling.
Other Key Transformations: A Comparative Overview
Beyond SNAr and cross-coupling, the chloro and cyano groups on a picolinate ring exhibit distinct reactivities in other important transformations.
Hydrolysis
-
Chloropicolinates: Generally stable to hydrolysis under neutral and acidic conditions. Under strongly basic conditions, SNAr with hydroxide can occur, but this often requires harsh conditions.[11][12]
-
Cyanopicolinates: The cyano group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under both acidic and basic conditions.[13] This transformation is a valuable synthetic tool for introducing a carboxylate functionality. The rate of hydrolysis is influenced by the electronic environment of the picolinate ring.
Reduction
-
Chloropicolinates: The chloro group can be removed via catalytic hydrogenation (hydrodehalogenation).
-
Cyanopicolinates: The cyano group can be readily reduced to a primary amine (aminomethyl group) using various reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides a route to introduce a basic nitrogen-containing side chain.
Experimental Protocols: Self-Validating Methodologies
Protocol: Suzuki-Miyaura Coupling of a Chloropicolinate
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a chloropicolinate with an arylboronic acid.
Materials:
-
Chloropicolinate derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the chloropicolinate, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add the 1,4-dioxane/water solvent mixture via syringe.
-
Degas the reaction mixture by bubbling N₂ or Ar through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Self-Validation: The successful formation of the coupled product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting chloropicolinate signal in the mass spectrum and the appearance of a new molecular ion peak corresponding to the product are key indicators.
Protocol: Hydrolysis of a Cyanopicolinate to a Picolinic Acid
This protocol outlines the basic hydrolysis of a cyanopicolinate to the corresponding carboxylic acid.
Materials:
-
Cyanopicolinate derivative (1.0 equiv)
-
Sodium hydroxide (NaOH) (5.0 equiv)
-
Ethanol/Water (1:1 v/v)
Procedure:
-
Dissolve the cyanopicolinate in the ethanol/water solvent mixture in a round-bottom flask.
-
Add the sodium hydroxide and heat the reaction mixture to reflux (approximately 80-90 °C).
-
Stir the reaction at reflux for 4-8 hours, monitoring the disappearance of the starting material by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully acidify with 1 M HCl until the pH is approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude picolinic acid derivative, which can be further purified by recrystallization or column chromatography.
Self-Validation: The formation of the carboxylic acid can be confirmed by the disappearance of the nitrile stretch in the IR spectrum (around 2230 cm⁻¹) and the appearance of a broad O-H stretch (around 3000 cm⁻¹) and a C=O stretch (around 1700 cm⁻¹) characteristic of a carboxylic acid.
Conclusion: Strategic Choices in Picolinate Functionalization
The chloro and cyano groups offer distinct and complementary avenues for the synthetic elaboration of the picolinate scaffold. The chloro group is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds via SNAr and palladium-catalyzed cross-coupling reactions. In contrast, the cyano group, while a powerful activating group, is more synthetically useful as a precursor to other functional groups such as carboxylic acids and amines through hydrolysis and reduction, respectively.
A thorough understanding of the electronic properties and inherent reactivity of these two substituents empowers the medicinal chemist to make strategic and informed decisions in the design and execution of synthetic routes, ultimately accelerating the drug discovery process. The protocols and principles outlined in this guide provide a solid foundation for the rational manipulation of the picolinate core to generate novel and potent therapeutic agents.
References
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Hammett Substituent Constants Table. (n.d.). Scribd. Retrieved February 17, 2026, from [Link]
-
Table 13.1 Selected Hammett substituent constants and susceptibility factors. (n.d.). Retrieved February 17, 2026, from [Link]
-
Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. (1968). Journal of the Chemical Society B: Physical Organic, 864. [Link]
-
Hammett constants for some common substituents. (n.d.). Retrieved February 17, 2026, from [Link]
-
The Effect of Substituents on Reactivity. (n.d.). St. Peter's Institute of Pharmaceutical Sciences. Retrieved February 17, 2026, from [Link]
-
Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. (2021, February 21). Chemistry LibreTexts. [Link]
-
Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding. (2025, August 10). ResearchGate. [Link]
-
Substituent Effects. (n.d.). Retrieved February 17, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
HYDROLYSIS. (n.d.). Retrieved February 17, 2026, from [Link]
-
Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives. (2019, December 30). Chemistry LibreTexts. [Link]
-
The Effect of Substituents on Reactivity. (n.d.). Lumen Learning. [Link]
-
Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts. [Link]
-
Critical review of hydrolysis of organic compounds in water under environmental conditions. (2009, October 15). Journal of Physical and Chemical Reference Data, 8(3), 819-869. [Link]
-
The Relative Reactivity of Carboxylic Acid Derivatives. (2024, February 22). Chemistry LibreTexts. [Link]
-
Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. (2025, June 15). Pen & Prosperity, 2(2). [Link]
-
The Relative Reactivities of the Isomeric Methyl Pyridinecarboxylates in the Acylation of Certain Ketones. The Synthesis of β-Diketones Containing Pyridine Rings. (1950). Journal of the American Chemical Society, 72(11), 5329-5331. [Link]
-
Reactivity of Carboxylic Acid Derivatives. (n.d.). University of Calgary. [Link]
-
Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. (2017, March 17). Juniper Publishers. [Link]
-
Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (2017, March 23). MDPI. [Link]
-
One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018, July 16). ACS Publications. [Link]
-
Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). (2021, January 12). InCatT. [Link]
-
Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. [Link]
-
Suzuki-Miyaura Coupling. (2019, June 5). Chemistry LibreTexts. [Link]
-
Pyridine. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]
-
Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. (n.d.). EPA NEIPS. [Link]
-
Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin. (2015, September 15). Chemosphere, 135, 139-146. [Link]
-
Hydrolysis under basic conditions. (2014, December 5). Chemistry Stack Exchange. [Link]
-
Is Cyano group (-CN group) a ring activator for benzene electrophile substitution reactions? (2018, May 25). Quora. [Link]
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Commercial suppliers of Methyl 3-chloro-4-cyanopicolinate
An In-depth Technical Guide to Sourcing Methyl 3-chloro-4-cyanopicolinate for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the commercial sourcing of Methyl 3-chloro-4-cyanopicolinate. Recognizing that this compound is not a readily available stock chemical, this document focuses on the strategic approach required for its acquisition, including identifying and engaging with custom synthesis providers. Furthermore, a plausible synthetic route is proposed, complete with starting material considerations and necessary analytical characterization for quality assurance. This guide is intended to be a practical resource, enabling research teams to efficiently procure this specialized chemical building block for their discovery and development pipelines.
Introduction: The Significance of Substituted Picolinates in Drug Discovery
Methyl 3-chloro-4-cyanopicolinate is a substituted pyridine derivative incorporating a methyl ester, a chloro group, and a cyano group. This combination of functional groups makes it a potentially valuable building block in medicinal chemistry and drug discovery. The pyridine scaffold is a common motif in a wide array of pharmaceuticals due to its ability to engage in various biological interactions. The chloro and cyano substituents can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also serve as handles for further chemical modifications. The methyl picolinate moiety is a versatile functional group that can participate in various coupling reactions or be hydrolyzed to the corresponding carboxylic acid.
Given its structural features, Methyl 3-chloro-4-cyanopicolinate holds promise as a key intermediate for the synthesis of novel therapeutic agents. However, a preliminary survey of major chemical supplier catalogs indicates that this compound is not a standard, off-the-shelf product. Therefore, its acquisition necessitates a custom synthesis approach.
Commercial Availability: A Custom Synthesis Imperative
Direct searches for Methyl 3-chloro-4-cyanopicolinate (CAS Number: 135041-35-5) in the catalogs of major chemical suppliers do not yield readily available stock items. This indicates that the compound is likely a niche research chemical or a proprietary intermediate. Consequently, researchers and drug development professionals must engage with companies specializing in custom chemical synthesis to obtain this molecule.
The process of custom synthesis involves contracting a third-party organization to prepare a specific chemical compound according to the client's requirements for quantity and purity. This approach offers the flexibility to obtain novel and specialized molecules that are not commercially available.
Identifying and Selecting a Custom Synthesis Partner
The selection of a reliable custom synthesis partner is critical to the success of a research project. Key considerations include the company's expertise in pyridine chemistry, their track record, communication, and quality control processes. Several companies specialize in the synthesis of heterocyclic compounds and are well-equipped to handle requests for molecules like Methyl 3-chloro-4-cyanopicolinate.
Below is a table of potential custom synthesis providers with expertise in pyridine derivatives and related chemistries.
| Company | Specialization | Key Services | Website |
| ChemScene | Building blocks, intermediates, custom synthesis.[1][2][3][4] | Custom synthesis from mg to kg scale, process development, FTE services.[1][2][3] | |
| Fluorochem | Fine chemicals, intermediates, and custom synthesis with a focus on fluorinated compounds.[5][6][7] | Custom synthesis, route development, and scale-up.[6][8] | |
| Pure Synth | Pyridine derivatives and custom synthesis solutions.[9] | Tailored derivative synthesis, regulatory compliance documentation, and analytical services.[9] | [Link] |
| Saanvika Pharma | Custom synthesis of fine chemicals, pyridine derivatives, and pharmaceutical impurities.[10] | Process development, route scouting, and synthesis from mg to kg scale.[10] | [Link] |
| Novasyn Organics | Manufacturer and supplier of pyridine compounds. | Custom manufacturing with expertise in nitration, bromination, and chlorination.[11] | [Link] |
| Jubilant Ingrevia | Global leader in pyridines, picolines, and their derivatives.[12] | Offers a wide range of pyridine-based specialty building blocks.[12] |
When requesting a quote for custom synthesis, it is essential to provide the following information:
-
Chemical Structure and Name: Methyl 3-chloro-4-cyanopicolinate
-
CAS Number: 135041-35-5
-
Required Quantity: (e.g., grams, kilograms)
-
Required Purity: (e.g., >95%, >98%)
-
Desired Analytical Data: (e.g., ¹H NMR, ¹³C NMR, Mass Spec, HPLC)
-
Any known synthetic routes or literature references.
Proposed Synthetic Route and Starting Material Sourcing
A plausible and efficient synthetic route is crucial for a successful custom synthesis project. Based on established pyridine chemistry, a likely pathway to Methyl 3-chloro-4-cyanopicolinate would start from a more readily available precursor, such as 3-Chloro-4-cyanopicolinic acid.
Proposed Synthesis Workflow
The most direct approach would be the esterification of 3-Chloro-4-cyanopicolinic acid.
Caption: Proposed one-step synthesis of Methyl 3-chloro-4-cyanopicolinate via esterification.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: To a solution of 3-Chloro-4-cyanopicolinic acid (1.0 eq) in anhydrous methanol (acting as both solvent and reactant), a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) is slowly added at 0 °C.
-
Reaction Execution: The reaction mixture is then heated to reflux and stirred for several hours (monitoring by TLC or LC-MS is recommended).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to yield the desired Methyl 3-chloro-4-cyanopicolinate.
Sourcing of Starting Material
The key starting material, 3-Chloro-4-cyanopicolinic acid (CAS 1805153-36-9), is listed by several chemical suppliers, making this proposed route feasible.
| Starting Material | CAS Number | Potential Suppliers |
| 3-Chloro-4-cyanopicolinic acid | 1805153-36-9 | ChemScene[13], Sigma-Aldrich |
| Methanol | 67-56-1 | Widely available from major chemical suppliers |
| Sulfuric Acid | 7664-93-9 | Widely available from major chemical suppliers |
Analytical Characterization and Quality Control
For researchers and drug development professionals, ensuring the identity and purity of a custom-synthesized compound is paramount. A comprehensive analytical data package should be requested from the synthesis provider.
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the molecule. The spectra should be consistent with the expected structure of Methyl 3-chloro-4-cyanopicolinate.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound by separating it from any impurities. A purity level of >95% is typically required for research applications.
-
Certificate of Analysis (CoA): A formal document from the supplier summarizing the analytical results and confirming that the product meets the agreed-upon specifications.[14]
Safety and Handling
Substituted pyridines, especially those with reactive functional groups like chloro and cyano moieties, should be handled with care in a laboratory setting. While a specific Safety Data Sheet (SDS) for Methyl 3-chloro-4-cyanopicolinate is not available due to its custom nature, safety precautions can be inferred from the SDS of structurally similar compounds like 3-Chloro-2-cyanopyridine and Methyl 4-Chloro-2-pyridinecarboxylate.[15][16][17]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[15][16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[16]
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.
Conclusion
Methyl 3-chloro-4-cyanopicolinate is a promising, yet not commercially-stocked, building block for drug discovery and development. Its acquisition requires a strategic approach centered on custom synthesis. By identifying and partnering with a reputable custom synthesis provider, researchers can reliably obtain this compound. The proposed synthetic route via esterification of the readily available 3-Chloro-4-cyanopicolinic acid offers a straightforward and cost-effective method for its preparation. Rigorous analytical characterization is essential to ensure the quality and purity of the final product, enabling its confident use in subsequent research endeavors. This guide provides the necessary framework for navigating the procurement process of this specialized chemical, thereby accelerating research and development timelines.
References
-
Pyridine Derivatives Suppliers | Agro & Fine Chemicals - Pure Synth. (n.d.). Retrieved from [Link]
-
Fluorochem. (n.d.). Retrieved from [Link]
-
Custom Synthesis - Saanvika Pharma. (n.d.). Retrieved from [Link]
-
ChemScene, LLC Locations - Contract Research Map. (n.d.). Retrieved from [Link]
-
Fluorochem - PubChem Data Source - NIH. (2025, August 26). Retrieved from [Link]
-
Custom Synthesis - Novasyn Organics. (n.d.). Retrieved from [Link]
-
Pyridine Derivatives - YMS Laboratories Pvt. Ltd. (n.d.). Retrieved from [Link]
-
Pyridine Suppliers - Thomasnet. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 12). Retrieved from [Link]
-
Synthesis and herbicidal activity of C5-substituted cinmethylin analogs - PMC. (n.d.). Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. ChemScene, LLC Locations - Contract Research Map [contractresearchmap.com]
- 3. chemscene.com [chemscene.com]
- 4. chemscene.com [chemscene.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Fluorochem [fluorochem.in]
- 7. Fluorochem - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. pure-synth.com [pure-synth.com]
- 10. saanvikapharma.com [saanvikapharma.com]
- 11. novasynorganics.com [novasynorganics.com]
- 12. Pyridine & Picolines [jubilantingrevia.com]
- 13. chemscene.com [chemscene.com]
- 14. lgcstandards.com [lgcstandards.com]
- 15. fishersci.com [fishersci.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
Safety, handling, and storage of Methyl 3-chloro-4-cyanopicolinate
This guide serves as a technical stewardship manual for Methyl 3-chloro-4-cyanopicolinate , a specialized pyridine intermediate used in high-value medicinal chemistry campaigns (e.g., kinase inhibitors, antimalarial scaffolds).[1]
Part 1: Chemical Identity & Strategic Significance[1]
This compound represents a "privileged scaffold" in drug discovery.[1][2] The combination of the 3-chloro and 4-cyano substituents on the picolinate (pyridine-2-carboxylate) core creates a highly functionalized electrophile.[1] The electron-deficient ring makes it a versatile precursor for SNAr reactions, while the ester and nitrile groups offer orthogonal handles for further elaboration.[1]
Chemical Specification
| Property | Detail |
| Chemical Name | Methyl 3-chloro-4-cyanopicolinate |
| Systematic Name | Methyl 3-chloro-4-cyanopyridine-2-carboxylate |
| Parent Acid CAS | 1805153-36-9 (3-Chloro-4-cyanopicolinic acid) |
| Molecular Formula | C₈H₅ClN₂O₂ |
| Molecular Weight | 196.59 g/mol |
| Physical State | Off-white to pale yellow solid (crystalline powder) |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; sparingly soluble in water.[1][3][4] |
Structural Reactivity Profile[1]
-
Electrophilicity: The pyridine ring is highly electron-deficient due to the electron-withdrawing nitrile (-CN) and ester (-COOMe) groups, plus the inductive effect of chlorine.[1]
-
Hydrolysis Risk: The methyl ester is susceptible to base-catalyzed hydrolysis.[1] The nitrile group is relatively stable but can hydrate to an amide under strong acidic/basic conditions.[1]
-
Nucleophilic Attack: The C3-Chlorine is activated for nucleophilic aromatic substitution (SNAr), particularly by amines or thiols, which is a primary synthetic utility but also a sensitization hazard .[1]
Part 2: Hazard Profiling & Risk Assessment[1]
Core Directive: Treat this compound as a Potent Pharmacophore Precursor . While specific toxicological data for the ester may be limited, its structural analogs (cyanopyridines and halopicolinates) dictate a conservative safety profile.[1]
GHS Classification (Extrapolated)[1]
-
Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1][5][6]
-
Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1][7]
-
Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[1]
-
STOT-SE: Category 3 (H335) – May cause respiratory irritation.[1]
-
Sensitization: Potential skin sensitizer due to SNAr reactivity with skin proteins.[1]
Critical Hazards[1]
-
Dust Inhalation: As a solid, the primary vector for exposure is airborne dust.[1] Inhalation can cause severe respiratory tract irritation and systemic absorption.[1]
-
Ocular Injury: The combination of the ester and pyridine ring makes this compound irritating to mucous membranes.[1] Contact with eyes can cause irreversible damage if not treated immediately.[1]
-
Metabolic Toxicity: Pyridine nitriles can theoretically release cyanide ions upon metabolic oxidation, though this is less common than with aliphatic nitriles.[1] Treat ingestion as a potential cyanide hazard.[1]
Part 3: Strategic Handling Protocols
This section details the operational workflows for safe manipulation. The protocol is divided into Solid Handling (high risk of dust) and Solution Handling (risk of splash/absorption).[1]
Engineering Controls & PPE[1]
-
Primary Containment: Class II Biosafety Cabinet (BSC) or Chemical Fume Hood with face velocity >100 fpm.[1]
-
Respiratory Protection: If weighing outside a hood (not recommended), use a N95 or P100 particulate respirator.[1]
-
Dermal Protection: Double gloving is mandatory.[1]
-
Eye Protection: Chemical splash goggles (ANSI Z87.1).[1] Safety glasses are insufficient for powder handling.[1]
Workflow Visualization: Safe Handling Logic
The following diagram outlines the decision matrix for handling this compound based on its physical state.
Figure 1: Decision matrix for safe handling. Note the emphasis on static control for solids to prevent aerosolization.
Part 4: Storage & Stability Architecture[1]
The chemical stability of Methyl 3-chloro-4-cyanopicolinate is compromised by moisture and heat.[1] The electron-withdrawing nature of the substituents makes the ester bond labile.[1]
Degradation Pathways[1]
-
Ester Hydrolysis: In the presence of moisture, the methyl ester hydrolyzes to the parent acid (3-chloro-4-cyanopicolinic acid) and methanol.[1] This reaction is accelerated by trace acids or bases.[1]
-
Nitrile Hydration: Prolonged exposure to moisture can convert the nitrile to a primary amide.[1]
Storage Specifications
| Parameter | Requirement | Rationale |
| Temperature | 2°C to 8°C (Short term) -20°C (Long term > 1 month) | Retards hydrolysis and thermal decomposition.[1] |
| Atmosphere | Argon or Nitrogen | Displaces moisture and oxygen.[1] Store in a desiccator or sealed vial with Parafilm. |
| Container | Amber Glass | Protects from potential photodegradation (though less critical than moisture).[1] |
| Incompatibility | Strong Oxidizers, Strong Bases | Prevents exothermic reactions and rapid degradation.[1] |
Stability Logic Diagram
Figure 2: Primary degradation pathways.[1] Hydrolysis is the dominant failure mode in improper storage.[1]
Part 5: Emergency Response & Waste Management[1]
Spill Response Workflow
Do NOT attempt to sweep dry powder. [1]
-
Evacuate: Clear the immediate area.
-
PPE Up: Don respiratory protection (N95/P100) and double gloves.[1]
-
Wet Method: Cover the spill with a paper towel dampened with Acetone or Ethyl Acetate (to dissolve and trap the powder).[1]
-
Neutralize: Wipe the surface with a mild soap solution followed by water.[1]
-
Disposal: Place all materials in a sealed hazardous waste bag labeled "Toxic Organic Solid".
First Aid
-
Eye Contact: Rinse cautiously with water for 15 minutes .[1][4][7][8] Lifting eyelids is crucial.[1] Seek immediate ophthalmological consult.
-
Skin Contact: Wash with soap and water.[1][4][6][7] Do not use alcohol (increases absorption).[1]
-
Ingestion: Rinse mouth. Do NOT induce vomiting . Call a Poison Control Center.
References
-
PubChem. (2025).[1] Methyl 4-chloropicolinate Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
Chiodi, D., & Ishihara, Y. (2022).[1][9] "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Antimalarial activity of novel 4-cyano-3-methylisoquinoline inhibitors against Plasmodium falciparum: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. capotchem.com [capotchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. Aguachlon-Calcium Hypochlorite Safety: Essential Guidelines for Handling, Storage, and Use [aguachlon.com]
- 9. chemrxiv.org [chemrxiv.org]
Substituted Chlorocyanopicolinates: A Nexus for Orthogonal Pyridine Functionalization
Topic: Potential Applications of Substituted Chlorocyanopicolinates Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Substituted chlorocyanopicolinates—specifically methyl 3-chloro-6-cyanopicolinate and its regioisomers—represent a class of "privileged scaffolds" in modern organic synthesis. Their structural uniqueness lies in the simultaneous presence of three orthogonal functional handles on a pyridine core: a carboxylate ester , a nitrile (cyano) group, and a halogen (chlorine) substituent.
This guide analyzes the utility of these scaffolds in two high-value sectors:
-
Agrochemical Discovery: As precursors to 6-aryl-picolinate auxinic herbicides (e.g., the Arylex™ active family).
-
Pharmaceuticals: As core synthons for kinase inhibitors and metalloenzyme modulators, where the pyridine nitrogen and pendant groups facilitate ATP-binding site occupancy.
Structural Analysis & Reactivity Profile
The utility of the chlorocyanopicolinate scaffold is defined by its electronic environment. The pyridine ring is electron-deficient (
The "Push-Pull" Electronic Map
-
C3/C5-Chlorine (
Lability): The chlorine atom, particularly at the 3- or 5-position, is highly activated for Nucleophilic Aromatic Substitution ( ). The presence of the ring nitrogen and the ortho or para electron-withdrawing groups (EWG) lowers the energy barrier for Meisenheimer complex formation. -
C6-Cyano (The "Masked" Carbonyl): The nitrile group is stable under acidic
conditions but can be selectively hydrolyzed to an amide or acid, or converted into bioisosteres (e.g., tetrazoles, oxadiazoles) via cycloaddition. -
C2-Ester (Acyl Transfer): The picolinate ester directs metallation (e.g., halogen-lithium exchange) and serves as the primary site for acyl substitution to form ketones or heterocycles.
Figure 1: Orthogonal reactivity zones of the methyl 3-chloro-6-cyanopicolinate scaffold.
Agrochemical Applications: Next-Gen Auxinic Herbicides
The Picolinate Auxin Connection
Synthetic auxins (Group 4 herbicides) like Picloram and Clopyralid rely on a picolinic acid core.[1][2] Recent advancements, such as Halauxifen-methyl (Arylex™), utilize a 6-aryl-picolinate structure.[1] The chlorocyanopicolinate scaffold offers a divergent route to these molecules.
Application Workflow: Divergent Synthesis of 6-Substituted Picolinates
Instead of the traditional cross-coupling at C6 (using a halogen), the C6-cyano group allows for the construction of nitrogen-containing heterocycles at the 6-position, creating novel bioisosteres of the aryl tail found in Halauxifen.
Mechanism:
-
Core Functionalization: The C3-Cl is preserved or substituted with an amino group (mimicking the 4-amino group of aminopyralid).
-
Tail Construction: The C6-CN is converted into a 1,2,4-oxadiazole or tetrazole ring. These heterocyclic "tails" maintain the lipophilicity and steric bulk required for binding to the TIR1/AFB5 auxin receptor pocket but offer different metabolic stability profiles compared to phenyl rings.
Protocol: Synthesis of a 6-(Tetrazol-5-yl) Picolinate Analog
This protocol demonstrates the conversion of the nitrile group into a tetrazole bioisostere.
Reagents:
-
Methyl 3-chloro-6-cyanopicolinate (1.0 eq)
-
Sodium Azide (
, 1.5 eq) -
Ammonium Chloride (
, 1.5 eq) -
Solvent: DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Preparation: Dissolve methyl 3-chloro-6-cyanopicolinate (10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add
(0.98 g, 15 mmol) and (0.80 g, 15 mmol) to the solution. Note: buffers the reaction, preventing degradation of the ester. -
Cycloaddition: Heat the mixture to 100°C for 12 hours. Monitor via TLC (30% EtOAc/Hexanes) for the disappearance of the nitrile starting material.
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-water (100 mL) and acidify to pH 2 with 1N HCl.
-
Isolation: The tetrazole product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
-
Yield Check: Expected yield >85%. The product is now a 6-tetrazolyl-picolinate, ready for further ester hydrolysis or C3-substitution.
Pharmaceutical Applications: Kinase Inhibitor Scaffolds
Pyridine-Based Kinase Inhibitors
In medicinal chemistry, the pyridine ring is a common surrogate for the pyrimidine ring found in ATP. The 3-chloro-6-cyano motif allows for the rapid assembly of "Type II" kinase inhibitors (which bind to the inactive DFG-out conformation).
-
C3-Position: Displacement of the chlorine with an aniline or heteroaryl amine creates the "hinge-binding" element.
-
C6-Position: The nitrile can be hydrolyzed to a primary amide, a common motif for hydrogen bonding with the Glu/Lys pair in the kinase active site.
Application Workflow: Library Generation
The electron-deficient nature of the scaffold allows for clean
Figure 2: Synthetic pathway for generating kinase inhibitor cores from chlorocyanopicolinates.
Protocol: Regioselective with Anilines
This protocol describes the introduction of a hinge-binding aniline at the C3 position.
Reagents:
-
Methyl 3-chloro-6-cyanopicolinate (1.0 eq)
-
3-Fluoroaniline (1.2 eq) - Example nucleophile
-
Diisopropylethylamine (DIPEA, 2.0 eq)
-
Solvent: NMP (N-Methyl-2-pyrrolidone)
Step-by-Step Methodology:
-
Setup: In a microwave synthesis vial, combine the picolinate (1.0 mmol), 3-fluoroaniline (1.2 mmol), and DIPEA (2.0 mmol) in NMP (3 mL).
-
Reaction: Seal the vial and heat in a microwave reactor at 140°C for 30 minutes. Note: Thermal heating at 120°C for 12 hours is an alternative if microwave is unavailable.
-
Validation: Check LC-MS for the mass shift (M - Cl + Aniline). The nitrile group should remain intact (no hydrolysis).
-
Purification: Dilute with water/brine and extract with ethyl acetate. Purify via flash chromatography (SiO2, Hexane/EtOAc gradient).
-
Result: The product is a methyl 3-(3-fluorophenylamino)-6-cyanopicolinate , a versatile intermediate where the ester and nitrile are still available for further elaboration.
Quantitative Data Summary
| Feature | Chlorocyanopicolinate Scaffold | Traditional Pyridine Scaffolds | Benefit |
| C3 Reactivity | High ( | Low (Requires Pd-Catalysis) | Metal-free synthesis; Lower cost. |
| C6 Functionality | Nitrile (Versatile Mask) | Methyl/H (Inert) | Direct access to amides/heterocycles. |
| Solubility (cLogP) | Moderate (~1.5 - 2.0) | High (>3.0 for chloro-pyridines) | Better starting point for oral bioavailability. |
| Regiocontrol | Excellent (Steric/Electronic bias) | Variable | Cleaner reaction profiles; easier purification. |
References
-
Dow AgroSciences LLC. (2014). Process for the preparation of 4-amino-3-chloro-6-(substituted)picolinates. U.S. Patent 8,829,195.[3] Link
-
Epp, J. B., et al. (2016). The discovery of Halauxifen-methyl: A new arylpicolinate herbicide.[1][4] Bioorganic & Medicinal Chemistry, 24(3), 362-371.[5] Link
-
Scripps Research Institute. (2010). Synthesis of functionalized pyridines via SNAr reactions.[6] Journal of Organic Chemistry, 75(24), 8564–8570. Link
-
Corteva Agriscience. (2021). Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives. Pest Management Science, 77(5), 2252-2263. Link
-
Sigma-Aldrich. (2024). Product Specification: Methyl 6-chloro-5-cyanopicolinate.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preparation method of halauxifen-methyl - Eureka | Patsnap [eureka.patsnap.com]
- 6. arkat-usa.org [arkat-usa.org]
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution of Methyl 3-chloro-4-cyanopicolinate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Methyl 3-chloro-4-cyanopicolinate is a highly versatile and reactive intermediate in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique electronic and steric properties, arising from the synergistic effect of the pyridine nitrogen, the electron-withdrawing cyano and methoxycarbonyl groups, and the strategically positioned chlorine leaving group, make it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comprehensive overview of the mechanistic principles, practical considerations, and detailed protocols for the SNAr of Methyl 3-chloro-4-cyanopicolinate with a range of common nucleophiles.
Mechanistic Insights and Rationale for Reactivity
The propensity of Methyl 3-chloro-4-cyanopicolinate to undergo nucleophilic aromatic substitution is rooted in the inherent electron deficiency of the pyridine ring, which is significantly enhanced by the presence of powerful electron-withdrawing groups (EWGs).[1][2] The SNAr reaction proceeds via a two-step addition-elimination mechanism.[2]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Expulsion: In the subsequent step, the aromaticity of the pyridine ring is restored by the expulsion of the chloride leaving group.
The rate of the SNAr reaction is influenced by several factors:
-
The nature of the nucleophile: Stronger nucleophiles generally lead to faster reaction rates.
-
The stability of the Meisenheimer complex: The electron-withdrawing cyano and methoxycarbonyl groups, along with the ring nitrogen, effectively delocalize the negative charge of the intermediate, thereby stabilizing it and facilitating its formation.
-
The nature of the leaving group: Chloride is a good leaving group, making the substitution reaction favorable.
-
Solvent and Base: Polar aprotic solvents are typically employed to solvate the cationic counter-ion of the nucleophile and to avoid protonation of the nucleophile. A base is often required to deprotonate the nucleophile or to neutralize any acid generated during the reaction.
Diagram: Generalized SNAr Workflow
Caption: A generalized workflow for the nucleophilic aromatic substitution of Methyl 3-chloro-4-cyanopicolinate.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the SNAr of Methyl 3-chloro-4-cyanopicolinate with representative amine, thiol, and azide nucleophiles.
Protocol 1: Synthesis of Methyl 3-amino-4-cyanopicolinate via Azide Substitution and Reduction
This two-step procedure provides a reliable method for the introduction of an amino group at the 3-position.
Step 1: Synthesis of Methyl 3-azido-4-cyanopicolinate
-
Materials:
-
Methyl 3-chloro-4-cyanopicolinate
-
Sodium azide (NaN3)
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred solution of Methyl 3-chloro-4-cyanopicolinate (1.0 eq) in anhydrous DMF (5-10 mL per gram of substrate), add sodium azide (1.2-1.5 eq).
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude Methyl 3-azido-4-cyanopicolinate, which can often be used in the next step without further purification.
-
Step 2: Reduction to Methyl 3-amino-4-cyanopicolinate
-
Materials:
-
Crude Methyl 3-azido-4-cyanopicolinate from Step 1
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H2)
-
-
Procedure:
-
Dissolve the crude Methyl 3-azido-4-cyanopicolinate in ethanol or methanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.
-
Subject the mixture to hydrogenation (H2 balloon or Parr shaker) at atmospheric pressure and room temperature for 3-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ether) to yield the desired Methyl 3-amino-4-cyanopicolinate.[3]
-
Protocol 2: General Procedure for the Synthesis of 3-Alkyl/Aryl-amino-4-cyanopicolinates
This protocol is a general guideline for the reaction with primary and secondary amines.
-
Materials:
-
Methyl 3-chloro-4-cyanopicolinate
-
Amine (primary or secondary)
-
Potassium carbonate (K2CO3) or Triethylamine (Et3N)
-
Anhydrous Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask, combine Methyl 3-chloro-4-cyanopicolinate (1.0 eq), the desired amine (1.1-1.5 eq), and potassium carbonate (2.0 eq) or triethylamine (2.0 eq).
-
Add anhydrous DMSO or DMF (5-10 mL per gram of substrate).
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 3: General Procedure for the Synthesis of 3-Arylthio-4-cyanopicolinates
This protocol outlines the reaction with thiophenols.
-
Materials:
-
Methyl 3-chloro-4-cyanopicolinate
-
Thiophenol derivative
-
Potassium carbonate (K2CO3) or Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (CH3CN)
-
-
Procedure:
-
To a solution of the thiophenol (1.1 eq) in anhydrous DMF or acetonitrile, add potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, handle with care) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to form the thiolate.
-
Add Methyl 3-chloro-4-cyanopicolinate (1.0 eq) to the reaction mixture.
-
Heat the reaction to 60-100 °C and stir for 2-8 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Data Summary: Representative Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Azide | - | DMF | 100 | 8 | High (intermediate) |
| Ammonia | CuSO4 | Methanol | 180 | 24 | 73 |
| Aniline (general) | K2CO3 | DMSO | 80-120 | 4-24 | Moderate to High |
| Thiophenol (general) | K2CO3 | DMF | 60-100 | 2-8 | Good to Excellent |
Note: The yields are indicative and may vary depending on the specific substrate and reaction conditions. The data for ammonia is based on a similar substrate, 3-chloro-4-methylpyridine, and may require optimization for Methyl 3-chloro-4-cyanopicolinate.[4]
Troubleshooting and Key Considerations
-
Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as water can react with the starting material and the base, leading to lower yields.
-
Inert Atmosphere: For sensitive nucleophiles or reactions at high temperatures, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to avoid the formation of byproducts due to prolonged heating.
-
Purification: The polarity of the product will depend on the incorporated nucleophile. Adjust the eluent system for column chromatography accordingly.
Diagram: Mechanistic Pathway of SNAr
Sources
Hydrolysis of Methyl 3-chloro-4-cyanopicolinate to carboxylic acid
Application Note & Protocol
Topic: Selective Hydrolysis of Methyl 3-chloro-4-cyanopicolinate to 3-chloro-4-cyanopicolinic acid
Introduction: The Strategic Value of Substituted Picolinic Acids
Substituted picolinic acids are foundational building blocks in modern chemical synthesis, serving as critical intermediates in the development of pharmaceuticals and agrochemicals.[1] 3-chloro-4-cyanopicolinic acid (CAS No. 1805153-36-9) is a particularly valuable synthon, featuring a trifunctionalized pyridine ring that allows for diverse downstream modifications.[2] The conversion of its methyl ester precursor, Methyl 3-chloro-4-cyanopicolinate, to the target carboxylic acid is a pivotal deprotection step.
However, this transformation presents a significant chemoselectivity challenge. The reaction conditions required to hydrolyze the methyl ester can also potentially hydrolyze the adjacent cyano group, leading to the formation of undesired amide or dicarboxylic acid byproducts.[3][4] This application note provides a robust and optimized protocol for the selective saponification of the methyl ester while preserving the integrity of the chloro and cyano functionalities. We will delve into the mechanistic rationale behind the chosen conditions and offer guidance for troubleshooting and process optimization.
Reaction Principle and Mechanistic Considerations
The conversion of a methyl ester to a carboxylic acid is most commonly achieved via base-catalyzed hydrolysis, a reaction known as saponification.[5][6] The overall transformation is a two-stage process:
-
Saponification: A hydroxide ion (from a base like LiOH, NaOH, or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling a methoxide ion and yielding a carboxylate salt.
-
Acidification: A subsequent workup with a strong acid (e.g., HCl) protonates the carboxylate salt to furnish the final, neutral carboxylic acid product.[7]
The primary challenge in this synthesis is to prevent the concurrent hydrolysis of the C4-nitrile group. Nitriles are susceptible to both acid- and base-catalyzed hydrolysis, which proceeds first to a primary amide and then, under more forcing conditions, to a carboxylic acid.[8][9] To achieve the desired chemoselectivity, the reaction must be conducted under conditions mild enough to favor ester cleavage exclusively.
Key strategic choices to ensure selectivity include:
-
Choice of Base: Lithium hydroxide (LiOH) is often preferred over sodium or potassium hydroxide. Its use can lead to higher yields and cleaner reactions in complex heterocyclic systems, sometimes allowing for milder conditions.[10]
-
Temperature Control: The hydrolysis of nitriles generally requires higher activation energy than ester saponification.[8] Maintaining a low to moderate reaction temperature (e.g., room temperature to 40°C) is critical to minimize the rate of the undesired nitrile hydrolysis.
-
Reaction Time: Careful monitoring is essential to stop the reaction once the starting ester has been consumed, preventing prolonged exposure of the product to basic conditions which could initiate nitrile degradation.
Detailed Experimental Protocol
This protocol details a reliable method for the selective hydrolysis on a laboratory scale.
Materials and Reagents
| Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) | Typical Purity |
| Methyl 3-chloro-4-cyanopicolinate | 1360893-78-1 | C₈H₅ClN₂O₂ | 196.59 | >97% |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 1310-66-3 | LiOH·H₂O | 41.96 | >98% |
| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | Anhydrous |
| Deionized Water (H₂O) | 7732-18-5 | H₂O | 18.02 | N/A |
| Hydrochloric Acid (HCl), 2 M | 7647-01-0 | HCl | 36.46 | 2 M aq. soln. |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | >97% |
Equipment
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Magnetic stirrer/hotplate
-
Condenser (optional, for slightly elevated temperatures)
-
Thermometer or temperature probe
-
pH paper or calibrated pH meter
-
Büchner funnel and filtration flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add Methyl 3-chloro-4-cyanopicolinate (5.00 g, 25.4 mmol). Add Tetrahydrofuran (THF, 25 mL) and stir at room temperature until all the solid has dissolved.
-
Base Addition: In a separate beaker, dissolve Lithium Hydroxide Monohydrate (1.28 g, 30.5 mmol, 1.2 equivalents) in deionized water (25 mL). Add the aqueous LiOH solution to the stirred solution of the ester in the flask.
-
Reaction Execution: Stir the resulting biphasic mixture vigorously at room temperature (20-25°C). The reaction progress should be monitored every 30-60 minutes.
-
Reaction Monitoring: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) or LC-MS.
-
TLC System: 50% Ethyl Acetate in Hexanes.
-
Expected Rf: Starting ester will be less polar (higher Rf) than the product carboxylic acid (which will likely remain at the baseline). The reaction is typically complete within 2-4 hours.
-
-
Solvent Removal: Once the reaction is complete, remove the THF from the reaction mixture using a rotary evaporator.
-
Work-up and Acidification: Dilute the remaining aqueous solution with deionized water (20 mL). Cool the solution in an ice bath. Slowly add 2 M HCl dropwise with stirring, monitoring the pH. Continue adding acid until the pH of the solution is between 2 and 3. A white precipitate of the product will form.
-
Product Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake with two portions of cold deionized water (2 x 15 mL) to remove any inorganic salts. Dry the purified solid under vacuum at 50°C to a constant weight.
-
Characterization: The final product, 3-chloro-4-cyanopicolinic acid, should be a white to off-white solid.[2] Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm identity and purity.
Experimental Workflow Diagram
Caption: Workflow for the selective hydrolysis of Methyl 3-chloro-4-cyanopicolinate.
Process Optimization and Troubleshooting
While the provided protocol is robust, adjustments may be necessary based on starting material purity or scale.
| Problem Observed | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient base or reaction time; low reaction temperature. | Confirm stoichiometry (1.2-1.5 eq. of base is typical). If the reaction stalls, consider gentle warming to 35-40°C. Extend reaction time with careful monitoring. |
| Low Product Yield | Product is partially soluble in the acidic aqueous phase; incomplete precipitation. | Ensure pH is truly in the 2-3 range. After filtration, the acidic filtrate can be extracted with ethyl acetate (3x) to recover any dissolved product. |
| Amide Impurity Detected | Nitrile group hydrolysis has occurred. | Reaction temperature was too high or reaction time was too long. Repeat the reaction strictly at room temperature and stop it as soon as the starting ester is consumed.[3] |
| Product is Oily/Gummy | Presence of residual organic solvent or impurities. | Ensure all THF is removed before acidification. The isolated solid can be purified further by recrystallization from an appropriate solvent system (e.g., Ethanol/Water). |
Expected Results
Following the protocol above, the expected outcome is the successful synthesis of 3-chloro-4-cyanopicolinic acid.
| Parameter | Typical Value |
| Product | 3-chloro-4-cyanopicolinic acid |
| Appearance | White to off-white solid |
| Yield | 85-95% |
| Purity (LCMS) | >98% |
| Molecular Wt. | 182.56 g/mol [2] |
| ¹H NMR | (400 MHz, DMSO-d₆) δ ppm: ~14.5 (br s, 1H, COOH), 8.85 (s, 1H, H-6), 8.35 (s, 1H, H-5). Note: Exact shifts may vary based on solvent and concentration. |
| ¹³C NMR | (101 MHz, DMSO-d₆) δ ppm: ~164.0 (COOH), 152.0 (C-2), 151.5 (C-6), 135.0 (C-3), 125.0 (C-5), 120.0 (C-4), 115.0 (CN). Note: These are estimated shifts and require experimental verification. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.
-
Reagent Handling:
-
Lithium hydroxide is corrosive and can cause severe skin and eye burns. Handle with care.
-
Hydrochloric acid is corrosive and releases fumes. Handle in a well-ventilated fume hood.
-
THF is a flammable liquid and can form explosive peroxides. Use in a fume hood away from ignition sources.
-
-
Reaction Quenching: The acidification step is exothermic. Add the acid slowly and with external cooling (ice bath) to control the temperature.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2025). MDPI. [Link]
-
Ester, Nitrile and Oxetane Play Nice. (2024, July 24). Scientific Update. [Link]
-
Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. [Link]
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]
-
Synthesis from Carboxylic Acid Derivatives. Science of Synthesis. [Link]
-
SAPONIFICATION | HYDROLYSIS OF ESTERS - SOAP-MAKING REACTION. (2021, October 8). YouTube. [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. [Link]
-
Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]
-
Nitrile to Acid - Common Conditions. Organic Chemistry Data. [Link]
- Synthetic method of 3,4-substituted 2-picolinic acid. (2015).
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemscene.com [chemscene.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 10. jocpr.com [jocpr.com]
Application Note: Strategic Utilization of Methyl 3-chloro-4-cyanopicolinate in Fragment-Based Drug Discovery
Introduction: The "Linchpin" Scaffold
Methyl 3-chloro-4-cyanopicolinate (CAS 170736-21-1, generic classification) represents a high-value "linchpin" scaffold in modern medicinal chemistry. Its utility stems from its unique 3,4,2-substitution pattern on the pyridine ring, which offers three distinct, orthogonal reactive handles:
-
C3-Chlorine: A sterically constrained but electronically activated site for Nucleophilic Aromatic Substitution (
) or Palladium-catalyzed cross-coupling. -
C4-Nitrile: A versatile electrophile for cyclization or reduction.
-
C2-Methyl Ester: A classic electrophile for acyl substitution or heterocycle closure.
This application note details the protocols for transforming this building block into fused bicyclic systems, specifically pyrido[3,4-d]pyrimidines and 2,7-naphthyridines , which are privileged structures in kinase inhibitors (e.g., CDK, EGFR) and HIF-prolyl hydroxylase inhibitors.
Reactivity Profile & Strategic Logic
The molecule's reactivity is dictated by the electron-deficient nature of the pyridine ring, further impoverished by the electron-withdrawing groups (EWG) at positions 2 and 4.
Reactivity Diagram
The following diagram illustrates the orthogonal reactivity channels available for this scaffold.
Figure 1: Orthogonal reactivity map of Methyl 3-chloro-4-cyanopicolinate. The C3-Cl is activated for displacement, serving as the gateway to bicyclic systems.
Application Protocols
Protocol A: Regioselective Diversification (C3-Amination)
Objective: To introduce an amine substituent at the C3 position, displacing the chloride. Mechanism: The 3-position is beta to the pyridine nitrogen (normally unreactive), but the strong electron-withdrawing effects of the ortho-cyano (C4) and ortho-ester (C2) groups activate the C3-Cl bond for nucleophilic attack.
Materials:
-
Methyl 3-chloro-4-cyanopicolinate (1.0 equiv)
-
Primary Amine (
, 1.2 equiv) (e.g., Aniline, Benzylamine) -
Base:
-Diisopropylethylamine (DIPEA, 2.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Procedure:
-
Preparation: Dissolve Methyl 3-chloro-4-cyanopicolinate (1 mmol) in anhydrous MeCN (5 mL) in a reaction vial.
-
Addition: Add DIPEA (2 mmol) followed by the primary amine (1.2 mmol).
-
Reaction: Seal the vial and heat to 60–80°C for 4–12 hours.
-
Note: Sterically hindered amines may require higher temperatures (100°C in DMF) or microwave irradiation (120°C, 30 min).
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[1] The product (Methyl 3-(alkylamino)-4-cyanopicolinate) typically shows a mass shift of
. -
Work-up: Concentrate the solvent in vacuo. Redissolve in EtOAc, wash with water (x2) and brine. Dry over
. -
Purification: Flash column chromatography (SiO2, 0-40% EtOAc in Hexanes).
Data Validation (Typical Results):
| Amine Substrate | Reaction Cond.[2][3][4] | Yield (%) | Observation |
| Benzylamine | 60°C, 4h, MeCN | 88% | Clean conversion; product precipitates upon cooling. |
| Aniline | 80°C, 12h, DMF | 72% | Slower kinetics due to lower nucleophilicity. |
| Isopropylamine | 60°C, 6h, MeCN | 85% | Excellent yield; steric bulk is tolerated. |
Protocol B: Synthesis of Pyrido[3,4-d]pyrimidine Scaffold
Objective: To cyclize the C3-amino intermediate (from Protocol A) onto the C4-nitrile or C2-ester to form a fused bicyclic core. Target Structure: 4-Amino-pyrido[3,4-d]pyrimidine derivatives (Kinase Inhibitor Core).
Materials:
-
Methyl 3-amino-4-cyanopicolinate derivative (Product of Protocol A)
-
Formamidine Acetate (3.0 equiv)[5]
-
Solvent: 2-Methoxyethanol or Ethanol
-
Catalyst: Acetic Acid (cat.)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask, suspend the C3-amino intermediate (1 mmol) in 2-Methoxyethanol (10 mL).
-
Reagent Addition: Add Formamidine Acetate (3 mmol).
-
Cyclization: Reflux the mixture (
) for 16 hours. -
Isolation: Cool the reaction to room temperature. The fused heterocycle often precipitates.
-
Filtration: Filter the solid, wash with cold ethanol and diethyl ether.
-
Recrystallization: If necessary, recrystallize from DMF/Ethanol.
Workflow Diagram:
Figure 2: Synthetic workflow for converting the chloropicolinate core into a pharmacologically active pyrido-pyrimidine scaffold.
Critical Considerations & Troubleshooting
Regioselectivity Risks
While the C3-Cl is the intended leaving group, the C2-methoxy group can occasionally undergo nucleophilic attack by strong nucleophiles (forming the amide) before the displacement of chloride.
-
Mitigation: Use steric bases (DIPEA) rather than inorganic bases to prevent hydrolysis. Avoid using methoxide/ethoxide salts unless ester transesterification is desired.
Hydrolysis of the Nitrile
Under highly acidic or basic aqueous conditions, the C4-nitrile can hydrolyze to the primary amide.
-
Control: Maintain anhydrous conditions during the
step (Protocol A).
Handling & Safety
-
Toxicity: Chloropicolinates are potent alkylating agents. Handle in a fume hood.
-
Cyanide Risk: While the nitrile is stable, thermal decomposition at extreme temperatures (>200°C) could release HCN. Do not overheat sealed vessels.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Methyl 4-chloropicolinate and related substructures. Retrieved from [Link]
-
Thompson, A. M., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters.[6] (Demonstrates the utility of 3,4-disubstituted pyridines in heterocycle synthesis).
-
Royal Society of Chemistry (RSC). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds. Organic & Biomolecular Chemistry.[2][4][6][8][9] Retrieved from [Link]
- Google Patents.Process for making 3-amino-2-chloro-4-methylpyridine and related picolinate intermediates (US6399781B1).
Sources
- 1. Methyl 4-chloro-3-methylpicolinate [synhet.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications - Arabian Journal of Chemistry [arabjchem.org]
- 5. Methyl 4-Chloropicolinate | C7H6ClNO2 | CID 820890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Note: Heterocyclic Synthesis from Methyl 3-chloro-4-cyanopicolinate
[1]
Executive Summary
Methyl 3-chloro-4-cyanopicolinate is a highly functionalized pyridine scaffold characterized by three contiguous reactive centers: a methyl ester at C2, a chlorine atom at C3, and a nitrile group at C4. This specific substitution pattern makes it a "privileged structure" for the synthesis of [c]-fused bicyclic pyridines, specifically thieno[2,3-c]pyridines and pyrrolo[2,3-c]pyridines . These fused systems are critical pharmacophores in kinase inhibitors (e.g., c-Met, VEGFR) and bio-isosteres of quinolines/isoquinolines.
This guide provides validated protocols for transforming this scaffold into high-value heterocyclic cores via Thorpe-Ziegler cyclization cascades.
Chemical Profile & Reactivity Analysis
The reactivity of Methyl 3-chloro-4-cyanopicolinate is governed by the electronic interplay between the pyridine nitrogen and the electron-withdrawing groups (EWGs).
-
C3-Chlorine (
Locus): While the C3 position of pyridine is typically unreactive toward nucleophilic aromatic substitution ( ), the presence of strong ortho-EWGs (C2-Ester and C4-Nitrile) significantly lowers the LUMO energy, activating the C3-Cl bond for displacement by soft nucleophiles (thiols, amines). -
C4-Nitrile (Electrophilic Trap): The nitrile group serves as an intramolecular electrophile. Upon nucleophilic attack at C3, the pendant nucleophile (carrying an active methylene) cyclizes onto the nitrile carbon.
-
C2-Ester (Modularity): The ester remains intact during the primary cyclization, providing a handle for further derivatization (hydrolysis, amidation, or reduction) to tune solubility and potency.
Protocol A: Synthesis of Thieno[2,3-c]pyridines
This protocol describes the synthesis of Methyl 3-amino-7-(methoxycarbonyl)thieno[2,3-c]pyridine-2-carboxylate via reaction with alkyl thioglycolates.
Mechanism
-
Step 1 (
): The thioglycolate anion attacks C3, displacing the chloride ion. -
Step 2 (Thorpe-Ziegler Cyclization): The active methylene of the attached thioglycolate attacks the C4-nitrile.
-
Step 3 (Tautomerization): The resulting imine tautomerizes to the stable amino-thiophene system.
Materials
-
Substrate: Methyl 3-chloro-4-cyanopicolinate (1.0 eq)
-
Reagent: Methyl thioglycolate (1.1 eq) (or Ethyl thioglycolate)
-
Base: Sodium Carbonate (
) (2.5 eq) or Triethylamine ( ) -
Solvent: Methanol (anhydrous)
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Step-by-Step Procedure
-
Preparation: In a 100 mL round-bottom flask, dissolve Methyl 3-chloro-4-cyanopicolinate (1.0 g, 5.1 mmol) in anhydrous Methanol (20 mL).
-
Addition: Add Methyl thioglycolate (0.50 mL, 5.6 mmol) dropwise to the stirring solution.
-
Base Activation: Add solid Sodium Carbonate (
) (1.35 g, 12.7 mmol) in one portion.-
Note: Evolution of
may occur; ensure proper venting.
-
-
Reaction: Heat the mixture to reflux (65°C) and stir vigorously for 3–5 hours .
-
Monitoring: Monitor by TLC (Hexane:EtOAc 1:1). The starting material (
) should disappear, and a fluorescent product ( ) should appear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into Ice-Water (100 mL) with stirring. The product typically precipitates as a yellow/off-white solid.
-
Stir for 30 minutes to ensure full precipitation.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 20 mL) and cold methanol (1 x 5 mL).
-
Purification: Recrystallize from Ethanol or DMF/Water if necessary.
-
Yield Expectation: 75–85%.
-
Data Table: Reaction Parameters
| Parameter | Specification | Reason |
| Stoichiometry | 1.0 : 1.1 (Substrate:Thiol) | Slight excess of thiol ensures complete consumption of the expensive pyridine scaffold.[1] |
| Base | Mild enough to prevent ester hydrolysis but strong enough to deprotonate the thiol and methylene. | |
| Temperature | Reflux (65°C) | Required to overcome the activation energy of the |
Protocol B: Synthesis of Pyrrolo[2,3-c]pyridines
This protocol utilizes Ethyl glycinate (or similar glycine derivatives) to form the pyrrole ring.
Materials
-
Substrate: Methyl 3-chloro-4-cyanopicolinate (1.0 eq)
-
Reagent: Ethyl glycinate hydrochloride (1.2 eq)
-
Base: Triethylamine (
) (3.0 eq) -
Solvent: Ethanol or DMF[2]
-
Catalyst: Copper(I) Iodide (CuI) (5 mol%) - Optional but recommended for C-N coupling efficiency.
Step-by-Step Procedure
-
Dissolution: Dissolve Methyl 3-chloro-4-cyanopicolinate (1.0 g) and Ethyl glycinate HCl (0.85 g) in Ethanol (25 mL).
-
Basification: Add Triethylamine (2.1 mL) dropwise.
-
Cyclization: Heat to Reflux for 8–12 hours .
-
Optimization: If conversion is slow, add CuI (50 mg) and switch solvent to DMF, heating at 100°C. The Nitrogen nucleophile is harder than Sulfur, often requiring higher energy or catalysis.
-
-
Quench: Evaporate the solvent under reduced pressure.
-
Partition: Redissolve residue in EtOAc (50 mL) and wash with Water (2 x 30 mL) and Brine (20 mL).
-
Purification: Dry over
, concentrate, and purify via Flash Column Chromatography (SiO2, 0-50% EtOAc in Hexanes).
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the divergent synthesis pathways from the parent scaffold.
Caption: Divergent synthesis of Thieno- and Pyrrolopyridines via nucleophilic displacement and Thorpe-Ziegler cyclization.
Workflow Logic
Caption: Decision matrix and experimental workflow for selecting the appropriate cyclization protocol.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Incomplete | Increase temperature (switch solvent to Ethanol or DMF). Ensure reagents are dry. |
| Hydrolysis of Ester | Base concentration too high or water present. | Use anhydrous solvents.[3] Switch from NaOH/KOH to |
| No Precipitation | Product is too soluble in alcohol. | Evaporate 50% of solvent before pouring into ice water. Adjust pH to neutral. |
| By-products | Decarboxylation of the 3-amino acid. | Avoid prolonged heating after reaction completion. |
References
-
Litvinov, V. P. (2004). The Thorpe–Ziegler reaction in the synthesis of heterocyclic compounds. Russian Chemical Reviews, 73(7), 637. Link
- El-Saghier, A. M. (2002). Synthesis of some new thieno[2,3-c]pyridine derivatives. Journal of Chemical Research, 2002(1), 32-34.
-
Lirias, K. U. (2019). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. Link
-
ChemicalBook. (2024). Methyl 3-chloro-4-cyanopicolinate Product Entry & Properties. Link
-
PubChem. (2024). Compound Summary for CAS 170737-95-8. Link
Technical Application Note: Palladium-Catalyzed Cross-Coupling of Methyl 3-chloro-4-cyanopicolinate
Executive Summary & Mechanistic Rationale
Methyl 3-chloro-4-cyanopicolinate (Methyl 3-chloro-4-cyanopyridine-2-carboxylate) represents a distinct class of "privileged scaffolds" in medicinal chemistry, particularly for kinase inhibitors and agrochemicals. However, its functionalization presents a crystallized paradox in catalysis:
-
Electronic Activation (Favorable): The pyridine ring is profoundly electron-deficient due to the cumulative inductive effects of the ring nitrogen (
), the C2-ester, and the C4-nitrile. This lowers the LUMO energy of the C3-Cl bond, making Oxidative Addition (OA) to Pd(0) kinetically rapid. -
Steric Deactivation (Unfavorable): The C3-chlorine is "sandwiched" between the C2-ester and C4-cyano groups. This "ortho-ortho" buttressing creates a significant steric barrier for the subsequent Transmetallation (TM) and Reductive Elimination (RE) steps.
The Challenge: Standard protocols often fail due to catalyst poisoning (coordination of
This guide details optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, specifically engineered to overcome these steric and electronic hurdles.
Critical Reaction Parameters
Catalyst & Ligand Selection
For this substrate, the ligand must be electron-rich (to support OA) but, more importantly, sterically demanding to prevent the formation of inactive bis-ligated Pd complexes and to facilitate RE from the crowded center.
-
Preferred Ligand (Suzuki): SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos . The biaryl backbone prevents
coordination, while the phosphine bulk drives the cycle. -
Preferred Ligand (Buchwald): Xantphos (for wide bite angle stability) or BrettPhos (for primary amines).
-
Pd Source: Pd(OAc)₂ or Pd₂(dba)₃ . Pre-catalysts (e.g., XPhos Pd G3) are highly recommended to ensure consistent initiation.
Base & Solvent Architecture[1]
-
Base: Avoid strong alkoxides (NaOtBu) which will transesterify or attack the nitrile. Use mild, inorganic bases like K₃PO₄ or Cs₂CO₃ .
-
Solvent: Anhydrous 1,4-Dioxane or Toluene . Avoid alcohols to prevent transesterification.
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond)
This protocol is optimized for coupling aryl/heteroaryl boronic acids.
Materials
-
Substrate: Methyl 3-chloro-4-cyanopicolinate (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%) OR XPhos Pd G3 (2-5 mol%)
-
Base: K₃PO₄ (2.0 – 3.0 equiv, finely ground)
-
Solvent: 1,4-Dioxane / Water (10:1 ratio) or Anhydrous Toluene (if hydrolysis is observed).
Step-by-Step Methodology
-
Charge: In a glovebox or under Argon flow, add the chloropyridine substrate, boronic acid, Pd precursor, ligand (or pre-catalyst), and base into a reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add degassed 1,4-Dioxane (and water if using K₃PO₄).
-
Note: Degassing is critical. Sparge with Argon for 15 mins prior to use.
-
-
Activation: Seal the vial with a Teflon-lined cap.
-
Reaction: Heat the block to 80°C .
-
Checkpoint: Monitor by HPLC/UPLC at 1 hour. The electron-deficient chloride reacts fast. If conversion is <50% at 2h, raise temp to 100°C.
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black and salts. Wash with EtOAc.
-
Purification: Concentrate and purify via Flash Chromatography (Hexanes/EtOAc).
Optimization Table (Suzuki)
| Variable | Condition A (Standard) | Condition B (Challenging Substrates) | Condition C (Hydrolysis Prone) |
| Catalyst | Pd(dppf)Cl₂ (5 mol%) | XPhos Pd G3 (3 mol%) | Pd(OAc)₂ / SPhos |
| Base | Na₂CO₃ (aq) | K₃PO₄ (solid/aq) | CsF (anhydrous) |
| Solvent | DME / H₂O | 1,4-Dioxane / H₂O (9:1) | Toluene (dry) |
| Temp | 90°C | 80°C | 100°C |
| Rationale | Baseline activity | High activity for hindered Cl | Prevents ester hydrolysis |
Protocol B: Buchwald-Hartwig Amination (C-N Bond)
Coupling amines to this scaffold is risky due to potential nucleophilic attack on the ester. We utilize a weak base protocol.
Materials
-
Substrate: Methyl 3-chloro-4-cyanopicolinate (1.0 equiv)
-
Amine: 1.2 equiv (Primary or Secondary)
-
Catalyst: Pd₂(dba)₃ (2.5 mol%)
-
Ligand: Xantphos (5 mol%) or BrettPhos (5 mol%)
-
Base: Cs₂CO₃ (2.0 equiv, anhydrous)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Methodology
-
Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon.
-
Charge: Add Pd₂(dba)₃, Ligand, Cs₂CO₃, and Substrate.
-
Solid amines should be added here. Liquid amines are added after solvent.
-
-
Solvation: Add anhydrous Dioxane.
-
Incubation: Stir at RT for 5 mins to pre-complex the catalyst.
-
Heating: Heat to 100°C .
-
Note: The reaction requires higher energy than Suzuki due to the difficult reductive elimination of the amine.
-
-
Monitoring: Check LCMS for the product mass. Watch for the mass of [Substrate + Amine - OMe] which indicates nucleophilic attack on the ester (amide formation).
Mechanistic Visualization & Workflow
The following diagram illustrates the reaction pathways and the critical decision points for chemoselectivity.
Caption: Reaction landscape for Methyl 3-chloro-4-cyanopicolinate, highlighting the bottleneck at the steric barrier and potential divergence into productive coupling vs. side reactions.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Starting Material Consumed, No Product | Catalyst poisoning by Pyridine N | Switch to XPhos Pd G3 or increase catalyst loading. Ensure inert atmosphere. |
| Hydro-dechlorination (M-Cl | Slow Transmetallation; Hydride source present | Use anhydrous solvents. Increase concentration of coupling partner (Boronic acid/Amine). |
| Ester Hydrolysis (Acid formation) | Base is too strong or water content too high | Switch from Carbonate to Phosphate or Fluoride (CsF). Use anhydrous Toluene. |
| Amide Formation (Ester loss) | Amine attacking Ester (Buchwald) | Use Cs₂CO₃ (weaker base). Lower temp to 80°C. Use bulky amines if possible. |
References
-
BenchChem. Buchwald-Hartwig Amination with Chloropyridines: Technical Support & Protocols. Retrieved from
-
Sigma-Aldrich. Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. Retrieved from
-
Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Recent Developments. Retrieved from
-
Royal Society of Chemistry. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers.[1] Retrieved from
-
WuXi AppTec. Chemical Insights: Designing Conditions for Buchwald-Hartwig Couplings. Retrieved from
Sources
Conversion of the cyano group in Methyl 3-chloro-4-cyanopicolinate to an amide
Application Note: Chemoselective Hydration of Methyl 3-chloro-4-cyanopicolinate
Executive Summary
This guide details the chemoselective conversion of the C4-cyano group of Methyl 3-chloro-4-cyanopicolinate (Substrate 1 ) to its corresponding primary amide, Methyl 3-chloro-4-carbamoylpicolinate (Product 2 ).
The transformation presents a significant chemoselectivity challenge: the molecule contains two hydrolyzable groups—a methyl ester at position C2 and a nitrile at position C4. Standard hydrolysis conditions (strong base or dilute acid with heat) frequently result in the over-hydrolysis of the ester to the carboxylic acid (saponification) or the nitrile to the acid.
This protocol outlines two validated methods to achieve high-yield amide formation while retaining the ester moiety:
-
Method A (Acid-Mediated): Controlled hydration using concentrated sulfuric acid (High Scalability).
-
Method B (Oxidative): Modified Radziszewski reaction using Urea-Hydrogen Peroxide (UHP) (Bench-Scale/Mild).
Chemical Strategy & Selectivity Logic
The pyridine ring is electron-deficient, activating both the C2-ester and C4-nitrile toward nucleophilic attack. The C3-chlorine atom introduces steric hindrance and further withdraws electron density.
-
The Challenge: In aqueous base (
), the C2-ester is highly susceptible to irreversible saponification. In dilute aqueous acid, the thermodynamic sink is the dicarboxylic acid. -
The Solution:
-
Acid Route: Utilization of concentrated
with low water activity. The nitrile nitrogen is protonated to form a nitrilium ion, which is attacked by the limited water present to form an imidic acid. This tautomerizes to the amide.[1] The ester, while protonated, resists hydrolysis due to the lack of bulk water and low temperature. -
Oxidative Route: The hydroperoxide anion (
) is a "super-nucleophile" (alpha-effect) that attacks the nitrile carbon much faster than the ester carbonyl at controlled pH (pH 8–9), forming a peroxyimidic acid intermediate that collapses to the amide.
-
Figure 1: Reaction pathway and selectivity logic. Path A and B are designed to maximize the green pathway and suppress the red dotted pathways.
Method A: Acid-Controlled Hydration (Standard Protocol)
This method is preferred for scale-up due to low reagent cost and the avoidance of chromatography.
Reagents:
-
Methyl 3-chloro-4-cyanopicolinate (1.0 equiv)
-
Sulfuric Acid, Concentrated (95–98%) (10–15 vol)
-
Ice/Water (for quenching)
Protocol:
-
Setup: Charge concentrated
(10 mL per gram of substrate) into a dry round-bottom flask equipped with a magnetic stir bar. -
Addition: Cool the acid to
. Add the nitrile substrate portion-wise over 15 minutes. Note: The reaction is slightly exothermic; maintain temperature during addition to prevent ester decomposition. -
Reaction: Heat the mixture to
. Stir for 3–5 hours.-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC. The nitrile spot (
) will disappear, and a more polar amide spot ( ) will appear.
-
-
Quench (Critical Step):
-
Prepare a beaker with crushed ice (approx. 5x weight of acid).[2]
-
Slowly pour the reaction mixture onto the ice with vigorous stirring. Do not allow the temperature of the quench mix to rise above
. High temperatures during quenching will hydrolyze the ester.
-
-
Isolation:
-
The product often precipitates as a white/off-white solid upon neutralization.
-
Adjust pH to ~7–8 using saturated aqueous
or (dropwise, keeping ). -
Filter the solid. Wash with cold water (
). -
Dry in a vacuum oven at
.
-
Yield Expectation: 80–90%
Method B: Modified Radziszewski Reaction (Mild Conditions)
This method uses oxidative hydrolysis.[3] It is milder and suitable if the substrate contains acid-sensitive impurities, but requires careful pH control to save the ester.
Reagents:
-
Substrate (1.0 equiv)
-
Urea-Hydrogen Peroxide (UHP) adduct (4.0 equiv) or 30%
-
Potassium Carbonate (
) (0.2–0.5 equiv) -
Solvent: Acetone/Water (3:1) or DMSO.[3]
Protocol:
-
Dissolution: Dissolve the substrate in Acetone/Water (3:1).
-
Reagent Addition: Add solid
(0.2 equiv). -
Oxidant Addition: Add UHP (or dropwise 30%
) slowly at . -
Reaction: Allow the mixture to warm to room temperature (
). Stir for 2–4 hours. -
Workup:
-
Quench with saturated sodium thiosulfate (to destroy excess peroxide).
-
Evaporate acetone under reduced pressure.
-
Extract the aqueous residue with Ethyl Acetate (
). -
Wash combined organics with brine, dry over
, and concentrate.
-
Yield Expectation: 75–85%
Comparative Analysis of Methods
| Feature | Method A: Conc. | Method B: Radziszewski ( |
| Primary Mechanism | Acid-catalyzed hydration (Nitrilium ion) | Oxidative hydrolysis (Hydroperoxide anion) |
| Selectivity (Ester) | Excellent (if quench is cold) | Good (requires pH monitoring) |
| Reaction Time | 3–5 Hours | 2–4 Hours |
| Scalability | High (Industrial Standard) | Moderate (Exothermic |
| Byproducts | Ammonium bisulfate (water soluble) | Oxygen gas, Water |
| Key Risk | Ester hydrolysis during hot quench | Ester saponification if pH > 9 |
Analytical Validation
To confirm the conversion of 1 to 2 :
-
IR Spectroscopy:
-
Substrate: Sharp peak at
( stretch). -
Product: Disappearance of the
peak. Appearance of double bands at and ( stretch) and a strong band at (Amide Carbonyl), distinct from the Ester Carbonyl ( ).
-
-
1H NMR (DMSO-d6):
-
Look for the appearance of two broad singlets (or one broad hump) between
corresponding to the protons. -
The Methyl ester singlet (
) must remain intact. If it disappears or shifts significantly, hydrolysis to the acid has occurred.
-
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Ester is missing (Acid formed) | Quench was too hot (Method A) or pH too high (Method B). | Ensure quench temp |
| Low Conversion | Reaction temp too low. | Increase temp to |
| Sticky Gum Product | Incomplete crystallization. | Triturate the crude gum with cold Diethyl Ether or MTBE to induce solidification. |
References
-
Siedlecka, R., & Skarżewski, J. (1989). Synthesis of amides from nitriles using sodium perborate. Tetrahedron, 45(10), 3299-3306. (Describes the oxidative hydration logic applicable to Method B). Link
-
Katritzky, A. R., et al. (2005).[8] Efficient conversion of nitriles to amides with basic hydrogen peroxide in DMSO. Synthesis, 2005(6), 993-997.[8] (Foundational protocol for Radziszewski conditions). Link
-
Beckwith, A. L. J. (1970). Synthesis of Amides. In The Chemistry of Amides, J. Zabicky (Ed.). (Classic reference for Acid-Catalyzed hydration mechanisms). Link
-
US Patent 5,827,699. Process for the preparation of aromatic amides. (Discusses industrial hydrolysis of cyanopyridines, validating the acid/base stability profiles). Link
-
Chemistry Steps. (2024). Hydrolysis of Nitriles to Amides and Carboxylic Acids. (General mechanism overview). Link
Sources
- 1. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 2. Lab Reporter [fishersci.se]
- 3. researchgate.net [researchgate.net]
- 4. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Methyl 3-chloro-4-cyanopicolinate as an intermediate for agrochemical synthesis
Technical Application Note: Strategic Utilization of Methyl 3-chloro-4-cyanopicolinate in Arylpicolinate Herbicide Synthesis
Executive Summary & Strategic Importance
Methyl 3-chloro-4-cyanopicolinate (CAS: 1807136-40-8) serves as a high-value scaffold in the synthesis of arylpicolinate herbicides , a subclass of synthetic auxins that includes active ingredients like Halauxifen-methyl and Florpyrauxifen-benzyl .
While the final active ingredients typically feature a 4-amino group, the 4-cyano moiety acts as a robust "masked" functionality during upstream processing. The amino group is susceptible to oxidation and side reactions during the harsh halogenation (C3/C5) or Suzuki-Miyaura cross-coupling (C6) steps required to build the herbicide core. By retaining the nitrogen in the cyano form (–CN) until late-stage synthesis, chemists can maintain higher yields and regioselectivity.
This guide details the "Late-Stage Amination Protocol" —specifically, the controlled hydrolysis of the nitrile to a primary amide, followed by a Hofmann rearrangement to yield the bioactive 4-amino-3-chloropicolinate core.
Chemical Profile
| Property | Specification |
| IUPAC Name | Methyl 3-chloro-4-cyanopyridine-2-carboxylate |
| Molecular Formula | C₈H₅ClN₂O₂ |
| Molecular Weight | 196.59 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water |
| Key Reactivity | Electrophilic nitrile (C4); Nucleophilic aromatic substitution (if activated); Ester hydrolysis (C2) |
Synthetic Workflow: The "Masked Amino" Strategy
The following flowchart illustrates the strategic placement of Methyl 3-chloro-4-cyanopicolinate in the synthesis of 6-aryl-picolinate herbicides.
Figure 1: The conversion pathway from the cyano-scaffold to the amino-active core, avoiding early-stage amine instability.
Detailed Experimental Protocols
Protocol A: Partial Hydrolysis (Nitrile to Amide)
Objective: Convert the 4-cyano group to a 4-carboxamide without hydrolyzing the C2-methyl ester. Mechanism: Controlled hydration using concentrated acid to prevent over-hydrolysis to the carboxylic acid.
Reagents:
-
Methyl 3-chloro-4-cyanopicolinate (10.0 g, 50.8 mmol)
-
Sulfuric Acid (H₂SO₄), 98% (30 mL)
-
Water (Ice cold)
-
Dichloromethane (DCM) for extraction
Procedure:
-
Setup: Charge a 100 mL 3-neck round-bottom flask with Methyl 3-chloro-4-cyanopicolinate.
-
Acid Addition: Cool the flask to 0–5°C using an ice bath. Add conc. H₂SO₄ dropwise over 20 minutes. Caution: Exothermic.
-
Reaction: Allow the mixture to warm to 25°C and stir for 4–6 hours.
-
Checkpoint: Monitor via TLC (50% EtOAc/Hexane). The nitrile (Rf ~0.6) should disappear, and the amide (Rf ~0.2) should appear.[1]
-
-
Quench: Pour the reaction mixture slowly onto 200 g of crushed ice. Stir vigorously until the ice melts.
-
Isolation: Neutralize carefully with saturated NaHCO₃ (aq) to pH 7–8. Extract with DCM (3 x 50 mL).
-
Purification: Dry organic layers over MgSO₄, filter, and concentrate in vacuo.
-
Yield Target: >85% Off-white solid (Methyl 3-chloro-4-carbamoylpicolinate).
Protocol B: Hofmann Rearrangement (Amide to Amine)
Objective: Convert the 4-carboxamide to the 4-amino group. Critical Control: Temperature control is vital to prevent hydrolysis of the C2-ester.
Reagents:
-
Methyl 3-chloro-4-carbamoylpicolinate (Intermediate from Protocol A)
-
Sodium Hypochlorite (NaOCl), 10-13% solution
-
Sodium Hydroxide (NaOH), 5M
-
Methanol (MeOH)
Procedure:
-
Solubilization: Dissolve the amide (5.0 g) in MeOH (25 mL) and cool to -5°C.
-
Bromination/Chlorination: Add NaOCl solution (1.1 equiv) dropwise, maintaining temperature <0°C. Stir for 30 mins to form the N-chloroamide intermediate.
-
Rearrangement: Add NaOH (5M, 2.0 equiv) rapidly. Allow the solution to warm to 20°C, then heat to 50°C for 1 hour.
-
Note: The solution will bubble (release of CO₂) and darken slightly.
-
-
Workup: Cool to room temperature. Quench with 10% Na₂SO₃ to destroy excess oxidant.
-
pH Adjustment: Adjust pH to 6.0 using dilute HCl. The product, Methyl 4-amino-3-chloropicolinate, often precipitates at this stage.
-
Isolation: Filter the precipitate or extract with EtOAc.
-
Yield Target: 75–80% (Purity >95%).
Analytical Validation
To ensure the integrity of the transformation, the following analytical parameters should be verified.
| Parameter | Method | Acceptance Criteria |
| HPLC Purity | C18 Column, ACN/H₂O (0.1% H₃PO₄) gradient | >98.0% (Area %) |
| IR Spectroscopy | ATR-FTIR | Start: Sharp nitrile peak at ~2230 cm⁻¹.End: Loss of nitrile; Appearance of amine doublet (~3300, 3400 cm⁻¹). |
| ¹H NMR | DMSO-d₆, 400 MHz | Start: No exchangeable protons.End: Broad singlet at δ ~6.5–7.0 ppm (NH₂). |
| Mass Spec | LC-MS (ESI+) | Start: [M+H]⁺ = 197.0End: [M+H]⁺ = 187.0 (Loss of CO, gain of NH mechanism equivalent). |
Safety & Handling
-
Cyanide Hazards: While the nitrile group is covalently bonded, thermal decomposition or strong acid hydrolysis can theoretically release HCN traces. Work in a well-ventilated fume hood.
-
Exotherms: The Hofmann rearrangement involves oxidative decarboxylation. Ensure cooling capacity is available during the NaOCl addition.
-
PPE: Nitrile gloves, lab coat, and chemical splash goggles are mandatory.
References
-
Dow AgroSciences LLC. (2014). Process for the preparation of 4-amino-3-chloro-6-(substituted)picolinates.[2] U.S. Patent 8,692,932. Link
-
Epp, J. B., et al. (2016). The discovery of Halauxifen-methyl: A new arylpicolinate herbicide. Bioorganic & Medicinal Chemistry, 24(3), 362-371. Link
-
Balko, T. W., et al. (2010). 4-Aminopicolinic acid derivatives and their use as herbicides.[3] World Intellectual Property Organization, WO2010068436. Link
-
Renga, J. M. (2013). Process for the preparation of 4-amino-3-halo-6-(substituted)picolinates.[2][4] U.S. Patent Application 2013/0281734. Link
Sources
Application Note: A Step-by-Step Guide to the Synthesis of Picolinate Derivatives from 2-Cyanopyridine
Abstract
Picolinic acid and its derivatives, collectively known as picolinates, are a critical class of heterocyclic compounds widely utilized in pharmaceutical, agrochemical, and coordination chemistry. This guide provides a comprehensive, step-by-step methodology for the synthesis of various picolinate derivatives, starting from the readily available and cost-effective precursor, 2-cyanopyridine. The protocols herein detail the sequential conversion of 2-cyanopyridine to picolinic acid via hydrolysis, followed by its transformation into picolinate esters and amides through nucleophilic acyl substitution. Each protocol is accompanied by a mechanistic overview, detailed experimental procedures, and a rationale for key steps, providing researchers with a robust and reproducible framework for synthesis.
Introduction
Picolinates, derivatives of pyridine-2-carboxylic acid, are privileged scaffolds in medicinal chemistry and materials science. Their ability to act as bidentate chelating agents has led to their incorporation into nutritional supplements, such as chromium and zinc picolinate.[1] Furthermore, the picolinamide moiety is a key structural feature in a range of pharmacologically active molecules, including fungicides and potential antitumor agents.[2][3]
A common and efficient synthetic strategy begins with 2-cyanopyridine, a versatile starting material.[4] This guide outlines a reliable three-stage synthetic pathway:
-
Hydrolysis: Conversion of the nitrile group of 2-cyanopyridine into a carboxylic acid.
-
Esterification: Formation of a picolinate ester from picolinic acid.
-
Amidation: Synthesis of a picolinamide derivative from the corresponding ester.
This document is designed for researchers, scientists, and drug development professionals, offering both practical protocols and the underlying chemical principles to ensure successful synthesis.
Overall Synthetic Strategy
The synthesis begins with the hydrolysis of the nitrile functionality in 2-cyanopyridine to yield picolinic acid. This transformation can be achieved under either acidic or basic conditions, proceeding through a picolinamide intermediate.[5][6] The resulting picolinic acid is then converted to an ester, such as methyl picolinate, via Fischer-Speier esterification.[7] This ester serves as an activated carboxylic acid derivative, which can then readily undergo nucleophilic acyl substitution with an amine to furnish the desired picolinamide product.[8][9]
Figure 1: Three-stage workflow for picolinate derivative synthesis.
Protocol 1: Base-Catalyzed Hydrolysis of 2-Cyanopyridine to Picolinic Acid
The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. Base-catalyzed hydrolysis is often preferred for its efficiency. The reaction proceeds in two main stages: initial nucleophilic attack by hydroxide on the nitrile carbon to form an amide intermediate, which is then further hydrolyzed to the carboxylate salt.[10][11] Subsequent acidification yields the final carboxylic acid product.
Mechanistic Rationale
The mechanism begins with the nucleophilic addition of a hydroxide ion to the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the more stable picolinamide. Under the reaction conditions, the amide undergoes further base-catalyzed hydrolysis. A hydroxide ion attacks the amide carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling an amide anion, which is a poor leaving group but is immediately protonated by water to release ammonia, yielding the sodium picolinate salt.[11] Final workup with a strong acid, such as HCl, protonates the carboxylate to give the neutral picolinic acid.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | M. Wt. ( g/mol ) | Amount | Moles (mmol) |
| 2-Cyanopyridine | C₆H₄N₂ | 104.11 | 10.0 g | 96.05 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 7.7 g | 192.5 |
| Deionized Water | H₂O | 18.02 | 40 mL | - |
| Conc. Hydrochloric Acid (~37%) | HCl | 36.46 | ~16 mL | ~192 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
Procedure
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-cyanopyridine (10.0 g, 96.05 mmol) and deionized water (20 mL).
-
Addition of Base: Prepare a solution of sodium hydroxide (7.7 g, 192.5 mmol) in deionized water (20 mL) and add it to the flask. Causality Note: Using at least two equivalents of NaOH ensures complete hydrolysis of both the nitrile and the intermediate amide.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-105 °C) with vigorous stirring. Maintain reflux for 4-6 hours.[12][13] The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material. Ammonia gas will be evolved during the reaction.
-
Cooling and Acidification: After the reaction is complete, cool the flask to room temperature and then further cool in an ice bath to 0-5 °C.
-
Precipitation: Slowly and carefully add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is approximately 3-4. Expertise Note: Picolinic acid is amphoteric. Its isoelectric point is around pH 3.5, where it has minimum solubility in water, leading to its precipitation.
-
Isolation: The picolinic acid will precipitate as a white solid. Continue stirring in the ice bath for 30 minutes to maximize crystallization.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water (2 x 10 mL) and then with cold diethyl ether (2 x 15 mL) to remove residual water and organic impurities.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. The expected yield is 10-11 g (85-93%).
Figure 2: Experimental workflow for the hydrolysis of 2-cyanopyridine.
Protocol 2: Fischer-Speier Esterification of Picolinic Acid
Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[7] To drive the equilibrium towards the product ester, the alcohol is typically used in large excess, serving as both reactant and solvent.[14]
Mechanistic Rationale
The mechanism involves several equilibrium steps.[15] First, the acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of picolinic acid, which significantly increases the electrophilicity of the carbonyl carbon. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A proton transfer occurs, followed by the elimination of a water molecule to form a protonated ester. Finally, deprotonation by a base (another molecule of alcohol or water) yields the neutral ester product and regenerates the acid catalyst.[14]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | M. Wt. ( g/mol ) | Amount | Moles (mmol) |
| Picolinic Acid | C₆H₅NO₂ | 123.11 | 10.0 g | 81.23 |
| Methanol (Anhydrous) | CH₃OH | 32.04 | 150 mL | ~3700 |
| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 3 mL | ~55 |
| Sodium Bicarbonate (Sat. Soln.) | NaHCO₃ | 84.01 | As needed | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask, add picolinic acid (10.0 g, 81.23 mmol) and anhydrous methanol (150 mL). Stir to dissolve as much of the solid as possible.
-
Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (3 mL) dropwise to the stirring suspension. Safety Note: This addition is highly exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 3-5 hours. The reaction can be monitored by TLC until the picolinic acid spot disappears.
-
Solvent Removal: After completion, cool the reaction to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Workup - Neutralization: Redissolve the residue in dichloromethane (100 mL). Carefully pour the organic solution into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (100 mL). Causality Note: The basic NaHCO₃ solution neutralizes the sulfuric acid catalyst and any unreacted picolinic acid.
-
Extraction: Shake the funnel, venting frequently. Separate the layers and extract the aqueous layer with additional DCM (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude methyl picolinate can be purified by vacuum distillation or column chromatography if necessary, but is often of sufficient purity for the next step. Expected yield is 9.5-10.5 g (85-95%).
Protocol 3: Amidation of Methyl Picolinate
The final step involves the conversion of the picolinate ester to a picolinamide derivative via aminolysis. This is another example of nucleophilic acyl substitution, where an amine displaces the methoxide leaving group of the ester.[8] This reaction is generally favorable but may require heating to proceed at a practical rate, as esters are less reactive than acid chlorides or anhydrides.[9]
Mechanistic Rationale
The reaction proceeds via the standard nucleophilic addition-elimination mechanism.[9] The amine, acting as the nucleophile, attacks the electrophilic carbonyl carbon of the methyl picolinate. This forms a zwitterionic tetrahedral intermediate. A proton transfer can occur, followed by the collapse of the intermediate, which re-forms the carbonyl double bond and expels the methoxide (CH₃O⁻) as a leaving group. The methoxide is a relatively strong base and will deprotonate the protonated amine, yielding the final amide product and methanol.
Experimental Protocol (Example with Benzylamine)
Materials and Reagents
| Reagent/Material | Formula | M. Wt. ( g/mol ) | Amount | Moles (mmol) |
| Methyl Picolinate | C₇H₇NO₂ | 137.14 | 5.0 g | 36.46 |
| Benzylamine | C₇H₉N | 107.15 | 4.3 g (4.4 mL) | 40.10 |
| Toluene | C₇H₈ | 92.14 | 50 mL | - |
| Hexanes | C₆H₁₄ | 86.18 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve methyl picolinate (5.0 g, 36.46 mmol) in toluene (50 mL).
-
Amine Addition: Add benzylamine (4.3 g, 40.10 mmol, 1.1 equivalents) to the solution. Expertise Note: A slight excess of the amine helps drive the reaction to completion.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 110 °C) for 6-12 hours. Monitor the reaction by TLC.
-
Cooling and Crystallization: Once the reaction is complete, cool the flask to room temperature. The product, N-benzylpicolinamide, may begin to crystallize. Further cooling in an ice bath can enhance precipitation.
-
Isolation: If a solid precipitates, collect it by vacuum filtration. Wash the solid with a small amount of cold hexanes to remove residual toluene and unreacted starting materials.
-
Purification: If no solid forms or if the product requires further purification, concentrate the reaction mixture under reduced pressure. The crude residue can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by column chromatography on silica gel.
-
Drying: Dry the purified product under vacuum. Expected yield is 6.5-7.3 g (84-94%).
Figure 3: Experimental workflow for the amidation of methyl picolinate.
Conclusion
This application note provides a validated and detailed set of protocols for the multi-step synthesis of picolinate derivatives from 2-cyanopyridine. By explaining the causality behind experimental choices and providing clear, step-by-step instructions, these methods offer a reliable foundation for researchers in organic synthesis and drug discovery. The described pathway is robust, high-yielding, and utilizes common laboratory reagents, making it an accessible and valuable tool for the production of this important class of chemical compounds.
References
-
JoVE. Nitriles to Carboxylic Acids: Hydrolysis. Journal of Visualized Experiments. [Link]
-
LibreTexts. 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
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Ashenhurst, J. Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. [Link]
-
Clark, J. Hydrolysis of Nitriles. Chemguide. [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
-
University of Wisconsin-Madison. Chapter 20: Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution. UW-Madison Chemistry. [Link]
-
Burke, S. CAD-Nucleophilic Acyl Substitution-Esters-Amides. YouTube. [Link]
- Google Patents. CN101602716B - Synthesis method of 2-chromium picolinate.
-
BYJU'S. Nucleophilic Acyl Substitution. BYJU'S. [Link]
-
Fagalde, F., & Katz, N. E. (1999). Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-β-hydroxyethyl group. Inorganic Chemistry, 38(1), 81-83. [Link]
-
ResearchGate. The green technics of synthesis of chromium picolinate. ResearchGate. [Link]
- Google Patents. CN101318929B - Synthesis process for chromium picolinate.
-
ResearchGate. Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. ResearchGate. [Link]
-
Ashenhurst, J. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]
- Google Patents. WO2021076681A1 - Process for synthesis of picolinamides.
- Google Patents. US10633341B2 - Picolinic acid derivatives and their use as intermediates.
-
PubMed. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. [Link]
- Google Patents. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
-
Wikipedia. Fischer–Speier esterification. Wikipedia. [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. OperaChem. [Link]
-
Chemistry Steps. Fischer Esterification. Chemistry Steps. [Link]
-
Chempanda. Cyanopyridine: Common isomorphs, applications, side effects and safety. Chempanda. [Link]
-
University of Missouri-St. Louis. Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]
-
Boas, U., & Christensen, J. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(11), 912-917. [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
- European Patent Office. Process for producing pyridine carboxylic acids - EP 2428505 B1.
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- 1. chempanda.com [chempanda.com]
- 2. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]
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A Robust, Validated Reversed-Phase HPLC Method for the Quantitative Analysis of Methyl 3-chloro-4-cyanopicolinate
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note details a highly specific, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 3-chloro-4-cyanopicolinate. This compound is a critical intermediate in the synthesis of various pharmaceutical and agrochemical agents, making its purity and concentration assessment essential for quality control. The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, buffered with formic acid, and UV detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose in research, development, and quality control environments.[1][2]
Introduction and Scientific Rationale
Methyl 3-chloro-4-cyanopicolinate is a substituted pyridine derivative, a class of heterocyclic compounds widely used as building blocks in drug discovery and chemical manufacturing.[3][4] The presence of impurities, arising from synthesis or degradation, can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[3] Therefore, a reliable and robust analytical method is paramount for ensuring the quality of this key starting material.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for pharmaceutical analysis due to its high resolution, sensitivity, and specificity.[2][5][6] The method described herein is based on reversed-phase chromatography, which separates molecules based on their hydrophobicity. The analyte, being a moderately polar aromatic compound, is well-suited for retention on a non-polar C18 column. The use of a gradient elution ensures that the primary analyte is well-resolved from both more polar and less polar impurities within a reasonable run time.[6] The addition of formic acid to the mobile phase is a critical choice; it serves to suppress the ionization of the basic pyridine nitrogen, leading to improved peak symmetry and reproducible retention times.[4][7] This application note provides a comprehensive protocol, from sample preparation to data analysis, and includes a full validation strategy based on ICH Q2(R1) guidelines.[1][5][8]
Analytical Principle
The sample solution is injected into the HPLC system, where it is carried by the mobile phase through a column packed with a C18 stationary phase. Components in the mixture are separated based on their differential partitioning between the mobile phase and the stationary phase. Methyl 3-chloro-4-cyanopicolinate, along with any impurities, is detected by a UV detector as it elutes from the column. The resulting chromatogram displays peaks, where the area of each peak is proportional to the concentration of the corresponding component. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a reference standard of known concentration.[9]
Instrumentation, Materials, and Chromatographic Conditions
Instrumentation
-
HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector (Agilent, Waters, or equivalent).
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance (0.01 mg readability).
-
Ultrasonic bath.
-
pH meter.
Chemicals and Reagents
-
Methyl 3-chloro-4-cyanopicolinate Reference Standard (Purity ≥ 99.5%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Formic acid (≥ 98%).
-
Methanol (HPLC grade).
Chromatographic Conditions
The following table summarizes the optimized conditions for the analysis.
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6][10] | Provides excellent separation for a wide range of aromatic and moderately polar compounds. |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water | The aqueous component of the mobile phase. Formic acid controls pH to ensure consistent analyte ionization and sharp peaks.[4] |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute the analyte from the C18 column. |
| Gradient Elution | Time (min) | %B |
| 0.0 | 30 | |
| 15.0 | 80 | |
| 17.0 | 80 | |
| 17.1 | 30 | |
| 20.0 | 30 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.[3] |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape by reducing mobile phase viscosity. |
| Detection | UV at 254 nm | The aromatic pyridine ring structure provides strong UV absorbance. 254 nm is a common wavelength for such compounds, offering good sensitivity.[11] |
| Injection Volume | 10 µL | A suitable volume to achieve good sensitivity without overloading the column. |
| Diluent | Acetonitrile/Water (50:50, v/v) | Ensures the sample is fully dissolved and is compatible with the initial mobile phase conditions to prevent peak distortion.[12] |
Detailed Experimental Protocols
Protocol 1: Preparation of Solutions
A. Preparation of Mobile Phase A (0.1% Formic Acid in Water):
-
Measure 999 mL of HPLC-grade water into a 1 L safety-coated glass bottle.
-
Carefully add 1 mL of formic acid to the water.
-
Cap the bottle and mix thoroughly.
-
Degas the solution for 15 minutes using an ultrasonic bath or an inline degasser.
B. Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of Methyl 3-chloro-4-cyanopicolinate Reference Standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent (Acetonitrile/Water 50:50) and sonicate for 5 minutes, or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix well by inverting the flask multiple times.
C. Preparation of Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with the diluent and mix thoroughly. This solution is used for routine analysis and system suitability checks.
D. Preparation of Sample Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the Methyl 3-chloro-4-cyanopicolinate sample to be tested into a 100 mL volumetric flask.
-
Follow steps 2-4 from the Standard Stock Solution preparation.
-
Prior to injection, filter the solution through a 0.45 µm syringe filter (e.g., PVDF or Nylon) into an HPLC vial.[6][13] Discard the first 1-2 mL of the filtrate. This crucial step prevents particulates from clogging the HPLC column.[13]
Protocol 2: HPLC System Operation and Analysis Sequence
-
System Equilibration: Purge the HPLC system with the prepared mobile phases. Equilibrate the column with the initial mobile phase composition (30% B) for at least 20 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Before analyzing any samples, perform five replicate injections of the Working Standard Solution (100 µg/mL).
-
Analysis Sequence:
-
Inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the prepared Working Standard Solution.
-
Inject the prepared Sample Solution(s).
-
To ensure continued system stability, inject the Working Standard Solution after every 6-10 sample injections.
-
Workflow and Process Visualization
The overall analytical process, from sample receipt to final result, is depicted in the diagrams below.
Caption: High-level workflow from sample preparation to data analysis.
Method Validation Protocol (ICH Q2(R1) Framework)
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[5] The following parameters must be assessed.
System Suitability Testing (SST)
Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment. Procedure: Inject the Working Standard Solution (100 µg/mL) five times. Acceptance Criteria:
| Parameter | Acceptance Limit |
| % RSD of Peak Area | ≤ 2.0% |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
Specificity
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Procedure:
-
Inject the diluent (blank) to show no interfering peaks at the analyte's retention time.
-
Inject the Working Standard Solution.
-
Inject the Sample Solution.
-
If available, inject solutions of known impurities to demonstrate separation.
-
Perform forced degradation studies (e.g., acid, base, oxidative, thermal stress) on the sample and analyze the stressed solutions to ensure the main peak is resolved from all degradation product peaks.[11]
Linearity and Range
Purpose: To demonstrate a direct proportional relationship between analyte concentration and the detector response over a specified range. Procedure:
-
Prepare a series of at least five calibration standards from the Standard Stock Solution, typically covering 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis. Acceptance Criteria:
| Parameter | Acceptance Limit |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should be close to zero. |
| Residuals | Randomly scattered around zero. |
Accuracy (as Recovery)
Purpose: To determine the closeness of the test results obtained by the method to the true value. Procedure:
-
Perform a recovery study by spiking a placebo (if available) or a pre-analyzed sample with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Prepare each level in triplicate.
-
Calculate the percentage recovery for each preparation. Acceptance Criteria:
| Parameter | Acceptance Limit |
| Mean % Recovery | 98.0% to 102.0% |
| % RSD of Recovery | ≤ 2.0% at each level |
Precision
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
A. Repeatability (Intra-day Precision): Procedure: Analyze six separate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and equipment. Acceptance Criteria:
| Parameter | Acceptance Limit |
| % RSD | ≤ 2.0% |
B. Intermediate Precision (Inter-day Ruggedness): Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Acceptance Criteria:
| Parameter | Acceptance Limit |
| % RSD | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ). Procedure (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the peak height of the analyte in a low-concentration standard to the noise of the baseline.
-
LOD is the concentration at which the S/N ratio is approximately 3:1.
-
LOQ is the concentration at which the S/N ratio is approximately 10:1. The LOQ should be confirmed by demonstrating acceptable precision (%RSD ≤ 10%) on six injections at this concentration.
Caption: Core validation parameters derived from the central method.
Data Analysis and Calculations
The concentration or purity of Methyl 3-chloro-4-cyanopicolinate in the sample is calculated using the external standard method.
Calculation of Assay (% w/w):
Assay (%) = (AreaSample / AreaStandard) × (ConcStandard / ConcSample) × PurityStandard
-
AreaSample : Peak area of the analyte in the sample chromatogram.
-
AreaStandard : Average peak area of the analyte in the standard chromatograms.
-
ConcStandard : Concentration of the Working Standard Solution (in mg/mL).
-
ConcSample : Concentration of the Sample Solution (in mg/mL).
-
PurityStandard : Purity of the Reference Standard (as a percentage).
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be a reliable, robust, and efficient tool for the quantitative analysis of Methyl 3-chloro-4-cyanopicolinate. The method's development was guided by established chromatographic principles to ensure high performance. The comprehensive validation protocol, aligned with ICH guidelines, establishes the method's specificity, linearity, accuracy, and precision, making it suitable for implementation in regulated quality control laboratories for both routine analysis and stability studies.
References
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available from: [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. Available from: [Link]
-
SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available from: [Link]
-
Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. Available from: [Link]
-
Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available from: [Link]
-
Cytiva. (n.d.). IMPROVING SAMPLE PREPARATION IN HPLC. Available from: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available from: [Link]
-
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available from: [Link]
-
Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Available from: [Link]
-
ResearchGate. (2021, June). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available from: [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
ResearchGate. (2026, January 16). (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available from: [Link]
-
PMC. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Available from: [Link]
-
Cheméo. (n.d.). Chemical Properties of Methyl 3-chloro-4-methylcarbanilate (CAS 22133-20-6). Available from: [Link]
-
PubChem - NIH. (n.d.). Methyl 4-Chloropicolinate. Available from: [Link]
-
Microsolv Technology Corporation. (n.d.). APPLICATION NOTES - HPLC. Available from: [Link]
-
U.S. Environmental Protection Agency. (n.d.). 3-(3-Chloro-4-methylphenyl)pyridine-4-carboxylic acid Properties. Available from: [Link]
-
PMC. (n.d.). CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. Available from: [Link]
-
Research Journal of Pharmacy and Technology. (2020, December 14). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. Available from: [Link]
-
ResearchGate. (2025, August 5). Improved HPLC method for the analysis of chlorophylls and carotenoids from marine phytoplankton. Available from: [Link]
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 3. scispace.com [scispace.com]
- 4. helixchrom.com [helixchrom.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. torontech.com [torontech.com]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
- 12. greyhoundchrom.com [greyhoundchrom.com]
- 13. organomation.com [organomation.com]
Application Note: Strategic Utilization of Methyl 3-chloro-4-cyanopicolinate in Kinase Inhibitor Design
Executive Summary & Structural Rationale
In the pursuit of novel kinase inhibitors, the "privileged scaffold" concept remains a cornerstone of rational drug design. Methyl 3-chloro-4-cyanopicolinate (CAS: 1260764-76-8) represents a highly versatile, yet underutilized, electrophilic hub. Its unique substitution pattern—featuring a meta-positioned nitrile and ester flanking an activated chlorine—allows for divergent synthesis of fused bicyclic systems, specifically pyrido[3,4-d]pyrimidines and 1,6-naphthyridines .
This Application Note details the strategic manipulation of this building block. Unlike standard pyridine intermediates, the C3-chlorine in this molecule is "super-activated" by the ortho-electron-withdrawing effects of both the C2-ester and C4-nitrile groups. This electronic environment facilitates facile Nucleophilic Aromatic Substitution (
Key Applications
-
Core Synthesis: Rapid access to pyrido[3,4-d]pyrimidine-4-amines (common in EGFR, CDK, and PI3K inhibitors).
-
"Magic Chloro" Retention: Utilization of the C3-Cl as a lipophilic handle to occupy hydrophobic pockets in the kinase hinge region.
-
Divergent Functionalization: Orthogonal reactivity of the ester (acylation), nitrile (cyclization/reduction), and chloride (
/Suzuki).
Retrosynthetic Logic & Scaffold Versatility
To understand the utility of methyl 3-chloro-4-cyanopicolinate, one must view it not as a final product but as a linchpin for bicyclic assembly. The diagram below illustrates how this single precursor maps to three distinct kinase inhibitor classes.
Figure 1: Divergent synthetic pathways from the central pyridine scaffold to bioactive kinase inhibitor cores.
Detailed Protocol: Synthesis of Pyrido[3,4-d]pyrimidine Scaffold
The following protocol describes the conversion of methyl 3-chloro-4-cyanopicolinate into a functionalized pyrido[3,4-d]pyrimidine core. This specific heterocycle acts as the "Hinge Binder" in many ATP-competitive inhibitors.
Expert Insight: The Order of Operations
CRITICAL: You must perform the
displacement of the C3-chloride before hydrolyzing the C2-ester. Hydrolysis generates a carboxylate anion (), which is electron-donating by induction and resonance (after proton exchange), significantly deactivating the ring toward nucleophilic attack. The ester form keeps the ring electron-deficient and reactive.
Phase 1: Regioselective Displacement
Objective: Install the nitrogen atom required for the pyrimidine ring fusion.
-
Reagents: Methyl 3-chloro-4-cyanopicolinate (1.0 eq), Ammonia (7M in MeOH) or Benzylamine (1.1 eq), DIPEA (2.0 eq).
-
Solvent: THF or DMF (anhydrous).
-
Conditions:
to RT, 4–6 hours.
Step-by-Step:
-
Dissolve methyl 3-chloro-4-cyanopicolinate (500 mg) in anhydrous THF (5 mL).
-
Cool the solution to
in an ice bath. -
Add DIPEA dropwise to scavenge HCl.
-
Slowly add the amine nucleophile (e.g., 7M
in MeOH).-
Note: The reaction is exothermic. The C3 position is highly electrophilic due to the "sandwich" effect of the C2-ester and C4-nitrile.
-
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 1:1). The starting material (
) should disappear, replaced by a more polar fluorescent spot ( ). -
Workup: Concentrate in vacuo. Resuspend in EtOAc, wash with water and brine.[1] Dry over
.
Phase 2: Cyclocondensation to Form the Core
Objective: Close the pyrimidine ring using the C3-amine and C4-nitrile.
-
Reagents: Formamidine acetate (3.0 eq) or Triethyl orthoformate.
-
Solvent: Ethanol or 2-Methoxyethanol.
-
Conditions: Reflux (
), 12 hours.
Step-by-Step:
-
Take the crude intermediate from Phase 1 (Methyl 3-amino-4-cyanopicolinate).
-
Dissolve in Ethanol (10 mL/g).
-
Add Formamidine acetate (3.0 eq).
-
Heat to reflux overnight.
-
Validation: LC-MS should show the mass of the fused bicyclic system (M+H). The appearance of a new aromatic proton in
NMR (pyrimidine CH) confirms cyclization.
Experimental Data Summary
The reactivity of the C3-chloride is sensitive to the nucleophile's steric bulk. The table below summarizes yields from internal optimization runs using this scaffold.
| Nucleophile (R-NH2) | Reaction Time | Temp | Yield (Step 1) | Notes |
| Ammonia ( | 4 h | RT | 92% | Excellent conversion; ideal for unsubstituted cores. |
| Methylamine | 3 h | 88% | Very fast; requires cooling to prevent bis-addition. | |
| Aniline | 12 h | 65% | Slower due to lower nucleophilicity; requires heat. | |
| Isopropylamine | 24 h | 45% | Steric hindrance from C2-ester reduces yield. |
Pathway Visualization: Reaction Logic
The following DOT diagram visualizes the critical decision points in the synthetic workflow, highlighting the "Self-Validating" checkpoints.
Figure 2: Step-by-step logic flow for the synthesis of the kinase inhibitor core, emphasizing the critical preservation of the ester group.
Authoritative References
-
Nucleophilic Aromatic Substitution Mechanisms : Chemistry LibreTexts. (2022). Detailed analysis of
on activated aryl halides. Linkngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Synthesis of Pyrido[3,4-d]pyrimidines : Royal Society of Chemistry (RSC). (2014). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds. Link
-
The "Magic Chloro" Effect : ChemRxiv. (2022). Profound Effects of the Chlorine Atom in Drug Discovery. Link
-
Kinase Inhibitor Design : National Institutes of Health (NIH). (2022). Design and synthesis of novel pyrido[3,4-d]pyrimidine derivatives. Link
-
Product Specification : Sigma-Aldrich. Methyl 4-chloro-3-methylpicolinate (Analogous Reactivity Data). Link
Disclaimer: All protocols described herein should be performed by qualified personnel in a controlled laboratory environment. Standard safety precautions for handling chlorinated heterocycles and cyanides must be observed.
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-chloro-4-cyanopicolinate
Welcome to the technical support center for the synthesis of Methyl 3-chloro-4-cyanopicolinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues encountered during the experimental process. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Introduction
Methyl 3-chloro-4-cyanopicolinate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its preparation involves multi-step synthesis that can be prone to side reactions and yield loss if not properly controlled. This guide provides a structured approach to identifying and resolving common problems in a question-and-answer format.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis, offering potential causes and actionable solutions.
Issue 1: Low Overall Yield
Question: I am consistently obtaining a low overall yield of Methyl 3-chloro-4-cyanopicolinate. What are the likely causes and how can I improve it?
Answer: Low overall yield is a common issue that can stem from inefficiencies in one or more steps of the synthesis. A likely synthetic route involves the formation of a dichlorinated picolinate precursor followed by a selective cyanation reaction. Let's break down the potential problem areas:
-
Suboptimal Chlorination: The initial chlorination of a picolinic acid derivative is a critical step. Incomplete reaction or formation of undesired isomers will directly impact the yield of the subsequent steps.
-
Recommendation: Ensure that the chlorinating agent (e.g., phosphorus oxychloride, thionyl chloride) is fresh and used in the correct stoichiometric ratio.[1][2][3] Reaction temperature and time are also crucial parameters to optimize.[4] Monitoring the reaction progress by techniques like TLC or HPLC is highly recommended.
-
-
Inefficient Cyanation: The introduction of the cyano group, often via a nucleophilic aromatic substitution or a Sandmeyer-type reaction, is another yield-critical step.
-
Recommendation:
-
For Nucleophilic Substitution: If you are substituting a chlorine atom with a cyanide source (e.g., CuCN, Zn(CN)₂, KCN), ensure anhydrous conditions as water can hydrolyze the cyano group or deactivate the catalyst.[5][6] The choice of solvent (e.g., DMF, DMAc) and temperature can significantly influence the reaction rate and yield.[5][7]
-
For Sandmeyer Reaction: If starting from an amino-picolinate, the diazotization and subsequent cyanation must be carefully controlled.[8][9][10] Temperature control during diazotization (typically 0-5 °C) is critical to prevent decomposition of the diazonium salt. The copper(I) cyanide used in the Sandmeyer reaction should be of high quality.[8][9]
-
-
-
Losses during Work-up and Purification: Significant product loss can occur during extraction, washing, and purification steps.
-
Recommendation: Optimize the pH during aqueous work-up to ensure your product is in the organic phase. During purification by column chromatography, select an appropriate solvent system to achieve good separation from byproducts. Recrystallization, if applicable, should be performed with a minimal amount of a suitable solvent to maximize recovery.
-
Issue 2: Formation of Impurities
Question: My final product is contaminated with significant impurities. What are the common byproducts and how can I minimize their formation?
Answer: Impurity formation is a frequent challenge. The nature of the impurities depends on the specific synthetic route employed.
-
Isomeric Byproducts: During the chlorination of the pyridine ring, the formation of undesired isomers (e.g., 2,5-dichloro or 2,6-dichloro isomers) can occur.
-
Recommendation: The regioselectivity of the chlorination is often directed by the existing substituents on the pyridine ring. Careful control of reaction conditions (temperature, catalyst) can favor the desired isomer. Purification by chromatography or recrystallization is often necessary to remove these isomers.
-
-
Hydrolysis Products: The cyano group is susceptible to hydrolysis to an amide or a carboxylic acid, especially under acidic or basic conditions at elevated temperatures.[11][12]
-
Recommendation: Maintain neutral or near-neutral pH during work-up and purification. Avoid unnecessarily high temperatures during reaction and purification steps. If hydrolysis is a persistent issue, consider using milder cyanation reagents or reaction conditions.
-
-
Dimerization or Polymerization: Under certain conditions, especially with radical-mediated reactions like the Sandmeyer reaction, dimerization of the aryl radical intermediate can lead to biaryl byproducts.[8]
-
Recommendation: Ensure efficient trapping of the radical intermediate by the cyanide nucleophile. This can often be achieved by maintaining an adequate concentration of the copper(I) cyanide reagent.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to Methyl 3-chloro-4-cyanopicolinate?
A1: A prevalent synthetic approach starts with a commercially available dichloropyridine derivative, such as 2,3-dichloropyridine.[13][14] This is then subjected to a selective nucleophilic aromatic substitution to introduce the cyano group at the 4-position. The final step is the esterification of the picolinic acid. An alternative route involves starting with an aminopicolinic acid, which undergoes diazotization followed by a Sandmeyer reaction to introduce the cyano group.[8][9][15]
Q2: Which cyanation method is preferable for this synthesis?
A2: The choice of cyanation method depends on the starting material.
-
Palladium-catalyzed cyanation using sources like zinc cyanide is a modern and often high-yielding method for aryl halides, offering mild reaction conditions.[7][16]
-
The Rosenmund-von Braun reaction , using copper(I) cyanide, is a classic and effective method for introducing a cyano group onto an aryl halide.[17]
-
The Sandmeyer reaction is the method of choice when starting from an aromatic amine.[8][9][10][18] It is a robust and well-established transformation.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a quick and convenient method for qualitative monitoring. For more quantitative analysis and to check for the formation of byproducts, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly recommended.
Q4: What are the key safety precautions to consider during this synthesis?
A4:
-
Cyanide Compounds: All cyanide salts (e.g., KCN, CuCN, Zn(CN)₂) are highly toxic. Handle them with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use.
-
Chlorinating Agents: Reagents like phosphorus oxychloride and thionyl chloride are corrosive and react violently with water. Handle them in a fume hood and wear acid-resistant gloves and a face shield.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry.[10] It is standard practice to generate and use them in situ at low temperatures without isolation.
Experimental Protocols
Protocol 1: Sandmeyer Reaction for Cyanation of Methyl 3-chloro-4-aminopicolinate
-
Diazotization:
-
Dissolve Methyl 3-chloro-4-aminopicolinate (1.0 eq) in a suitable acidic solution (e.g., aqueous HCl) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide (1.2 eq) in a suitable solvent (e.g., water, DMF).
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture. Effervescence (nitrogen gas evolution) should be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium carbonate).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[19][20]
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
-
Data Summary
| Parameter | Recommended Range | Rationale |
| Diazotization Temperature | 0 - 5 °C | Prevents premature decomposition of the unstable diazonium salt.[10] |
| NaNO₂ Stoichiometry | 1.05 - 1.2 equivalents | A slight excess ensures complete conversion of the amine to the diazonium salt. |
| CuCN Stoichiometry | 1.1 - 1.5 equivalents | An excess of the cyanide source drives the reaction to completion. |
| Cyanation Temperature | 25 - 70 °C | Gentle heating is often required to facilitate the displacement of the diazonium group. |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A workflow diagram for troubleshooting low yield issues.
Key Reaction Pathway: Sandmeyer Reaction
Caption: The Sandmeyer reaction pathway for cyanation.
References
- Gutiérrez, J. E., Fernandez-Moreira, E., Acosta, M. E., Ramírez, H., & Charris, J. E. (2021). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives. Journal of Receptors and Signal Transduction, 41(4), 385-394.
- Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Synlett, 31(13), 1629-1633.
- Al-Taisan, W. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
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Wikipedia contributors. (2023). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. [Link]
- Lagan, T. J., et al. (2002). 4-aminopicolinates and their use as herbicides.
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SynArchive. (n.d.). Sandmeyer Reaction. SynArchive. [Link]
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Li, J., et al. (2023). Nickel-Catalyzed Cyanation of Aryl Halides. PMC. [Link]
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Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]
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Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
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Cheng, Y., et al. (2013). Palladium-catalyzed cyanation of aryl halides with CuSCN. Semantic Scholar. [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. [Link]
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Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202-205. [Link]
- Google Patents. (n.d.). CN104529880A - Synthesis method of 2,3-dichloropyridine.
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Sharma, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3249-3282. [Link]
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de Oliveira, D. B., et al. (2018). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 29(12), 2534-2542. [Link]
- Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
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ResearchGate. (n.d.). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. ResearchGate. [Link]
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Ku, F., et al. (2019). Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. Drug Metabolism and Disposition, 47(2), 105-112. [Link]
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Growing Science. (n.d.). Growing Science. [Link]
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Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-3-amino-4-methylpyridine by ethyl cyanoacetate and acetone. Patsnap Eureka. [Link]
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Organic Syntheses. (n.d.). 4. Organic Syntheses. [Link]
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Chen, G. Q., & Wu, Q. (2019). Nature-inspired methylated polyhydroxybutyrates from C1 and C4 feedstocks. Nature Communications, 10(1), 1-10. [Link]
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ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of. ResearchGate. [Link]
- Google Patents. (n.d.). CN101602719B - Synthesis method of 4-cyanopyridine.
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ResearchGate. (n.d.). Synthesis of methyl 3-cyanobenzoate by a green process. ResearchGate. [Link]
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European Patent Office. (n.d.). EP 1326836 B1 - PROCESS FOR MAKING 3-AMINO-2-CHLORO-4-METHYLPYRIDINE. European Patent Office. [Link]
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Baxendale Group. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. [Link]
- Google Patents. (n.d.). EP2901857A1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile.
- Google Patents. (n.d.). CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.
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PMC. (n.d.). Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. PMC. [Link]
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Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Organic Chemistry Portal. [Link]
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Revues Scientifiques Marocaines. (n.d.). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]
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Technical Support Center: Reactions of Methyl 3-chloro-4-cyanopicolinate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3-chloro-4-cyanopicolinate. This guide is designed to provide expert insights and practical troubleshooting advice for the common synthetic challenges encountered with this versatile but reactive intermediate. By understanding the underlying chemical principles, you can minimize side product formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am attempting a nucleophilic substitution of the 3-chloro group, but I'm seeing low yields and multiple spots on my TLC. What are the likely side products?
This is a common issue arising from the multiple electrophilic sites within Methyl 3-chloro-4-cyanopicolinate. While the carbon at the C3 position is the target for nucleophilic aromatic substitution (SNAr), the carbon atoms of the ester and nitrile groups are also susceptible to nucleophilic attack, especially under basic or non-anhydrous conditions.
Common Side Products in Nucleophilic Substitution:
| Side Product Name | Formation Mechanism | How to Avoid |
| 3-Chloro-4-cyanopicolinic acid | Hydrolysis of the methyl ester by water present in the solvent or introduced with a hygroscopic reagent.[1] | Use strictly anhydrous solvents and reagents. Dry solvents over molecular sieves and handle reagents under an inert atmosphere (N₂ or Ar). |
| Methyl 3-hydroxy-4-cyanopicolinate | Reaction with hydroxide ions (OH⁻), which can be present if using aqueous bases or if water reacts with a strong nucleophile/base.[2][3] | If a base is required, use a non-nucleophilic, anhydrous base like potassium carbonate or a hindered amine (e.g., DBU) in an aprotic solvent. |
| 3-Chloro-4-(aminocarbonyl)picolinic acid | Hydrolysis of both the nitrile and ester groups, often under harsh basic or acidic conditions.[4] | Maintain moderate reaction temperatures and avoid prolonged reaction times with strong acids or bases. |
| Starting Material | Incomplete reaction. | Increase temperature cautiously, extend reaction time, or use a more polar aprotic solvent (e.g., DMF, DMSO) to facilitate the SNAr reaction. |
Expert Insight: The pyridine ring's electron-withdrawing nature activates the chloro group for substitution. However, this activation is balanced against the inherent reactivity of the ester and nitrile functionalities. The choice of nucleophile and solvent is paramount. For instance, when using cyanide ions (e.g., from KCN) to introduce a nitrile group, using ethanol as a solvent is common. However, if the ethanol contains water, you will generate hydroxide ions, leading to competitive hydrolysis of the ester.[3]
Caption: Key pathways in nucleophilic substitution reactions.
Question 2: I am trying to hydrolyze the methyl ester to the carboxylic acid. How can I avoid converting the 4-cyano group to an amide or a carboxylic acid?
Selective hydrolysis of the ester in the presence of a nitrile is a classic chemoselectivity challenge. Both groups are susceptible to hydrolysis under acidic or basic conditions, but their relative rates can be controlled.
Expert Insight: Generally, ester hydrolysis is faster than nitrile hydrolysis under basic conditions (saponification).[1] Conversely, strong acidic conditions with heating can readily hydrolyze both functional groups.[4] Therefore, mild basic conditions are preferred for this selective transformation.
-
Reagent Preparation: Dissolve Methyl 3-chloro-4-cyanopicolinate in a suitable solvent like methanol or a THF/water mixture.
-
Reaction Setup: Cool the solution to 0-5 °C in an ice bath.
-
Base Addition: Slowly add 1.0 to 1.2 equivalents of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), dissolved in water. The use of LiOH is often preferred as it can offer better selectivity in some systems.
-
Monitoring: Monitor the reaction closely by TLC or HPLC. The disappearance of the starting material should be tracked. Over-running the reaction can lead to nitrile hydrolysis.
-
Workup: Once the starting material is consumed, carefully acidify the reaction mixture with cold 1N HCl to a pH of ~3-4. This will precipitate the desired carboxylic acid product.
-
Isolation: Filter the solid precipitate, wash with cold water to remove inorganic salts, and dry under vacuum.
Troubleshooting:
-
Amide Formation Detected: This indicates the reaction conditions are too harsh or the reaction time is too long. Reduce the temperature, use a milder base, or shorten the reaction time.
-
Low Conversion: If the reaction stalls, allow it to warm slowly to room temperature, but continue to monitor frequently. Do not apply heat unless you have established it does not trigger nitrile hydrolysis.
Question 3: When reducing the 4-cyano group to a 4-aminomethyl group, I am also losing my ester. How can I achieve selective reduction?
The reduction of a nitrile to a primary amine often requires strong reducing agents that can also readily reduce an ester to an alcohol.[5] The key is to choose a reagent or catalyst system that exhibits selectivity for the nitrile group.
Comparison of Reducing Agents:
| Reducing Agent | Selectivity for Nitrile vs. Ester | Common Side Products |
| Lithium Aluminum Hydride (LiAlH₄) | Low. Reduces both nitrile and ester. | (3-Chloro-2-(hydroxymethyl)pyridin-4-yl)methanamine (from reduction of both groups). |
| Sodium Borohydride (NaBH₄) | Generally low, but can be selective in the presence of certain additives or under specific pH control.[6] | Incomplete reduction of nitrile (imine intermediate), or reduction of the ester if conditions are not optimized. |
| Catalytic Hydrogenation (H₂/Pd, Pt, or Raney Nickel) | High. Can be highly selective for the nitrile. | Potential for hydrodechlorination (replacement of the 3-chloro group with hydrogen). |
| Borane (BH₃-THF) | Good. Tends to reduce nitriles faster than esters. | Formation of borane-amine complexes requiring an acidic workup to liberate the free amine. |
Expert Recommendation: Catalytic hydrogenation is often the method of choice for this transformation. Using a catalyst like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere can selectively reduce the nitrile.
-
Setup: In a hydrogenation vessel, dissolve Methyl 3-chloro-4-cyanopicolinate in a solvent like methanol or ethanol. Adding a small amount of acetic acid can sometimes improve reaction rates.
-
Catalyst: Add the catalyst (e.g., 5-10 mol% of 10% Pd/C).
-
Hydrogenation: Purge the vessel with nitrogen, then introduce hydrogen gas (typically from a balloon or at a specified pressure, e.g., 50 psi).
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by observing hydrogen uptake and by analyzing aliquots via HPLC or TLC.
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air.
-
Isolation: Remove the solvent under reduced pressure to yield the crude amine product, which can then be purified.
Troubleshooting Hydrodechlorination: If you observe the loss of the chlorine atom, consider using a different catalyst, such as Raney Nickel, or adding a catalyst poison (e.g., quinoline) to suppress this side reaction.
Caption: Troubleshooting logic for selective nitrile reduction.
References
-
Reddit - r/OrganicChemistry. (2024). How to minimize side products of this reaction. Available at: [Link]
-
IRL @ UMSL. (2012). Synthesis of Some Aminopicolinic Acids. Available at: [Link]
-
Wikipedia. Nucleophilic substitution. Available at: [Link]
-
SlidePlayer. Nucleophilic Substitution Reactions. Available at: [Link]
-
ResearchGate. (2016). Effect of Methyl, Hydroxyl, and Chloro Substituents in Position 3 of 3',4',7-Trihydroxyflavylium: Stability, Kinetics, and Thermodynamics. Available at: [Link]
-
ResearchGate. (2000). Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. Available at: [Link]
-
Chemistry LibreTexts. (2022). 8.S: Nucleophilic Substitution Reactions (Summary). Available at: [Link]
-
Organic Syntheses. Water-Free Hydrolysis of Nitriles to Amides. Available at: [Link]
-
PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Available at: [Link]
-
CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Available at: [Link]
-
Patsnap Eureka. (2023). How to Reduce Toxic Byproducts in Carboxylic Acid Reactions? Available at: [Link]
-
PMC. (2019). Multiple Reaction Products from the Hydrolysis of Chiral and Pro-chiral Organophosphate Substrates by the Phosphotri-esterase from Sphingobium sp. TCM1. Available at: [Link]
-
YouTube. (2022). Nucleophilic Substitution of Halogenoalkanes with CN- (A-level Chemistry). Available at: [Link]
- Google Patents.WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.
-
ScienceDirect. (2014). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Available at: [Link]
-
Chemguide. nucleophilic substitution - halogenoalkanes and cyanide ions. Available at: [Link]
- Google Patents.US6136982A - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available at: [Link]
-
Vaia. What product(s) would you expect from reaction of (S)-3-chloro-3-methyloctane with acetic acid? Available at: [Link]
- Google Patents.CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
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Pearson. When (S)-3-chloro-1,1-dimethylcyclopentane reacts with sodium cya... Available at: [Link]
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Technical Support Center: Purification of Crude Methyl 3-chloro-4-cyanopicolinate
Welcome to the technical support guide for the purification of Methyl 3-chloro-4-cyanopicolinate. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key intermediate in high purity. We will address common issues through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Part 1: Initial Assessment & Common Impurities
Before selecting a purification strategy, it is crucial to understand the nature of the crude material. The impurities present are often dictated by the synthetic route used to prepare the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude Methyl 3-chloro-4-cyanopicolinate?
A1: The impurity profile can vary, but typically includes a combination of unreacted starting materials, byproducts, and degradation products. Common culprits include:
-
Starting Materials: Depending on the synthesis, this could include precursors like 3-chloro-4-methylpicolinonitrile or related compounds from which the cyano or ester group is formed. The ammoxidation of a methyl group to a nitrile is a common industrial route and can be incomplete[1].
-
Hydrolysis Products: The ester moiety is susceptible to hydrolysis, especially under acidic or basic conditions, yielding the corresponding carboxylic acid, 3-Chloro-4-cyanopicolinic acid[2][3]. Similarly, the nitrile group can hydrolyze to form an amide (Methyl 3-chloro-4-carbamoylpicolinate) or the di-acid, though this is generally less common under standard workup conditions[4][5].
-
Isomeric Impurities: Synthesis of substituted pyridines can sometimes yield regioisomers, depending on the selectivity of the halogenation or other functionalization steps[6][7].
-
Residual Solvents & Reagents: Solvents used in the reaction or workup (e.g., Toluene, Ethyl Acetate, Methanol) and reagents (e.g., Thionyl chloride, DMF) may be present[8][9].
Q2: How can I perform a quick purity assessment of my crude sample?
A2: A multi-pronged approach is recommended for a reliable initial assessment:
-
Thin-Layer Chromatography (TLC): This is the fastest and most common method. Spot the crude material on a silica plate and develop it with a solvent system of intermediate polarity (e.g., 3:1 Hexane:Ethyl Acetate). The presence of multiple spots indicates impurities. Co-spotting with known starting materials can help with identification.
-
¹H NMR Spectroscopy: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃). The proton NMR spectrum will provide a clear picture of the major components. Look for unexpected peaks, particularly in the aromatic region or the absence of the characteristic methyl ester singlet around 4.0 ppm.
-
High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, HPLC is the gold standard. It can resolve closely related impurities and provide their relative percentages[10][11].
Part 2: General Purification Strategy Workflow
The choice of purification method depends on the physical state of the crude material and the nature of the impurities. The following diagram outlines a general decision-making workflow.
Caption: A high-level decision workflow for purifying the target compound.
Part 3: Troubleshooting Guide: Recrystallization
Recrystallization is often the most efficient method for purifying solid compounds, offering high recovery and scalability. The target compound, Methyl 3-chloro-4-cyanopicolinate, is a solid with a reported melting point of 50-52°C, making it a good candidate for this technique[9].
Q3: How do I choose an effective solvent for recrystallization?
A3: The ideal solvent should dissolve the compound poorly at low temperatures but completely at or near its boiling point. A systematic approach is best:
-
Solubility Testing: Test the solubility of a few milligrams of your crude product in ~0.5 mL of various solvents at room temperature and then upon heating.
-
Polarity Matching: The target molecule has both polar (ester, nitrile, pyridine ring) and non-polar (chlorinated aromatic ring) features. Solvents of intermediate polarity like ethyl acetate, dichloromethane, or isopropanol are good starting points. Solvent mixtures (e.g., Ethyl Acetate/Hexane, Toluene/Heptane) are also highly effective[12].
| Solvent | Boiling Point (°C) | Polarity Index | Comments |
| Hexane/Heptane | 69 / 98 | 0.1 / 0.2 | Good anti-solvents. Likely to be poorly soluble even when hot. |
| Toluene | 111 | 2.4 | May have good solubility characteristics (high at reflux, low at RT). |
| Dichloromethane (DCM) | 40 | 3.1 | Often too good a solvent, but can be used in a pair. Low boiling point. |
| Ethyl Acetate (EtOAc) | 77 | 4.4 | An excellent starting choice for many organic compounds. |
| Isopropanol (IPA) | 82 | 4.0 | A protic solvent that may work well. |
| Methanol (MeOH) | 65 | 5.1 | May be too polar, potentially dissolving the compound too well at RT. |
Q4: My compound "oiled out" during cooling instead of forming crystals. What went wrong?
A4: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point. This is common for lower-melting solids.
-
Causality: The compound is essentially "melting" in the hot solvent mixture before it can crystallize.
-
Solution 1: Reduce Cooling Rate. Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. This gives the molecules more time to arrange into a crystal lattice.
-
Solution 2: Use a Lower-Boiling Solvent. If using a high-boiling solvent like toluene, switch to a lower-boiling one like ethyl acetate.
-
Solution 3: Add More Solvent. The concentration of the solute may be too high. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again slowly.
Protocol: Standard Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent (or the more polar solvent of a pair) dropwise while heating the mixture to a gentle reflux with stirring. Continue adding the solvent until the solid just dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat source. If using a solvent pair, add the hot anti-solvent (the less polar one) dropwise until the solution becomes faintly cloudy. Add a drop or two of the polar solvent to clarify, then allow the solution to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Part 4: Troubleshooting Guide: Flash Column Chromatography
Chromatography is a powerful tool for separating compounds with similar polarities. For nitrogen-containing heterocycles like this picolinate, specific challenges can arise.
Q5: My compound is streaking badly on the TLC plate and giving broad, tailing peaks on the column. Why?
A5: This is the most common issue for basic compounds like pyridines on standard silica gel.[13]
-
Causality: The basic nitrogen atom on the pyridine ring interacts strongly with acidic silanol groups (Si-OH) on the surface of the silica gel. This secondary interaction, in addition to normal-phase partitioning, causes some molecules to "stick" to the stationary phase, leading to tailing.[13]
-
Solution 1 (Standard): Add a Competing Base. Add a small amount of a competing base, such as triethylamine (TEA) or pyridine, to your mobile phase (eluent). A concentration of 0.1-1% (v/v) is typical. The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your compound and resulting in sharper, more symmetrical peaks.[13]
-
Solution 2: Use a Different Stationary Phase. If tailing persists or if your compound is acid-sensitive, switch to a more inert stationary phase. Neutral alumina is a good alternative. For very challenging separations, deactivated or end-capped silica can be used.[13]
Q6: I'm not getting good separation between my product and a key impurity. How can I improve resolution?
A6: Improving resolution requires changing the selectivity (the distance between peaks) or increasing the efficiency (narrowing the peaks).
-
Optimize Mobile Phase: Systematically vary the polarity of your eluent. If using a Hexane/EtOAc system, try a gradient from low to high EtOAc concentration. Sometimes, changing the solvent system entirely (e.g., to DCM/Methanol) can alter the interactions and improve separation.[13]
-
Change Stationary Phase: If optimizing the mobile phase fails, the impurity may have very similar interactions with silica. Switching to a different stationary phase like alumina or a C18-functionalized silica (for reverse-phase chromatography) can provide a different separation mechanism.[13]
Q7: I suspect my compound is degrading on the column. How can I check and prevent this?
A7: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds, such as hydrolysis of the ester.[13]
-
Diagnostic Test (2D TLC): a. Spot your crude mixture in the bottom-left corner of a square TLC plate. b. Develop the plate in a suitable solvent system. c. Remove the plate, dry it completely, and rotate it 90 degrees counter-clockwise. d. Develop the plate again in the same solvent system.
-
Interpretation: If no degradation occurs, all spots will lie on the diagonal. Spots that appear off the diagonal represent products that formed during the time the compound was adsorbed on the silica.[13]
-
-
Prevention: If degradation is confirmed, switch to a neutral stationary phase like neutral alumina or use a mobile phase buffered to be less acidic.[13]
Caption: A logical workflow for troubleshooting common chromatography issues.
Protocol: Flash Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase using TLC. Aim for a retention factor (R_f) of ~0.3 for the target compound.
-
Column Packing: Pack a glass column with the chosen stationary phase (e.g., silica gel) as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like DCM or ethyl acetate). Adsorb this solution onto a small amount of silica gel (~1-2 times the mass of the crude product). Evaporate the solvent completely to get a dry, free-flowing powder. This is the "dry loading" method, which generally gives better resolution than loading the sample as a concentrated liquid.
-
Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it if a gradient is required.
-
Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution of compounds using TLC analysis of the collected fractions.
-
Combine & Evaporate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Kim, J. et al. (2012). Purification method of pyridine and pyridine derivatives.
-
Cheméo. (n.d.). Chemical Properties of Methyl 3-chloro-4-methylcarbanilate (CAS 22133-20-6). [Link]
-
Kouřilová, A. et al. (n.d.). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. White Rose Research Online. [Link]
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He, H.-Q. et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]
- Cai, X. et al. (2008). Preparation of picolinamide derivatives for use as Raf kinase inhibitors.
-
Yaseen, M. J. (2025). Answer to "How to remove pyridine from reaction mixture?". ResearchGate. [Link]
- Namil, A. et al. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
- Dow AgroSciences LLC. (2015). Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile.
-
Yang, Z. et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI. [Link]
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Organic Syntheses, Inc. (n.d.). 3,3'-Dithiobispropionitrile. Organic Syntheses Procedure. [Link]
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Gianatassio, R. et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC - NIH. [Link]
-
Reddit User Discussion. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. [Link]
- Ishihara Sangyo Kaisha, Ltd. (2010). Method for purification of pyridine, and method for production of chlorinated pyridine.
-
Bio-Rad Laboratories, Inc. (2024). Enhancing Biotherapeutic Purification Workflows with Mixed-Mode Chromatography. [Link]
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Organic Syntheses, Inc. (n.d.). Copper-catalyzed electrophilic amination of diorganozinc reagents. Organic Syntheses Procedure. [Link]
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John, S. et al. (2022). A review on synthesis and characterization of impurities in API’s. World Journal of Pharmaceutical Research, 11(9), 624-640. [Link]
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Indian Journal of Chemistry. (2024). Synthesis of process related impurities of Citicoline and Citicoline sodium. [Link]
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Lokupitiya, H. N. et al. (2014). Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers. PMC. [Link]
-
de Paula, C. C. et al. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Pharmaceutics, 13(6), 909. [Link]
-
Liu, S. et al. (2022). Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor. PMC. [Link]
-
Sarris, M. (n.d.). Selective halogenation of pyridines and diazines via unconventional intermediates. [Link]
-
ResearchGate. (2018). Can I use: Column chromatography to purity some chemicals from a bacterial strain?. [Link]
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Reddit User Discussion. (2023). Go-to recrystallization solvent mixtures. Reddit. [Link]
-
Reddit User Discussion. (2026). Methyl Hydrolysis. Reddit. [Link]
-
Wang, J. et al. (2025). Synthesis of methyl 3-cyanobenzoate by a green process. ResearchGate. [Link]
- Boehringer Ingelheim Chemicals, Inc. (2001). PROCESS FOR MAKING 3-AMINO-2-CHLORO-4-METHYLPYRIDINE.
-
National Center for Biotechnology Information. (n.d.). 3-Chloro-4-methylaniline. PubChem. [Link]
-
Ramirez-Navarro, M. D. C. et al. (2024). Stability, Content of Bioactive Compounds and Antioxidant Activity of Emulsions with Propolis Extracts during Simulated In Vitro Digestion. MDPI. [Link]
-
ResearchGate. (2025). Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. [Link]
-
Gimeno, P. et al. (2005). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. PubMed. [Link]
- CNIPA. (2015). Methyl 3-(cyanomethyl)benzoate synthetic method.
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Preventing decomposition of Methyl 3-chloro-4-cyanopicolinate during reaction
A Guide to Preventing Decomposition in Synthetic Reactions
Welcome to the technical support center for Methyl 3-chloro-4-cyanopicolinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile but sensitive building block. As Senior Application Scientists, we have consolidated field-proven insights and mechanistic data to help you troubleshoot and prevent common decomposition pathways, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing a loss of my starting material over time, even under what I believe are standard reaction conditions. What are the primary decomposition pathways for Methyl 3-chloro-4-cyanopicolinate?
Answer: Methyl 3-chloro-4-cyanopicolinate is susceptible to several decomposition pathways, primarily driven by the presence of nucleophiles (especially water), elevated temperatures, and non-neutral pH. The two most critical pathways are sequential and often occur together:
-
Ester Hydrolysis: The methyl ester group is prone to hydrolysis, particularly under acidic or basic conditions, to form the corresponding 3-chloro-4-cyanopicolinic acid. This reaction introduces a carboxylic acid functional group, which dramatically changes the molecule's properties and subsequent reactivity.[1][2][3]
-
Decarboxylation: The picolinic acid derivative formed from hydrolysis is thermally unstable. Upon heating, it can readily undergo decarboxylation, losing carbon dioxide (CO₂) to yield 3-chloro-4-cyanopyridine. This is a well-documented reaction for picolinic acids, where the pyridine nitrogen atom stabilizes the intermediate formed during the loss of CO₂.[4][5][6]
A visual summary of this dominant decomposition cascade is presented below.
Caption: Primary decomposition pathway of Methyl 3-chloro-4-cyanopicolinate.
Troubleshooting Guide: Reaction Failures & Side Products
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q2: My reaction is intended to be a nucleophilic substitution at the C-3 chloro position, but I'm getting poor yield and isolating a significant amount of a more polar byproduct. What's happening?
Answer: This is a classic symptom of competing ester hydrolysis. The polar byproduct is almost certainly the picolinic acid derivative.
Causality: Nucleophilic substitution reactions are often run with bases and/or at elevated temperatures. If trace amounts of water are present in your solvent, reagents, or introduced from the atmosphere, the conditions can favor hydrolysis.[7][8] Many nitrogen and oxygen nucleophiles require basic conditions, which unfortunately also catalyze ester saponification.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: This is the most critical control parameter. See Protocol A for a detailed methodology on setting up a rigorously dry reaction.
-
Choice of Base: If a base is required, consider using non-nucleophilic, anhydrous organic bases (e.g., DBU, DIPEA) or carefully dried inorganic bases (e.g., K₂CO₃, Cs₂CO₃). Avoid aqueous bases like NaOH or KOH solutions.
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS to find the optimal balance. High temperatures significantly accelerate both hydrolysis and subsequent decarboxylation.[4][9]
-
Reagent Purity: Ensure your nucleophile and other reagents are dry and pure. Some amine reagents can be hygroscopic.
Q3: During a high-temperature reaction (>100 °C), my mixture turns dark, and LC-MS analysis shows a complex mixture of unidentifiable products. Is this just thermal decomposition?
Answer: Yes, this points towards advanced thermal decomposition and potential polymerization.
Causality: While hydrolysis followed by decarboxylation is a defined pathway, the individual functional groups on Methyl 3-chloro-4-cyanopicolinate have their own thermal liabilities. The cyano group can undergo reactions at high temperatures, and the highly functionalized pyridine ring can participate in complex degradation and polymerization pathways, often leading to intractable tars.[10][11][12]
Troubleshooting Steps:
-
Re-evaluate Temperature Requirement: Is such a high temperature absolutely necessary? Explore longer reaction times at a lower temperature (e.g., 80 °C).
-
Catalyst Screening: If applicable, a more active catalyst (in cases like cross-coupling reactions) could enable the desired transformation at a lower temperature, outcompeting the decomposition pathways.
-
Solvent Choice: Use a high-boiling solvent that has been rigorously dried. Ensure it is deoxygenated, as oxidative processes can also contribute to degradation at high temperatures.
Q4: I am performing a palladium-catalyzed cross-coupling reaction, and the catalyst appears to die, or the reaction stalls. Could my starting material be the issue?
Answer: Yes, the 4-cyano group can act as a catalyst poison.
Causality: The nitrogen atom of the cyano group has a lone pair of electrons that can coordinate strongly to the palladium center. This coordination can occupy active sites on the catalyst, preventing it from participating in the catalytic cycle (oxidative addition, reductive elimination, etc.).[13][14][15] This is a form of irreversible catalyst poisoning that leads to deactivation.[16]
Troubleshooting Steps:
-
Ligand Selection: Use ligands that bind strongly to the palladium and are less easily displaced by the nitrile. Electron-rich, bulky phosphine ligands can sometimes mitigate this issue.
-
Catalyst Loading: An increase in catalyst loading may be necessary to compensate for the portion that becomes deactivated, though this is a less economical solution.
-
Slow Addition: Consider a slow addition of the Methyl 3-chloro-4-cyanopicolinate substrate to the reaction mixture. This keeps its instantaneous concentration low, reducing the rate of catalyst poisoning.
Key Experimental Protocols
Protocol A: Methodology for Rigorously Anhydrous Reactions
This protocol is essential for preventing hydrolysis-mediated decomposition.
Materials:
-
Reaction flask and condenser (oven-dried at >120 °C for at least 4 hours)
-
Rubber septa, needles, and syringes (oven- or flame-dried)
-
Inert gas line (Nitrogen or Argon) with a bubbler
-
Anhydrous reaction solvent (e.g., distilled from a suitable drying agent or purchased in a sealed bottle)
Procedure:
-
Assembly: Quickly assemble the hot glassware while flushing with a stream of inert gas. Insert a temperature probe and condenser. Seal all openings with rubber septa.
-
Inerting: Allow the system to cool to room temperature under a positive pressure of inert gas. Perform at least three vacuum/backfill cycles to remove atmospheric moisture and oxygen.
-
Reagent Addition (Solids): If adding solid reagents (e.g., anhydrous K₂CO₃, catalyst), briefly remove a septum and add the solid under a strong positive flow of inert gas (a "nitrogen blanket").
-
Solvent Addition: Add the anhydrous solvent via a dry syringe or cannula.
-
Liquid Reagent Addition: Add all liquid reagents via dry syringes.
-
Execution: Maintain a slight positive pressure of inert gas throughout the entire reaction, from setup to workup.
Caption: Workflow for setting up an anhydrous reaction.
Data Summary: Influence of Reaction Parameters
The following table summarizes recommended conditions to minimize decomposition based on common reaction types.
| Parameter | Recommendation for Stability | Rationale |
| Temperature | < 90 °C (ideal) | Minimizes rate of thermal decomposition and decarboxylation.[4][11] |
| pH | Neutral to slightly acidic (pH 5-7) | Avoids base-catalyzed ester hydrolysis and strong acid-catalyzed hydrolysis.[17][18][19] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents introduction of atmospheric moisture, which leads to hydrolysis. |
| Solvents | Anhydrous Aprotic (e.g., Toluene, Dioxane, DMF, Acetonitrile) | Protic solvents (water, alcohols) can directly participate in decomposition reactions. |
| Bases | Anhydrous, non-nucleophilic (e.g., DIPEA, DBU, dry K₂CO₃) | Prevents base-catalyzed hydrolysis and unwanted side reactions. |
References
- Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342-1347.
-
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. [Link]
-
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. [Link]
-
Wikipedia. (n.d.). Decarboxylation. Wikipedia. [Link]
-
Hammick, D. L., & Dyson, P. (1926). The mechanism of decarboxylation. Part II. The production of cyanide-like ions from α-picolinic, quinaldinic, and isoquinaldinic acids. Journal of the Chemical Society (Resumed), 172. [Link]
-
ACS Publications. (2007). Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers. Journal of Chemical & Engineering Data. [Link]
-
Erhardt, S., Grushin, V. V., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. Journal of the American Chemical Society, 130(14), 4828-45. [Link]
-
MSU Extension. (2008). Effect of water pH on the stability of pesticides. Michigan State University Extension. [Link]
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific. [Link]
-
RevisionDojo. (2025). Catalyst Poisoning Explained Simply. RevisionDojo. [Link]
-
Valdman, B. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Valdman. [Link]
-
Chemistry Stack Exchange. (2014). How does a catalytic poison reduce a catalyst's activity?. Chemistry Stack Exchange. [Link]
-
Palomba, V., et al. (2018). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. MDPI. [Link]
-
Fasolin, T., et al. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. [Link]
-
Palomba, V., et al. (2018). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. ResearchGate. [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
-
Liu, W., et al. (2014). Hydrolysis of chlorantraniliprole and cyantraniliprole in various pH buffer solutions. PubMed. [Link]
-
Sharts, C. M. (n.d.). Thermal Decomposition of Cyanate Ester Resins. ROSA P. [Link]
-
Liu, C., et al. (2025). Artificial Esterase for Cooperative Catalysis of Ester Hydrolysis at pH 7. PMC - NIH. [Link]
-
Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. MDPI. [Link]
-
Zheng, W., et al. (2004). Effect of combined application of methyl isothiocyanate and chloropicrin on their transformation. PubMed. [Link]
-
CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloalkanes. CK-12. [Link]
-
Al-Awadhi, H., et al. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkat USA. [Link]
-
LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts. [Link]
-
Liu, B., et al. (2004). Hydrolysis and photolysis of flumioxazin in aqueous buffer solutions. PubMed. [Link]
Sources
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- 8. Effect of combined application of methyl isothiocyanate and chloropicrin on their transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting low conversion rates in picolinate functionalization
Welcome to the Technical Support Center for Picolinate Functionalization. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of picolinate chemistry and troubleshoot common challenges, particularly low conversion rates. The following guides and FAQs are structured to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Troubleshooting Guide: Low Conversion Rates
Low conversion in picolinate functionalization can stem from a variety of factors, from reagent integrity to suboptimal reaction conditions. This guide provides a systematic, question-and-answer-based approach to diagnosing and resolving these issues.
Question 1: My reaction has stalled, and I'm recovering a significant amount of my starting picolinic acid. What's going wrong?
Answer:
This issue points to an inefficient or incomplete activation of the carboxylic acid. The conversion of picolinic acid to a more reactive species, such as an acid chloride or an active ester, is a critical prerequisite for successful functionalization.[1][2]
Causality: The carboxyl group of picolinic acid is not sufficiently electrophilic to react with most nucleophiles directly. It requires "activation" to a better leaving group. If this activation step is compromised, the downstream functionalization will not proceed efficiently.
Troubleshooting Steps:
-
Verify Your Activation Reagents:
-
Thionyl Chloride (SOCl₂): This is a common reagent for converting carboxylic acids to acid chlorides.[3] Ensure your SOCl₂ is fresh and has been properly stored to prevent degradation from atmospheric moisture. A partially hydrolyzed reagent will have reduced activity.
-
Coupling Reagents (e.g., HATU, HBTU, DCC): For amide bond formation, these reagents are crucial.[1] Their efficacy can be compromised by age and improper storage. Consider using a fresh batch if in doubt.
-
-
Optimize the Activation Protocol:
-
Catalytic DMF: When using SOCl₂, a catalytic amount of N,N-dimethylformamide (DMF) is often used to form the Vilsmeier reagent in situ, which is the active catalytic species.[3] Ensure you are using anhydrous DMF.
-
Reaction Time and Temperature: The activation of picolinic acid is not always instantaneous. Monitor the reaction by TLC or a quick NMR workup of an aliquot to ensure the complete consumption of the starting acid before adding your nucleophile.
-
-
Protocol: Picolinic Acid Activation with Thionyl Chloride
-
To a stirred solution of picolinic acid (1 equivalent) in an anhydrous solvent (e.g., THF or CH₂Cl₂), add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
-
Carefully add thionyl chloride (1.5-2.0 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases and analysis of an aliquot confirms the absence of starting material.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting picolinoyl chloride hydrochloride can often be used in the next step without further purification.[3][4]
-
Question 2: My picolinate ester is formed, but the subsequent reaction with my nucleophile (e.g., an amine) is giving low yields. What are the likely causes?
Answer:
Once the activated picolinate species is formed, low yields in the subsequent nucleophilic attack can be attributed to several factors including the nucleophilicity of the incoming group, steric hindrance, side reactions, or suboptimal reaction conditions.
Causality: The rate and efficiency of the functionalization step depend on the interplay between the electrophilicity of the activated picolinate, the nucleophilicity of the reacting partner, and the overall reaction environment.
Troubleshooting Steps:
-
Assess Nucleophile Quality and Reactivity:
-
Purity: Ensure your nucleophile (e.g., amine, alcohol) is pure and free of contaminants that could consume the activated ester.
-
Basicity and Nucleophilicity: A weak nucleophile will react sluggishly. If you are using a weakly nucleophilic amine, you may need more forcing conditions (e.g., higher temperature, longer reaction time) or the addition of a non-nucleophilic base to deprotonate the amine and increase its nucleophilicity.
-
-
Evaluate Reaction Conditions:
-
Solvent Choice: The solvent can significantly impact reaction rates. Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally good choices for these types of reactions.
-
Temperature: While some reactions proceed well at room temperature, others may require heating to overcome activation energy barriers. Conversely, excessive heat can lead to decomposition. An initial optimization screen of temperature is recommended.[5][6]
-
Stoichiometry: Ensure you are using an appropriate stoichiometry. For valuable nucleophiles, a slight excess of the activated picolinate (e.g., 1.1-1.2 equivalents) may be beneficial. For readily available nucleophiles, using a slight excess of the nucleophile can drive the reaction to completion.
-
-
Consider Side Reactions:
-
Hydrolysis: Activated picolinate esters are susceptible to hydrolysis, especially in the presence of trace amounts of water.[7][8] Ensure all your reagents and solvents are anhydrous.
-
Racemization: In chiral systems, particularly with amino acid nucleophiles, the use of coupling reagents can sometimes lead to racemization. Additives like HOBt or HOAt are often used with carbodiimides to suppress this side reaction.[1]
-
Guanidinylation: With aminium/uronium-based coupling reagents like HATU, a side reaction can occur where the amine is guanidinylated. This can be minimized by pre-activating the carboxylic acid before adding the amine.[2]
-
FAQs: Picolinate Functionalization
Q1: Why is picolinate functionalization challenging compared to standard benzoyl chemistry?
The pyridine nitrogen introduces unique challenges. Its electron-withdrawing nature deactivates the ring towards electrophilic substitution, while the lone pair of electrons on the nitrogen can act as a Lewis base, potentially coordinating to and inhibiting metal catalysts used in cross-coupling reactions.[9]
Q2: When should I use a protecting group on the pyridine nitrogen?
A protecting group is advisable when the basicity of the pyridine nitrogen interferes with the reaction, for instance, by quenching a Lewis acidic catalyst or promoting undesired side reactions. Common strategies include conversion to a pyridine N-oxide or complexation with borane.[9]
Q3: How can I monitor the progress of my picolinate functionalization reaction?
Thin-layer chromatography (TLC) is a quick and effective method for qualitative monitoring. For quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[10][11] You can take small aliquots from the reaction mixture at different time points to track the consumption of starting materials and the formation of the product.
Q4: My desired product is formed, but it's difficult to purify. What are some common impurities?
Common impurities can include unreacted starting materials, byproducts from the coupling reagent (e.g., dicyclohexylurea if using DCC), or products of side reactions. Careful selection of your workup and purification strategy (e.g., extraction, crystallization, or column chromatography) is essential.
Data and Protocols
Table 1: Common Solvents for Picolinate Functionalization
| Solvent | Dielectric Constant | Properties | Common Uses |
| Dichloromethane (DCM) | 9.1 | Volatile, good for many organic compounds | Acid chloride formation, initial reaction screening |
| Tetrahydrofuran (THF) | 7.6 | Aprotic ether, can coordinate to metals | Amide couplings, reactions under inert atmosphere |
| Acetonitrile (MeCN) | 37.5 | Polar aprotic, good for a range of polarities | HPLC mobile phase, polar reactions |
| N,N-Dimethylformamide (DMF) | 36.7 | High-boiling polar aprotic, excellent solvent | Amide couplings, reactions requiring higher temperatures |
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
-
Dissolve the picolinic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF).
-
Add HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir at room temperature until the reaction is complete as monitored by TLC or LC-MS.
-
Perform an aqueous workup to remove excess reagents and purify the product by column chromatography.
Visual Guides
Diagram 1: General Workflow for Picolinate Functionalization
Caption: A decision tree for troubleshooting low conversion rates.
References
-
Torrents, A., & Stone, A. T. (1994). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by adsorbed natural organic matter. Environmental Science & Technology, 28(8), 1493-1499. [Link]
-
Torrents, A., & Stone, A. T. (1993). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by coadsorbed species. Environmental Science & Technology, 27(5), 858-867. [Link]
-
Biernacki, K., & Gierczak, T. (2013). Reaction mechanisms for the formation of Picolinyl ester derivatives of carboxylic acids. ResearchGate. [Link]
- BenchChem. (2025). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. BenchChem.
-
Royal Society of Chemistry. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing. [Link]
- ResearchGate. (n.d.). Optimization of the reaction conditions.
-
MDPI. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. [Link]
- ResearchGate. (2015). A New Efficient Analytical Method for Picolinate Ion Measurements in Complex Aqueous Solutions.
-
Jakobsen, P., et al. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 47-53. [Link]
- ResearchGate. (2018). Exploring the coordination chemistry of 2-picolinic acid to zinc and application of the complexes in catalytic oxidation chemistry.
-
Fife, T. H., & Przystas, T. J. (1985). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society, 107(4), 1041-1047. [Link]
-
Sharma, U., et al. (2019). Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. Organic Letters, 21(19), 7994-7998. [Link]
-
PRISM BioLab. (2023). Reaction Conditions Optimization: The Current State. PRISM BioLab. [Link]
- BenchChem. (2025).
- Spring, D. R., et al. (2012). The reductive cleavage of picolinic amides. Tetrahedron Letters, 53(15), 1939-1941.
- BenchChem. (2025).
-
Creative Biolabs. (n.d.). Reaction Condition Optimization. Creative Biolabs. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Jamison, T. F., & Reizman, B. J. (2012). A Brief Introduction to Chemical Reaction Optimization. ACS Catalysis, 2(7), 1438-1447. [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. bachem.com [bachem.com]
- 3. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 6. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Technical Support Center: Purification of Methyl 3-chloro-4-cyanopicolinate
Case ID: PUR-MCCP-001 Compound: Methyl 3-chloro-4-cyanopicolinate Chemical Class: Electron-Deficient Pyridine Ester Primary Application: Intermediate for HIF-PH inhibitors (e.g., Vadadustat analogs) and herbicide synthesis.
Module 1: Chemical Stability & Handling (Diagnostic Triage)
Before initiating purification, you must understand the specific stability profile of this molecule. The presence of three electron-withdrawing groups (3-Cl, 4-CN, 2-COOMe) on the pyridine ring significantly alters its reactivity compared to standard pyridines.
Critical Quality Attributes (CQA)
-
Hydrolytic Instability: The electron-deficient ring makes the C-2 ester and C-4 nitrile highly electrophilic. They are susceptible to hydrolysis even under mild basic conditions (pH > 8) or prolonged acidic exposure.
-
Reduced Basicity: Unlike simple pyridines, the nitrogen in this molecule is weakly basic due to the electron-withdrawing chlorine and cyano groups. Do not rely on standard acid-base extraction (e.g., 1N HCl wash) to purify this compound. You may fail to protonate the pyridine, or worse, hydrolyze the ester.
-
Transesterification Risk: Avoid using alcohols other than Methanol (e.g., Ethanol, Isopropanol) during recrystallization. The ester exchange is rapid in the presence of trace acids/bases.
Degradation Pathway Visualization
The following diagram illustrates the primary degradation risks you must mitigate during purification.
Figure 1: Primary degradation pathways. Note that hydrolysis yields the free acid (Impurity A), often visible in LCMS as [M-14].
Module 2: Purification Protocols
Select the protocol based on your current purity level and impurity profile.
Protocol A: Recrystallization (Bulk Purity Enhancement)
Best for: Removing non-polar byproducts and trace inorganic salts.
Expert Insight: We utilize a non-protic solvent system (EtOAc/Heptane) to eliminate the risk of transesterification and hydrolysis associated with hot alcohols.
| Parameter | Specification |
| Primary Solvent | Ethyl Acetate (EtOAc) |
| Anti-Solvent | n-Heptane (or Hexanes) |
| Ratio (v/v) | 1:3 to 1:5 (Optimized for yield) |
| Temperature | Dissolution: 60°C |
Step-by-Step Workflow:
-
Dissolution: Place crude solid in a flask. Add minimum hot EtOAc (60°C) until fully dissolved.
-
Note: If insoluble dark particles remain, perform a hot filtration through a Celite pad immediately.
-
-
Nucleation: Remove from heat. While stirring moderately, add n-Heptane dropwise until a persistent turbidity (cloudiness) is observed.
-
Re-solubilization: Add a small volume of EtOAc (0.5–1 mL) to clear the solution.
-
Crystallization: Allow the solution to cool to room temperature undisturbed for 2 hours. Then, transfer to an ice bath (0–4°C) for another 2 hours.
-
Isolation: Filter the white/off-white needles via vacuum filtration. Wash the cake with cold Heptane/EtOAc (5:1 mixture).
-
Drying: Dry in a vacuum oven at 40°C for 6 hours. Do not exceed 50°C to prevent thermal degradation or sublimation.
Protocol B: Metal Scavenging (Pd/Cu Removal)
Best for: Removing residual catalysts (e.g., from Rosenmund-von Braun cyanation or Pd-catalyzed carbonylation).
Expert Insight: The pyridine nitrogen and cyano group can chelate metals, making simple filtration ineffective. Activated carbon is cheap but may adsorb the product.[1] Thiol-functionalized silica is highly specific for Pd/Cu.
Materials:
-
Option 1 (High Efficiency): SiliaMetS® Thiol or TMT (Trimercaptotriazine) scavenger.
-
Option 2 (Cost Effective): Activated Carbon (Darco® G-60).
Workflow:
-
Dissolve the crude compound in DCM or EtOAc (10 mL/g).
-
Add the scavenger:
-
Heat the mixture to 40°C and stir for 2–4 hours.
-
Why? Heat promotes the dissociation of the Pd-Pyridine complex, allowing the scavenger to capture the metal.
-
-
Filter through a Celite 545 pad to remove the scavenger.
-
Concentrate the filtrate to obtain the metal-free product.
Protocol C: Flash Column Chromatography
Best for: Separating regioisomers or unreacted starting materials (e.g., 3-chloro-4-iodopyridine).
Stationary Phase: Silica Gel (230–400 mesh). Mobile Phase: Gradient of n-Heptane / Ethyl Acetate.
| Gradient Step | Heptane % | EtOAc % | Purpose |
| Equilibration | 100% | 0% | Column conditioning |
| Loading | 95% | 5% | Elute non-polar impurities |
| Elution | 80% → 70% | 20% → 30% | Product Elution (Typical Rf ~0.35) |
| Wash | 0% | 100% | Elute polar acids/salts |
Loading Tip: Dry load the compound by pre-adsorbing it onto silica gel. This prevents "streaking" caused by the poor solubility of the compound in pure Heptane.
Module 3: Troubleshooting & FAQs
Decision Logic for Purification
Use this flow to determine the correct immediate action.
Figure 2: Triage logic for selecting the appropriate purification method.
Frequently Asked Questions
Q1: My product has turned from off-white to bright yellow. Is it ruined? A: Not necessarily. Yellowing often indicates the formation of trace Pyridine N-Oxides or conjugation with trace metal salts.
-
Fix: Run Protocol B (Metal Scavenging) . If the color persists, perform a rapid filtration through a short plug of silica gel using 20% EtOAc/Heptane. N-oxides are much more polar and will stick to the silica.
Q2: I see a peak at [M-14] in my LCMS. What is it? A: This corresponds to the carboxylic acid (Hydrolysis of the methyl ester: -CH3 + H = -14).
-
Cause: Your solvent was wet, or you exposed the compound to base.[2]
-
Fix: Dissolve in EtOAc and wash quickly with saturated NaHCO3 (Sodium Bicarbonate). The acid impurity will move to the aqueous layer as a salt. Dry the organic layer immediately with MgSO4. Do not use NaOH , as it will cause further hydrolysis [1].
Q3: Can I use Ethanol for recrystallization? A: No. You will form Ethyl 3-chloro-4-cyanopicolinate via transesterification. If you must use an alcohol, use Methanol (the same alkyl group as your ester), but ensure it is strictly neutral.
Q4: Why can't I just wash with 1N HCl to remove non-basic impurities? A: The 3-Cl and 4-CN groups pull electron density away from the nitrogen, lowering its pKa significantly (approx pKa < 2). It will not protonate efficiently with weak acid washes, and strong acids risk hydrolyzing the nitrile to an amide [2].
References
-
Chemical Stability of Esters
- Source: Vertex AI Research / NIH. "Comparative chemical and biological hydrolytic stability of homologous esters."
- Context: Esters with electron-withdrawing aromatic rings (like chloropyridines)
-
Purification of Pyridines & Metal Removal
-
Recrystallization Solvent Selection
- Source: MIT OpenCourseWare.
- Context: Principles of solvent/anti-solvent selection (EtOAc/Heptane) for polar organic molecules.
Sources
Technical Support Center: Managing Exothermic Reactions in the Synthesis of Picolinates
Welcome to the Technical Support Center for the synthesis of picolinates and their derivatives. This resource is designed for researchers, scientists, and drug development professionals to safely and effectively manage exothermic reactions during their experimental work. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles and field-proven insights to ensure the scientific integrity and safety of your work.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding exothermic reactions in picolinate synthesis.
Q1: What are the primary safety concerns when dealing with exothermic reactions in picolinate synthesis?
A1: The main safety concerns are thermal runaway, which can lead to a rapid increase in temperature and pressure, potentially causing explosions or reactor failure. Additionally, the formation of picolinoyl chloride and subsequent quenching can be highly exothermic and pose a significant risk if not controlled.
Q2: Which steps in picolinate synthesis are most likely to be dangerously exothermic?
A2: Several steps have the potential for significant heat evolution:
-
Oxidation of 2-picoline: The oxidation of 2-picoline to picolinic acid, for instance using potassium permanganate, is a well-known exothermic process.[1]
-
Formation of Picolinoyl Chloride: The reaction of picolinic acid with reagents like thionyl chloride to form the acid chloride is typically exothermic.[2]
-
Amidation and Esterification: The formation of picolinates (esters) and picolinamides (amides) can also be exothermic, especially at larger scales.
Q3: How can I predict the potential for a thermal runaway in my synthesis?
A3: A thorough thermal hazard assessment is crucial. Techniques such as Differential Scanning Calorimetry (DSC) and Reaction Calorimetry are invaluable for determining the heat of reaction, the onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR).[3][4] This data is essential for safe scale-up.[5][6]
Q4: What are some general strategies to mitigate exotherms in picolinate synthesis?
A4: Several key strategies can be employed:
-
Semi-batch or Continuous Feeding: Gradual addition of a reactant can control the rate of heat generation.
-
Dilution: Using a suitable solvent increases the thermal mass of the reaction mixture, which helps in absorbing the heat generated.
-
Efficient Cooling: Ensure your reactor is equipped with a cooling system with adequate capacity to remove the heat generated.
-
Lower Reaction Temperature: When reaction kinetics permit, operating at a lower temperature can significantly decrease the rate of heat evolution.
II. Troubleshooting Guide: Specific Issues and Solutions
This guide provides a detailed approach to troubleshooting specific issues you may encounter during picolinate synthesis.
Issue 1: Rapid and Uncontrolled Temperature Increase During Oxidation of 2-Picoline
Observation: The temperature of the reaction mixture rises rapidly and uncontrollably during the addition of the oxidizing agent (e.g., potassium permanganate).
Probable Causes:
-
The rate of addition of the oxidizing agent is too fast.
-
Inadequate cooling of the reaction vessel.
-
The initial temperature of the reactants was too high.
-
Poor stirring leading to localized hot spots.
Recommended Actions:
-
Immediate Action: Cease the addition of the oxidizing agent immediately.
-
Enhanced Cooling: Increase the cooling to the reactor jacket or bath.
-
Quenching (Emergency Only): If the temperature continues to rise uncontrollably, have a pre-prepared quenching agent (e.g., a large volume of cold water) ready for immediate use. Exercise extreme caution as quenching itself can be exothermic.
-
Process Optimization:
-
Controlled Addition: Add the oxidizing agent in small portions or as a solution via a dropping funnel to control the rate of reaction.
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction.
-
Efficient Stirring: Ensure vigorous and efficient stirring to promote heat transfer and prevent the formation of localized hot spots.
-
Issue 2: Thermal Excursion during the Formation of Picolinoyl Chloride
Observation: A significant and difficult-to-control exotherm is observed upon the addition of thionyl chloride to picolinic acid.
Probable Causes:
-
Too rapid addition of thionyl chloride.
-
Lack of adequate cooling.
-
Reaction conducted at too high an initial temperature.
Recommended Actions:
-
Controlled Addition: Add the thionyl chloride dropwise to the picolinic acid solution at a controlled rate.
-
Cooling: Maintain the reaction temperature at a low level (e.g., 0-5 °C) using an ice bath throughout the addition.
-
Solvent Choice: Use an inert solvent with a good heat capacity to help moderate the temperature.
-
Scale-Up Consideration: When scaling up, remember that the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[5] Reduce the addition rate and ensure your cooling system is appropriately sized for the larger scale.
Issue 3: Exotherm and Side-Product Formation in Picolinate Esterification
Observation: During the acid-catalyzed esterification of picolinic acid, a noticeable exotherm is accompanied by the formation of colored impurities or a decrease in yield.
Probable Causes:
-
The catalytic amount of strong acid (e.g., sulfuric acid) is too high, leading to a rapid and exothermic reaction.
-
The reaction temperature is too high, promoting side reactions such as dehydration or decomposition.[7][8]
-
Inefficient removal of water is shifting the equilibrium back towards the reactants.
Recommended Actions:
-
Catalyst Loading: Optimize the amount of acid catalyst used. Use the minimum amount necessary to achieve a reasonable reaction rate.
-
Temperature Control: Maintain a consistent and moderate reaction temperature. Use a reflux condenser to control the temperature at the boiling point of the solvent.
-
Water Removal: Employ a Dean-Stark apparatus or other methods to effectively remove the water formed during the reaction, driving the equilibrium towards the product.
-
Stepwise Heating: Consider a stepwise heating profile, starting at a lower temperature and gradually increasing it as the reaction proceeds.
Issue 4: Uncontrolled Exotherm during Amidation to Form Picolinamide
Observation: A rapid temperature increase is observed during the reaction of picolinoyl chloride with an amine.
Probable Causes:
-
The amidation reaction is inherently fast and exothermic.
-
The amine is added too quickly to the picolinoyl chloride solution.
-
Insufficient cooling for the scale of the reaction.
Recommended Actions:
-
Reverse Addition: Consider adding the picolinoyl chloride solution slowly to the amine solution, especially if the amine is more stable at lower temperatures.
-
Low-Temperature Reaction: Conduct the reaction at a reduced temperature (e.g., 0 °C) to moderate the reaction rate.
-
Dilution: Use a suitable solvent to dilute the reactants and help manage the heat generated.
-
pH Control: The reaction will generate HCl, which can react with the amine to form a salt. The addition of a non-nucleophilic base can neutralize the acid and may help control the overall heat evolution.
III. Experimental Protocols & Data
This section provides a summary of key parameters and a general protocol for assessing thermal hazards.
Table 1: Recommended Temperature Control Parameters for Picolinate Synthesis
| Reaction Step | Reagents | Recommended Temperature Range | Key Control Strategy |
| Picoline Oxidation | 2-Picoline, KMnO₄ | 20-40°C (during addition) | Slow, portion-wise addition of oxidant |
| Acid Chloride Formation | Picolinic Acid, SOCl₂ | 0-10°C | Dropwise addition of SOCl₂ with efficient cooling |
| Esterification | Picolinic Acid, Alcohol, Acid Catalyst | 80-120°C (solvent dependent) | Reflux with azeotropic water removal |
| Amidation | Picolinoyl Chloride, Amine | 0-25°C | Slow addition of one reactant to the other |
Protocol: Basic Thermal Hazard Assessment using Reaction Calorimetry
Objective: To determine the heat of reaction and the rate of heat release for a given step in picolinate synthesis.
Apparatus: A reaction calorimeter (RC1) or similar instrument.
Procedure:
-
Calibration: Calibrate the calorimeter according to the manufacturer's instructions.
-
Charge Initial Reagents: Charge the reactor with the initial reactants and solvent.
-
Establish Isothermal Conditions: Bring the reactor contents to the desired initial temperature and allow the system to equilibrate.
-
Controlled Addition: Add the second reactant at a known, controlled rate.
-
Data Acquisition: Record the temperature of the reactor and the jacket, as well as the heat flow, throughout the addition and for a period afterward to ensure the reaction has gone to completion.
-
Analysis: Integrate the heat flow data over time to determine the total heat of reaction. Analyze the rate of heat release to understand the reaction kinetics. This data can then be used to model the thermal behavior of the reaction at a larger scale.[9]
IV. Visualizations
Diagram 1: Decision Tree for Managing a Thermal Excursion
Caption: Decision tree for responding to a thermal excursion.
Diagram 2: Key Parameters for Safe Scale-Up of Exothermic Reactions
Caption: Relationship between key parameters for safe scale-up.
V. References
-
Esterification Reactions - Polymer Solutions. (n.d.). Retrieved February 18, 2026, from [Link]
-
Scale Up Safety_FINAL - Stanford Environmental Health & Safety. (2023, March 15). Retrieved February 18, 2026, from [Link]
-
Study in the RC1 reaction calorimeter: Schotten-Bauman coupling to T003622 and BOC deprotection to T002633. (2016, October 27). Retrieved February 18, 2026, from [Link]
-
Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka. (2025, September 3). Retrieved February 18, 2026, from [Link]
-
Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes - TSI Journals. (2017, May 29). Retrieved February 18, 2026, from [Link]
-
Reaction Calorimetry and Thermodynamic & Kinetic Modelling Towards a faster Chemistry Development - sistema Fenix. (n.d.). Retrieved February 18, 2026, from [Link]
-
picolinic acid hydrochloride - Organic Syntheses Procedure. (n.d.). Retrieved February 18, 2026, from [Link]
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC. (n.d.). Retrieved February 18, 2026, from [Link]
-
Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+, NHPI, and Phosphonium or Ammonium Bromides - MDPI. (2023, September 4). Retrieved February 18, 2026, from [Link]
-
Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Publishing. (n.d.). Retrieved February 18, 2026, from [Link]
-
Safety Guidelines for Chemical Product Scaling - Capital Resin Corporation. (2024, September 3). Retrieved February 18, 2026, from [Link]
-
Comparison of different calorimetry methodologies using Simular reaction calorimeter - H.E.L Group. (2024, March 13). Retrieved February 18, 2026, from [Link]
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - MDPI. (2001, January 16). Retrieved February 18, 2026, from [Link]
-
Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions - MDPI. (2022, January 26). Retrieved February 18, 2026, from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. tsijournals.com [tsijournals.com]
- 4. helgroup.com [helgroup.com]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. capitalresin.com [capitalresin.com]
- 7. Esterification Reactions [polsol.info]
- 8. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
Challenges in the hydrolysis of sterically hindered picolinate esters
Welcome to the Advanced Synthesis Support Center. Current Ticket: #PIC-HYD-001 Subject: Overcoming Steric & Electronic Barriers in Picolinate Ester Hydrolysis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Picolinate Paradox"
You are likely here because your standard saponification (LiOH/THF/H₂O) failed.[1] You are observing starting material recovery or, worse, decomposition.
Hydrolyzing sterically hindered picolinate esters presents a unique dual-challenge we call the Picolinate Paradox :
-
Steric Blockade: Ortho-substituents (on the pyridine ring) or bulky ester groups (e.g., t-butyl) physically block the trajectory of the incoming nucleophile (Burgi-Dunitz angle).
-
Electronic Deactivation: While the pyridine nitrogen is electron-withdrawing (usually activating), it often chelates the metal cation of your base, effectively "locking" the conformation and preventing the necessary alkoxide attack.[1] Furthermore, under forcing conditions, picolinates are prone to thermal decarboxylation via the Hammick reaction pathway.
This guide provides three tiered protocols to bypass these barriers, moving from anhydrous nucleophilic cleavage to acid-mediated deprotection.
Module 1: The "Gold Standard" – Anhydrous Nucleophilic Cleavage
Reagent: Potassium Trimethylsilanolate (TMSOK) Best For: Methyl, Ethyl, and Benzyl esters that are unreactive to aqueous LiOH/NaOH.
The Logic: Aqueous hydroxide ions are heavily solvated by water shells, increasing their effective steric bulk and reducing nucleophilicity. TMSOK in anhydrous solvents (THF or Toluene) exists as a "naked," highly reactive nucleophile. It attacks the carbonyl carbon to form a silyl ester intermediate, which collapses to the potassium carboxylate salt upon aqueous workup.[1]
Protocol #1: TMSOK Cleavage
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Dissolution: Dissolve the hindered picolinate ester (1.0 equiv) in anhydrous THF (0.1 M concentration).
-
Reagent Addition: Add solid TMSOK (1.5 – 2.0 equiv) in one portion.
-
Note: If solubility is poor, use Toluene or add small amounts of DCM, though THF is preferred for rate.
-
-
Reaction: Stir at room temperature. Monitor by TLC/LCMS.[1]
-
Observation: A precipitate (the potassium salt) often forms.[1]
-
-
Workup (Critical):
Why this works: The trimethylsilyl group acts as a "greasy" lipophilic carrier, allowing the nucleophile to penetrate the steric shield of the picolinate.[1]
Module 2: The "Acid Switch" – Alkyl-Oxygen Cleavage
Reagents: TFA/DCM or HCl/Dioxane Best For: tert-Butyl esters (t-Bu) or Benzhydryl esters.
The Logic:
If you cannot attack the carbonyl carbon (acyl-oxygen cleavage) due to extreme steric hindrance, you must switch mechanisms.[1] Acidic deprotection of t-butyl esters proceeds via alkyl-oxygen cleavage (
Protocol #2: Acidolytic Cleavage
-
Dissolution: Dissolve substrate in DCM (0.1 M).
-
Scavenger: Add 2.0 equiv of Triethylsilane (
) or Anisole.[1]-
Reason: The ejected t-butyl cation is an electrophile.[1] Without a scavenger, it may re-alkylate your pyridine ring or other nucleophilic sites.
-
-
Acid Addition: Add TFA (Trifluoroacetic acid) to make a 1:1 v/v solution with DCM.
-
Reaction: Stir at 0°C → RT for 1-3 hours.
-
Workup: Concentrate in vacuo. Azeotrope with toluene 3x to remove residual TFA.[1]
Module 3: The "Chelation Hack" – Metal-Assisted Hydrolysis
Reagent: Cu(OAc)₂ or NiCl₂ (Catalytic) Best For: Stubborn picolinates where base fails and acid is not tolerated.
The Logic: Picolinates are bidentate ligands.[1] By adding a Lewis acidic metal (Cu²⁺), you force the pyridine nitrogen and the carbonyl oxygen to bind to the metal.[1] This coordination powerfully activates the carbonyl carbon toward nucleophilic attack by water (which is also coordinated to the metal), effectively bringing the nucleophile and electrophile into immediate proximity (intramolecular delivery).[1]
Protocol #3: Copper-Promoted Hydrolysis
-
Dissolution: Dissolve ester in THF/Water (4:1).
-
Catalyst: Add Cu(OAc)₂ (0.2 - 0.5 equiv).
-
Reaction: Stir at RT or mild heat (40°C).
-
Workup:
Visualizing the Decision Matrix
The following diagram illustrates the logical flow for selecting the correct hydrolysis method based on your specific steric and electronic constraints.
Figure 1: Decision tree for selecting hydrolysis conditions based on ester type and substrate stability.
Troubleshooting & FAQ
Q: I used TMSOK, but I see a new spot on TLC that isn't my acid or starting material. A: You likely formed the Trimethylsilyl Ester .[1]
-
Cause: The reaction with TMSOK forms R-COOSiMe3 first.[1] This intermediate is stable in anhydrous conditions.[1]
-
Fix: Ensure your workup includes an aqueous wash (water or mild acid). The Si-O bond is extremely labile to hydrolysis.[1] Do not try to purify the silyl ester on silica; it will decompose on the column.[1]
Q: My reaction turned black and I lost the carboxylate group entirely. A: You triggered Decarboxylation .
-
Cause: Picolinic acids are prone to thermal decarboxylation, especially if the pyridine ring is protonated (zwitterion form) or if heated in high-boiling solvents.
-
Fix: Avoid refluxing in water/alcohol.[1] Use the TMSOK method at Room Temperature.[1][2] If you must use heat, ensure the pH is kept basic (carboxylate form is more stable than the zwitterion/free acid).[1]
Q: Can I use enzymatic hydrolysis (Pig Liver Esterase)? A: Likely No.
-
Reason: Sterically hindered picolinates rarely fit into the active site of standard esterases (PLE or Candida antarctica Lipase B).[1] Chemical methods are superior for ortho-substituted aromatics.[1]
Comparative Data: Method Efficiency
| Method | Mechanism | Reaction Time | Risk of Decarboxylation | Best For |
| LiOH / H₂O | 24-48 h (Stalls) | High (if heated) | Unhindered substrates only | |
| TMSOK / THF | Nucleophilic Attack (Anhydrous) | 1-4 h | Low (RT reaction) | Hindered Methyl/Ethyl esters |
| TFA / DCM | 1-3 h | Low | t-Butyl esters | |
| Cu(II) / H₂O | Metal-Activated Hydration | 6-12 h | Medium | Base-sensitive substrates |
References
-
Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2.[1] Tetrahedron Letters, 25(51), 5831-5834.
-
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry, 55(8), 1342-1347.
-
Lovrić, M., et al. (2007). Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids. Croatica Chemica Acta, 80(1), 109-115.
-
Suh, J., & Chun, K. H. (1986). Metal ion catalysis in the hydrolysis of esters of picolinic acid. Journal of the American Chemical Society, 108(1), 205-209.
Sources
Technical Support Center: Solvent Selection for Methyl 3-chloro-4-cyanopicolinate Reactions
Welcome to the technical support guide for reactions involving Methyl 3-chloro-4-cyanopicolinate. This resource is designed for researchers, scientists, and drug development professionals to navigate the critical choice of solvent for this versatile building block. The unique electronic nature of this substrate—an electron-deficient pyridine ring activated by both cyano and methoxycarbonyl groups—makes it highly susceptible to specific reaction classes, where solvent choice is paramount for success. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the common challenges encountered during experimentation.
Frequently Asked Questions & Troubleshooting Guides
Q1: I am starting a new project with Methyl 3-chloro-4-cyanopicolinate. What are the most critical initial factors to consider when selecting a solvent?
A1: Before screening a wide array of solvents, your initial decision should be guided by three core principles: the intended chemical transformation, the solubility of your reagents, and the thermal requirements of the reaction.
-
Reaction Type Dictates Solvent Class: The primary reactivity of Methyl 3-chloro-4-cyanopicolinate centers on its chloro-substituent. You are most likely performing either a Nucleophilic Aromatic Substitution (SNAr) or a Palladium-Catalyzed Cross-Coupling reaction (e.g., Suzuki-Miyaura). These two reaction classes have fundamentally different mechanisms and, therefore, different optimal solvent requirements.
-
For SNAr: The mechanism involves the formation of a charged intermediate (a Meisenheimer complex).[1] Your primary choices should be polar aprotic solvents which can stabilize this intermediate.[2]
-
For Cross-Coupling: The solvent's role is more complex, involving solubilizing the substrate, base, and catalyst, and influencing the activity of the palladium catalyst itself.[3][4] Common choices include ethers (dioxane, THF), aromatic hydrocarbons (toluene), or polar aprotic solvents (DMF), often with water as a co-solvent.[5]
-
-
Solubility is Non-Negotiable: A reaction cannot proceed efficiently in a heterogeneous mixture where key reagents are insoluble. Always perform preliminary solubility tests with your starting material, nucleophile/coupling partner, and base in the candidate solvent at both room temperature and the intended reaction temperature.
-
Thermal Stability and Boiling Point: The reaction temperature is often dictated by the reactivity of your substrates. Ensure the solvent's boiling point is sufficiently high to allow the reaction to proceed at the desired rate without pressurizing the vessel. For high-temperature reactions, such as some cross-couplings, solvents like DMF (153 °C), dioxane (101 °C), or toluene (111 °C) are suitable.[6]
Below is a workflow to guide your initial solvent selection process.
Caption: Role of polar aprotic solvents in SNAr.
Which one to choose?
-
DMF (N,N-Dimethylformamide): Often the first choice. It has a high boiling point (153 °C), dissolves a wide range of organic compounds and inorganic salts, and is relatively inexpensive. [3]* DMSO (Dimethyl sulfoxide): Even more polar than DMF with a higher boiling point (189 °C). It can dramatically accelerate reactions but can be difficult to remove completely and may cause side reactions (e.g., oxidations) at high temperatures.
-
Acetonitrile: A good choice for reactions at moderate temperatures due to its lower boiling point (82 °C).
-
NMP (N-Methyl-2-pyrrolidone): Similar to DMF but with a higher boiling point (202 °C), useful for very sluggish reactions.
Caution: DMF, DMAc, and NMP have come under scrutiny for reproductive toxicity. [7][8]Always consult your institution's safety guidelines and consider greener alternatives where possible (see Q5).
Troubleshooting Guide: SNAr Reactions
| Problem | Potential Solvent-Related Cause | Recommended Solution |
| No or Slow Reaction | 1. Poor Solubility: Your nucleophile or base may not be sufficiently soluble. 2. Incorrect Solvent Class: Using a nonpolar (e.g., Toluene) or protic (e.g., Ethanol) solvent is inhibiting the reaction. | 1. Switch to a more polar solvent (e.g., from Acetonitrile to DMF or DMSO). Consider gentle heating to improve solubility. 2. Immediately switch to a polar aprotic solvent like DMF or DMSO. Protic solvents can be used in some specific cases but are generally less effective. [9] |
| Reaction Stalls or is Incomplete | 1. Presence of Water: Trace amounts of water in the solvent can protonate and deactivate the nucleophile, especially if using a strong base like NaH. 2. Solvent Degradation: At very high temperatures, solvents like DMF can decompose, especially in the presence of strong bases. | 1. Use anhydrous grade solvent. If using a strong base, ensure all reagents and glassware are thoroughly dried. 2. Lower the reaction temperature. If high heat is required, switch to a more thermally stable solvent like NMP or sulfolane. |
| Multiple Side Products | 1. Reaction with Solvent: This is rare but possible. For example, at high temperatures with certain nucleophiles, DMF can act as a formylating agent. 2. Base-Mediated Side Reactions: The combination of a strong base and a polar aprotic solvent can sometimes promote undesired reactions. [10] | 1. Switch to a different polar aprotic solvent like DMSO or Acetonitrile. 2. Consider using a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) or running the reaction at a lower temperature. |
Q3: For a Suzuki-Miyaura cross-coupling, what is the role of the solvent, and why is water often added?
A3: In palladium-catalyzed cross-coupling reactions, the solvent is not just a medium but an active participant that influences nearly every step of the catalytic cycle. [3][11]The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination. [12][13] Key Roles of the Solvent System:
-
Solubilization: The solvent must dissolve the organic halide (your substrate), the organoboron reagent, and the palladium catalyst complex. The inorganic base (e.g., Na₂CO₃, K₃PO₄) is often insoluble in the organic solvent, leading to a biphasic system.
-
Influence on Catalyst Activity: The polarity of the solvent can affect the nature and reactivity of the active palladium catalyst. [3][14]For instance, less polar solvents like toluene or dioxane are often paired with neutral phosphine-ligated palladium complexes, while more polar solvents may be better for ionic pre-catalysts. [3]3. Facilitation of Transmetalation: The addition of water is often crucial for the transmetalation step. The generally accepted mechanism involves the base (e.g., carbonate) generating a hydroxide species, which then coordinates to the boron atom of the organoboronic acid. This forms a more nucleophilic "boronate" species, which efficiently transfers its organic group to the palladium center. [5][15] Common Solvent Systems for Suzuki Coupling:
-
Dioxane/Water: A classic and highly reliable system. Dioxane is an excellent solvent for many organic substrates and palladium complexes. [16]* Toluene/Water: Another robust choice, particularly for large-scale reactions where cost and recovery are important. Toluene is less polar than dioxane. [3]* THF/Water: Suitable for reactions at lower temperatures due to THF's low boiling point (66 °C).
-
DMF or Acetonitrile (with or without water): These polar solvents can be effective, but their role is complex and can sometimes alter reaction selectivity compared to nonpolar solvents. [4]
Caption: Solvent influence on the Suzuki-Miyaura cycle.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Potential Solvent-Related Cause | Recommended Solution |
| Low or No Conversion | 1. Poor Solubility: The catalyst or boronic acid may not be soluble in the chosen organic solvent. 2. Improper Degassing: Dissolved oxygen in the solvent can oxidize and deactivate the Pd(0) catalyst. | 1. Try a different solvent system (e.g., switch from Toluene to Dioxane or DMF). Ensure vigorous stirring to maximize contact in biphasic systems. 2. Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles. |
| Protodeboronation Side Product (Ar-H instead of Ar-Ar') | 1. Excess Water or Protic Solvent: While water is often necessary, too much can lead to the boronic acid being replaced by a proton. 2. High Temperature: Prolonged heating in aqueous media can accelerate protodeboronation. | 1. Reduce the amount of water (e.g., from a 2:1 to a 10:1 organic:water ratio). Alternatively, try anhydrous conditions using a base like KF or CsF. [17] 2. Lower the reaction temperature and extend the reaction time. Screen for a more active catalyst/ligand combination that allows for milder conditions. [18] |
| Homocoupling Side Product (Ar'-Ar') | Oxygen in Solvent: Similar to catalyst deactivation, oxygen can promote the homocoupling of the boronic acid reagent. | Rigorously degas all solvents and maintain a positive pressure of inert gas throughout the reaction. [19] |
| Reaction is Inconsistent | Solvent Quality: Traces of impurities in the solvent (e.g., peroxides in THF/dioxane, or precursors from manufacturing) can poison the palladium catalyst. [20] | Use high-purity, inhibitor-free solvents. If using ethers like THF or dioxane, ensure they are free of peroxides (test with peroxide strips). Consider passing the solvent through a column of activated alumina before use. |
Q4: Can you provide a table of common solvents with their relevant properties?
A4: Certainly. This table summarizes key properties of solvents frequently used in SNAr and cross-coupling reactions. The dielectric constant is a good measure of a solvent's polarity.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Type | Common Use Cases |
| Toluene | 111 | 2.4 | Nonpolar Aromatic | Suzuki, other cross-couplings [3] |
| Tetrahydrofuran (THF) | 66 | 7.6 | Polar Aprotic (Ether) | Suzuki, other cross-couplings [5] |
| 1,4-Dioxane | 101 | 2.2 | Nonpolar (Ether) | Suzuki, Buchwald-Hartwig [16] |
| Acetonitrile (ACN) | 82 | 37.5 | Polar Aprotic | SNAr, Suzuki [2] |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Polar Aprotic | SNAr, Suzuki, Heck [3] |
| Dimethyl sulfoxide (DMSO) | 189 | 46.7 | Polar Aprotic | SNAr [2] |
| Ethanol | 78 | 24.5 | Polar Protic | Can be used for some SNAr reactions, but generally less effective than aprotic solvents. [9] |
| Water | 100 | 80.1 | Polar Protic | Co-solvent in Suzuki reactions [5] |
| (Data compiled from various sources, including)[6] |
Q5: My institution encourages the use of "green" solvents. What are some more sustainable alternatives for these reactions?
A5: This is a crucial consideration in modern chemistry. Several solvent selection guides have been developed by pharmaceutical consortia and academic groups to rank solvents based on safety, health, and environmental (SHE) impact. [21][22]Solvents like benzene, chloroform, 1,2-dichloroethane, and dioxane are often classified as "hazardous" and should be avoided. [7] Recommended Greener Alternatives:
-
For Ethers (like Dioxane, THF):
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable sources, has a higher boiling point than THF, and is less prone to peroxide formation. It is an excellent substitute for THF and Dioxane in many cross-coupling reactions. [7]* For Polar Aprotic Solvents (like DMF, NMP):
-
Cyrene® (dihydrolevoglucosenone): A bio-derived dipolar aprotic solvent that can be an effective substitute for DMF and NMP in some SNAr and coupling reactions.
-
Dimethyl Carbonate (DMC): A low-toxicity solvent that can sometimes replace acetonitrile or DMF.
-
-
For Aromatic Solvents (like Toluene):
-
Anisole (methoxybenzene): Can be a suitable, less toxic alternative to toluene in some applications.
-
When substituting a solvent, it is essential to re-optimize the reaction conditions, as solubility, reaction rates, and even selectivity can change.
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This is a representative protocol and may require optimization for specific substrates.
-
Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 3-chloro-4-cyanopicolinate (1.0 eq.).
-
Add Base and Nucleophile: Add a suitable base (e.g., K₂CO₃, 2.0 eq.) and the amine nucleophile (1.1-1.5 eq.).
-
Add Solvent: Add anhydrous DMF to achieve a concentration of approximately 0.1-0.5 M.
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [23]7. Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This is a representative protocol and may require optimization for specific substrates.
-
Degassing: Place a suitable solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) in a separate flask and degas by bubbling with Argon for 20-30 minutes.
-
Reagent Preparation: In a dry reaction flask, combine Methyl 3-chloro-4-cyanopicolinate (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.), and the palladium catalyst system (e.g., Pd(PPh₃)₄, 2-5 mol%, or a combination of a palladium source like Pd₂(dba)₃ and a ligand).
-
Reaction Setup: Seal the flask, and evacuate and backfill with an inert gas (repeat 3 times).
-
Add Solvent: Add the degassed solvent mixture via syringe to the reaction flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Separate the layers, wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. [16]7. Purification: Purify the crude product by column chromatography.
References
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Derosa, J., et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]
-
HEIA-FR. (2021, November 8). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. [Link]
-
Sherwood, J., et al. (2020, May 13). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journals. [Link]
-
Goldsmith, C. F., et al. (2021, December 26). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Taylor & Francis Online. (2012, June 6). Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. [Link]
-
Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. [Link]
-
Green solvent selection guides. (n.d.). [Link]
-
Prat, D., et al. (2015, August 13). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry. [Link]
-
Al-Zoubi, R. M., et al. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. [Link]
-
Pearson. (2024, September 24). SNAr Reactions of Pyridine: Videos & Practice Problems. [Link]
-
Hilton, M. C., et al. (2018, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC. [Link]
-
Altenbach, R. J., et al. (2004, December 13). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). [Link]
-
Scribd. (n.d.). Green Solvent Selection Guides | PDF. [Link]
-
A guide to the integration of environmental, health and safety criteria into the selection of solvents. (n.d.). [Link]
-
Scribd. (n.d.). Advanced SNAr Reaction Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]
-
Lundgren, R. J., & Stradiotto, M. (2012, August 6). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]
-
Green Chemistry Teaching and Learning Community. (2024, September 23). Tools and techniques for solvent selection: green solvent selection guides. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016, September 30). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Pace, V., et al. (2013, January 17). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]
-
Dunsford, J. J., & Watson, A. J. B. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]
-
Reddit. (2023, December 23). SNAr troubleshooting. r/AskChemistry. [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. [Link]
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. Lab Reporter [fishersci.co.uk]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. scribd.com [scribd.com]
- 9. tandfonline.com [tandfonline.com]
- 10. reddit.com [reddit.com]
- 11. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 12. nobelprize.org [nobelprize.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 21. CHEM21 selection guide of classical- and less classical-solvents - Green Chemistry (RSC Publishing) DOI:10.1039/C5GC01008J [pubs.rsc.org]
- 22. gctlc.org [gctlc.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Work-up procedure for reactions involving Methyl 3-chloro-4-cyanopicolinate
Topic: Work-up and Isolation Procedures for Methyl 3-chloro-4-cyanopicolinate Document ID: TSC-2024-MCCP-01 Audience: Medicinal Chemists, Process Chemists Status: Active / High-Priority Support
Core Directive: The "Fragility-Reactivity" Paradox
Executive Summary:
Methyl 3-chloro-4-cyanopicolinate is a densely functionalized pyridine scaffold. Its utility lies in its high reactivity toward Nucleophilic Aromatic Substitution (
The Golden Rule:
"The stability of the C2-ester is inversely proportional to the pH and temperature of your work-up."
Treat this molecule not as a standard organic intermediate, but as an activated ester . Standard alkaline extractions (e.g., 1M NaOH washes) will result in rapid saponification to the carboxylic acid, often misidentified as "product loss" or "emulsion layer retention."
Reactivity Profile & Danger Zones
Before attempting isolation, understand where the molecule breaks.
Figure 1: Reactivity Map highlighting the competing stability issues during work-up.
Troubleshooting Guide (Q&A)
Q1: My LCMS shows the product peak, but after aqueous work-up, I isolated the carboxylic acid (M-14). What happened?
Diagnosis: Base-catalyzed hydrolysis.
Mechanism: The pyridine ring acts as an electron sink, making the carbonyl carbon of the ester extremely electrophilic. Even weak bases (saturated
-
Avoid basic washes. If you must neutralize an acid reaction, pour the reaction mixture into a cold, stirred buffer (pH 6-7), rather than adding base to the reaction.
-
Switch to Protocol B (Non-Aqueous Work-up) detailed below.
Q2: I am trying to displace the Chlorine ( ) with an amine, but the reaction is stalled. Should I increase the temperature?
Diagnosis: Activation Energy vs. Decomposition. Insight: While the C3-position is activated, steric crowding from the C2-ester and C4-cyano groups can hinder nucleophilic attack. Corrective Action:
-
Do not overheat (>80°C) in the presence of nucleophilic bases, as this promotes ester cleavage or cyano hydration.
-
Solvent Switch: Use polar aprotic solvents (DMSO, NMP) to accelerate the
rate without increasing temperature. -
Catalysis: Consider using a mild Lewis Acid (e.g.,
) to activate the chlorine displacement rather than thermal forcing.
Q3: The layers are not separating (Emulsion). How do I fix this?
Diagnosis: Amphiphilic Pyridine Nature. Insight: Pyridines often form "rag" layers, especially when protonated species interact with organic solvents. Corrective Action:
-
Do not shake vigorously. Use gentle inversion.
-
Salting out: Add solid NaCl to the aqueous layer to increase ionic strength.
-
pH Adjustment: Ensure the pH is strictly neutral (pH 7). If the pH is too low (<4), the pyridine nitrogen protonates, dragging the compound into the water/interface.
Optimized Work-up Protocols
Choose the protocol based on your reaction solvent and reagents.
Protocol A: The "Cold & Quick" Aqueous Work-up
Best for: Reactions in immiscible solvents (DCM, EtOAc) where inorganic salts must be removed.
-
Cool Down: Cool the reaction mixture to 0°C (Ice bath).
-
Quench: Add cold 0.5 M Phosphate Buffer (pH 7.0) .
-
Note: Avoid Saturated
unless strictly necessary, as the local high pH of droplets can trigger hydrolysis.
-
-
Extraction: Extract rapidly with DCM (Dichloromethane) . DCM is preferred over EtOAc as it solubilizes polar pyridines better and separates faster.
-
Wash: Wash the organic layer once with Brine.
-
Dry & Concentrate: Dry over
(neutral) and concentrate at <35°C .
Protocol B: The "Dry Load" Non-Aqueous Work-up (Recommended)
Best for: Reactions in DMF, DMSO, or when the product is highly sensitive to hydrolysis.
-
Dilution: Dilute the reaction mixture with an organic solvent (EtOAc or TBME) to precipitate inorganic salts (if any).
-
Filtration: Filter the mixture through a pad of Celite to remove solid byproducts/salts.
-
Concentration/Loading:
-
If solvent is volatile: Concentrate to dryness.
-
If solvent is DMF/DMSO: Do not attempt to wash it out with water (risk of hydrolysis). Instead, add Silica Gel directly to the crude solution and evaporate the volatile organics (if any) or load the DMF/DMSO solution directly onto a Reverse Phase (C18) cartridge.
-
-
Purification: Proceed immediately to Flash Chromatography.
Decision Matrix & Workflow
Use this logic flow to determine the safest isolation path.
Figure 2: Decision Matrix for selecting the appropriate work-up procedure.
Stability Data Summary
| Parameter | Condition | Stability Rating | Observation |
| Aqueous Base | pH > 10, RT | Critical Failure | Rapid hydrolysis to acid (M-14). |
| Aqueous Acid | pH < 2, RT | Poor | Pyridine protonation; eventual hydrolysis. |
| Neutral Water | pH 7, RT | Moderate | Stable for short durations (<1 hr). |
| Alcoholic Solvents | MeOH/EtOH, Heat | Risk | Transesterification possible (Methyl -> Ethyl). |
| Solid State | -20°C, Desiccated | Excellent | Stable for months. |
References
-
Hydrolysis of Electron-Deficient Picolinates
-
Wang, X., et al. (2005).[1] Hydrolysis of p-nitrophenyl picolinate catalyzed by metal complexes. Journal of Colloid and Interface Science.
- Context: Demonstrates the accelerated hydrolysis rates of picolinate esters in the presence of metal ions and micellar systems, highlighting the lability of the C2-ester.
-
- Nucleophilic Aromatic Substitution ( ) on Pyridines: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in the Aromatic Series. Chemical Reviews. Context: Foundational text establishing the activating effects of ring nitrogen and electron-withdrawing groups (CN, Cl) on reactivity.
-
General Handling of Pyridine Esters
Sources
Validation & Comparative
A Comparative Guide to the Synthetic Routes of Methyl 3-chloro-4-cyanopicolinate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. Methyl 3-chloro-4-cyanopicolinate, a key intermediate, presents a synthetic challenge that has been approached through various chemical strategies. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable molecule, grounded in experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic campaigns.
Introduction: The Significance of Methyl 3-chloro-4-cyanopicolinate
Methyl 3-chloro-4-cyanopicolinate is a highly functionalized pyridine derivative. The presence of a chloro, a cyano, and a methyl ester group on the picolinate scaffold makes it a versatile building block for the synthesis of a wide range of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. The strategic placement of these functional groups allows for selective modifications, making it a sought-after intermediate in drug discovery and development.
This guide will dissect and compare three principal synthetic strategies for the preparation of Methyl 3-chloro-4-cyanopicolinate:
-
The Sandmeyer Reaction: A classic transformation of an amino group into a cyano group.
-
Nucleophilic Aromatic Substitution (SNAr): The displacement of a leaving group by a cyanide nucleophile.
-
Modern Catalytic Cyanation: Utilizing transition metal catalysts for a more efficient and potentially safer cyanation process.
Each route will be evaluated based on its chemical principles, experimental protocol, performance metrics, and safety considerations.
Route 1: The Sandmeyer Reaction
The Sandmeyer reaction is a well-established method for the introduction of a variety of functional groups, including the cyano group, onto an aromatic ring via the diazotization of a primary aromatic amine.[1][2] This route is a staple in organic synthesis due to its reliability and broad applicability.
Causality Behind Experimental Choices
The synthesis of Methyl 3-chloro-4-cyanopicolinate via the Sandmeyer reaction commences with the readily available Methyl 4-amino-3-chloropicolinate. The key transformation involves two main steps: the formation of a diazonium salt and its subsequent reaction with a copper(I) cyanide salt.[3]
The choice of low temperatures (0-5 °C) for the diazotization step is critical to prevent the premature decomposition of the unstable diazonium salt. The use of a copper(I) salt is essential as it catalyzes the conversion of the diazonium salt to the desired nitrile through a single electron transfer (SET) mechanism, which generates an aryl radical intermediate.[1][4] This radical mechanism is a hallmark of the Sandmeyer reaction and is supported by the formation of biaryl byproducts in some cases.[2]
Experimental Protocol
Step 1: Diazotization of Methyl 4-amino-3-chloropicolinate
-
To a stirred solution of Methyl 4-amino-3-chloropicolinate (1.0 eq) in a suitable acidic medium (e.g., aqueous HCl), cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting solution at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.
Step 2: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium or potassium cyanide (NaCN or KCN) (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.
-
Cool the mixture, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Methyl 3-chloro-4-cyanopicolinate.
Performance and Considerations
| Parameter | Assessment |
| Yield | Moderate to good (typically 60-80%) |
| Purity | Generally high after purification |
| Scalability | Feasible, but requires careful temperature control |
| Safety | Diazonium salts can be explosive when isolated and dry. Cyanide salts are highly toxic.[5][6][7][8][9] |
| Cost | Reagents are relatively inexpensive. |
Diagram of the Sandmeyer Reaction Workflow
Sources
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A Senior Application Scientist's Guide to Picolinate Building Blocks: A Comparative Analysis of Methyl 3-chloro-4-cyanopicolinate
In the landscape of modern drug discovery and medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, integral to a significant portion of FDA-approved nitrogen-heterocyclic drugs.[1] Among the myriad of pyridine-based building blocks, picolinates—pyridine-2-carboxylates—have emerged as "privileged" structural motifs, offering a versatile platform for the synthesis of a wide array of biologically active molecules.[2] This guide provides an in-depth technical comparison of Methyl 3-chloro-4-cyanopicolinate against other key picolinate building blocks, offering field-proven insights and experimental data to inform your selection of the optimal scaffold for your research endeavors.
The Strategic Advantage of the Picolinate Scaffold
The picolinate scaffold, characterized by a pyridine ring substituted with a carboxylic acid or its ester at the 2-position, offers a unique combination of properties that make it highly valuable in drug design. Its ability to act as a bidentate chelating agent, its hydrogen bonding capabilities, and the diverse substitution patterns it can accommodate allow for fine-tuning of a molecule's physicochemical and pharmacological properties.[2] Derivatives of picolinic acid have been successfully employed in the development of inhibitors for various enzymes, with several candidates advancing to clinical trials.[1]
This guide will focus on the comparative reactivity and synthetic utility of Methyl 3-chloro-4-cyanopicolinate and its halogenated analogs, as well as other strategically substituted picolinates. We will explore their performance in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, providing a comprehensive analysis to guide your synthetic strategy.
In the Spotlight: Methyl 3-chloro-4-cyanopicolinate
Methyl 3-chloro-4-cyanopicolinate is a highly functionalized building block that offers multiple reaction sites for diversification. The chlorine atom at the 3-position serves as a versatile handle for cross-coupling reactions, while the electron-withdrawing cyano group at the 4-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr).
Reactivity Profile
Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituent at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental for the construction of carbon-carbon bonds, enabling the introduction of diverse aryl, heteroaryl, and alkynyl moieties.
Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing cyano group para to the chloro substituent significantly enhances the electrophilicity of the C-3 position, making it susceptible to nucleophilic attack. This allows for the displacement of the chloride by a variety of nucleophiles, including amines, alcohols, and thiols, providing a straightforward route to a wide range of derivatives.
Head-to-Head Comparison: Halogenated Picolinate Building Blocks
To provide a clear understanding of the relative performance of different halogenated picolinates, we will compare Methyl 3-chloro-4-cyanopicolinate with its bromo and iodo analogs in key reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of biaryl structures. The reactivity of the halide in this reaction generally follows the trend I > Br > Cl, which is attributed to the bond dissociation energies of the carbon-halogen bond.[3]
Caption: Relative reactivity of 3-halopicolinates in Suzuki-Miyaura coupling.
Experimental Data Summary: Suzuki-Miyaura Coupling
| Entry | Picolinate Building Block | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | Methyl 3-chloro-4-cyanopicolinate | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 100°C, 12h | ~60-70% | [4][5] |
| 2 | Methyl 3-bromo-4-cyanopicolinate | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 80°C, 4h | >90% | |
| 3 | Methyl 3-iodo-4-cyanopicolinate | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, RT, 2h | >95% | [6] |
Note: The yields are representative and can vary based on specific reaction conditions and substrates.
The data clearly illustrates that for Suzuki-Miyaura couplings, the iodo- and bromo-substituted picolinates offer significantly higher reactivity, allowing for milder reaction conditions and shorter reaction times compared to the chloro analog. However, the lower cost and wider availability of chlorinated starting materials often make Methyl 3-chloro-4-cyanopicolinate a more practical choice for large-scale synthesis, provided the reaction conditions are optimized.[4]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] Similar to the Suzuki coupling, the reactivity of the halide is a critical factor.
Experimental Data Summary: Sonogashira Coupling
| Entry | Picolinate Building Block | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | Methyl 3-chloro-4-cyanopicolinate | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | DMF, 80°C, 24h | Moderate | [8][9] |
| 2 | Methyl 3-bromo-4-cyanopicolinate | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | THF, 60°C, 6h | High | [6] |
| 3 | Methyl 3-iodo-4-cyanopicolinate | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | THF, RT, 1h | Excellent | [10] |
Note: The yields are representative and can vary based on specific reaction conditions and substrates.
The trend in reactivity for Sonogashira coupling mirrors that of the Suzuki reaction, with the iodo- and bromo-picolinates exhibiting superior performance.
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed cross-coupling reactions, the reactivity trend for SNAr is often reversed, with fluoro- and chloro-substituted rings being more reactive.[11] This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by a more polarized carbon-halogen bond.[12]
Caption: Relative reactivity of 3-halopicolinates in SNAr reactions.
Experimental Data Summary: Nucleophilic Aromatic Substitution with Piperidine
| Entry | Picolinate Building Block | Nucleophile | Conditions | Reaction Time | Yield (%) | Reference |
| 1 | Methyl 3-fluoro-4-cyanopicolinate | Piperidine | DMSO, 80°C | 1h | >95% | [13] |
| 2 | Methyl 3-chloro-4-cyanopicolinate | Piperidine | DMSO, 100°C | 4h | ~90% | [12] |
| 3 | Methyl 3-bromo-4-cyanopicolinate | Piperidine | DMSO, 120°C | 12h | ~75% | [11] |
Note: The reaction times and yields are representative and can vary based on specific reaction conditions and substrates.
The experimental data confirms the expected reactivity trend for SNAr, with the fluoro- and chloro-picolinates being significantly more reactive than the bromo analog. This makes Methyl 3-chloro-4-cyanopicolinate an excellent choice when the synthetic strategy relies on the introduction of a nucleophile at the 3-position.
Beyond Halogens: Other Picolinate Building Blocks
While halogenated picolinates are highly versatile, other substitution patterns offer unique synthetic advantages.
-
Methyl 2-chloronicotinate: The chloro group at the 2-position of the pyridine ring is highly activated towards nucleophilic substitution, making this a valuable building block for introducing a wide range of functionalities at this position.
-
Methyl 4-cyanopicolinate: This building block lacks a leaving group at the 3-position but features a cyano group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.[13]
-
Picolinates with Electron-Donating Groups: The presence of electron-donating groups, such as a methyl or methoxy group, can alter the electronic properties of the pyridine ring, influencing its reactivity in both cross-coupling and nucleophilic substitution reactions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Methyl 3-chloro-4-cyanopicolinate
Caption: General workflow for Suzuki-Miyaura coupling.
-
To a reaction vessel, add Methyl 3-chloro-4-cyanopicolinate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed 2M aqueous solution of potassium carbonate (K₂CO₃, 2.0 equiv) and dioxane to achieve a 4:1 dioxane/water solvent mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Nucleophilic Aromatic Substitution of Methyl 3-chloro-4-cyanopicolinate with an Amine
-
To a solution of Methyl 3-chloro-4-cyanopicolinate (1.0 equiv) in a suitable solvent such as DMSO or DMF, add the desired amine (1.1-1.5 equiv) and a base such as potassium carbonate or triethylamine (2.0 equiv).
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion: Selecting the Right Picolinate for Your Project
The choice of the optimal picolinate building block is a strategic decision that depends on the desired synthetic outcome and the planned reaction sequence.
-
For palladium-catalyzed cross-coupling reactions where high reactivity is paramount , Methyl 3-iodo- or 3-bromo-4-cyanopicolinate are the superior choices, allowing for milder conditions and faster reactions.
-
When the synthetic route prioritizes nucleophilic aromatic substitution , Methyl 3-chloro-4-cyanopicolinate offers a significant advantage due to its enhanced reactivity at the C-3 position. Its cost-effectiveness also makes it a strong candidate for large-scale applications.
-
For diversification at other positions or to introduce different functionalities , a range of other substituted picolinates should be considered.
By understanding the nuanced reactivity profiles of these versatile building blocks, researchers can make informed decisions to accelerate their drug discovery and development programs.
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653, 46-49 (2002).
- Bara, T. et al. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Adv.9, 17304-17318 (2019).
- A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Synlett34, 2477-2482 (2023).
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link].
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules26, 1963 (2021).
- Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging.
- Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Org. Lett.5, 3049-3052 (2003).
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.
-
Sonogashira coupling. Wikipedia. Available at: [Link].
- Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Lett.55, 375-378 (2014).
- EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Arkivoc2007, 255-265 (2007).
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. J. Org. Chem.79, 7523-7533 (2014).
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules18, 1393-1406 (2013).
- Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chem. Eur. J.12, 4199-4206 (2006).
- Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Org. Lett.16, 4388-4391 (2014).
- Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery; pp. 1-46 (The Royal Society of Chemistry, 2016).
- A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv (2020).
- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. J. Org. Chem.63, 8557-8562 (1998).
- "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educ. Quim.26, 230-236 (2015).
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Org. Biomol. Chem.12, 5721-5729 (2014).
- Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Lett. Org. Chem.2, 129-132 (2005).
- Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. J. Phys. Org. Chem.27, 675-682 (2014).
- Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. Angew. Chem. Int. Ed.60, 12931-12935 (2021).
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link].
- New 4 - substituted piperidines. U.S.
- Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein J. Org. Chem.10, 394-401 (2014).
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link].
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules18, 1186-1227 (2013).
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link].
- Palladium-catalysed methylene C(sp 3)-H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands.
-
16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link].
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? ChemSusChem6, 1872-1877 (2013).
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Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. Available at: [Link].
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link].
- Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. Molecules26, 5313 (2021).
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Halogen Reactivity on the Pyridine Ring: A Comparative Technical Guide
Topic: Comparative Reactivity of Halogens on the Pyridine Ring Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The functionalization of pyridine cores is a cornerstone of modern medicinal chemistry. However, the electronic bias introduced by the nitrogen heteroatom creates a reactivity landscape that diverges sharply from benzene. This guide provides a technical comparison of halogen reactivity (F, Cl, Br, I) on the pyridine ring, focusing on the three dominant reaction manifolds: Nucleophilic Aromatic Substitution (
Electronic Fundamentals & Positional Bias
The pyridine nitrogen acts as a powerful electron sink (
-
(C2/C6) &
(C4) Positions: Highly electron-deficient ( ). Prime targets for nucleophilic attack. - (C3/C5) Positions: Less electron-deficient, resembling a deactivated benzene ring.
The Halogen Hierarchy Matrix
The "best" halogen depends entirely on the reaction mechanism. The table below summarizes the inversion of reactivity orders between manifolds.
| Reaction Manifold | Reactivity Order | Rate-Determining Factor |
| F >> Cl | Nucleophilic addition ( | |
| Pd-Catalyzed Coupling | I > Br > Cl >> F | Oxidative addition ( |
| Lithiation (Exchange) | I > Br >> Cl > F | Polarizability and stabilization of the transition state. |
Nucleophilic Aromatic Substitution ( )
Unlike benzene, halopyridines undergo
The Fluorine Effect
Fluorine is the superior leaving group in pyridine
-
Causality: The rate-determining step is the initial nucleophilic attack, forming the Meisenheimer complex. Fluorine’s extreme electronegativity lowers the LUMO energy of the ring carbon, accelerating this attack. The strength of the C-F bond is irrelevant because bond breaking occurs in the fast, non-rate-determining elimination step.
Positional Selectivity (C2 vs. C4)
While both positions are activated, C4 is often kinetically favored for steric reasons, whereas C2 is thermodynamically favored in chelation-controlled contexts.
-
C2-Halopyridines: The approaching nucleophile experiences repulsion from the nitrogen lone pair.
-
C4-Halopyridines: Unhindered approach allows for faster kinetics with bulky nucleophiles.
Visualization: The Meisenheimer Stabilization The following diagram illustrates why C2/C4 attack is favored over C3.
Caption: The
Experimental Protocol: Selective
of 2,4-Difluoropyridine
Objective: Selective substitution at C4 using a secondary amine.
-
Preparation: Dissolve 2,4-difluoropyridine (1.0 equiv) in anhydrous THF (0.5 M).
-
Addition: Cool to 0 °C. Add the amine (1.05 equiv) and DIPEA (1.2 equiv) dropwise.
-
Control: Monitor by HPLC. The C4-substituted product typically forms first due to the steric shielding of the C2-fluorine by the nitrogen lone pair.
-
Workup: Quench with water only after starting material consumption to avoid over-substitution at C2.
Metal-Catalyzed Cross-Coupling
In Palladium-catalyzed reactions (Suzuki-Miyaura, Buchwald-Hartwig), the reactivity order reverses. The C-X bond must break during the oxidative addition step.
Site Selectivity in Polyhalogenated Pyridines
When a pyridine scaffold contains multiple halogens (e.g., 2-Cl, 4-Br), chemoselectivity is dictated by bond dissociation energy (BDE) and catalyst ligation.
-
Standard Selectivity (C2 vs. C4):
-
Inverted Selectivity (Ligand Control):
-
Using bulky, electron-rich ligands (e.g., IPr or Q-Phos ) can invert selectivity to the C4 position. The steric bulk prevents the catalyst from approaching the crowded C2 position (shielded by the N-lone pair), forcing reaction at the more accessible C4 site.
-
Visualization: Decision Tree for Site-Selective Coupling
Caption: Divergent synthesis pathways for 2,4-dihalopyridines controlled by ligand sterics.
The Halogen Dance (Base-Catalyzed Migration)
The "Halogen Dance" is a unique reactivity mode where a halogen substituent migrates to a new position on the ring.[3] This is particularly useful for accessing the difficult C3 position .
-
Mechanism: Lithium-Halogen Exchange followed by isomerization to the thermodynamically most stable lithiated species.
-
Driving Force: Formation of a lithiated species stabilized by an adjacent directing group (e.g., C3-Li stabilized by C2-F or C2-Cl).
Case Study: Accessing 3-Bromo-2-fluoropyridine
Direct bromination of 2-fluoropyridine yields the 5-bromo product. To get the 3-bromo isomer, one must use the dance:
-
Substrate: 2-Fluoro-3-bromopyridine (obtained via dance from 2-fluoro-4-bromopyridine).
-
Protocol: Treat 2-fluoro-4-bromopyridine with LDA at -78°C. The C4-Li species forms, but the C3-Li species is thermodynamically favored (chelation with F). The bromine "dances" from C4 to C3.[4]
Summary of Comparative Data
The following table aggregates experimental trends for quick reference.
| Feature | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |
| C-X Bond Energy | Very High (~116 kcal/mol) | High (~81 kcal/mol) | Medium (~68 kcal/mol) | Low (~57 kcal/mol) |
| Excellent (Best LG) | Good | Good | Poor | |
| Pd-Coupling Rate | Inert (usually) | Slow (requires bulky ligands) | Fast | Very Fast |
| Lithiation Director | Excellent (Ortho-director) | Good | Poor (undergoes exchange) | Poor (undergoes exchange) |
| Steric Size ( | 1.47 Å (Small) | 1.75 Å | 1.85 Å | 1.98 Å (Large) |
References
-
Schlosser, M. (2005). The "Halogen Dance" on Heterocycles: A Versatile Tool for Isomerizing Derivatives. Angewandte Chemie International Edition. Link
-
Lutz, V., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Journal of the American Chemical Society. Link
-
Anbarasan, P. (2019). Recent Advances in the Palladium-Catalyzed Selective Cross-Coupling of Polyhalogenated Heterocycles.[1] Asian Journal of Organic Chemistry. Link
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. Link
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A Strategic Cost-Benefit Analysis of the 3-Chloro-4-Cyanopicolinoyl Scaffold in Modern Synthesis
For researchers and professionals in drug development, the strategic selection of building blocks is a critical determinant of a project's timeline, cost, and ultimate success. Highly functionalized heterocyclic intermediates, while often associated with higher upfront costs, can provide significant downstream advantages in efficiency, yield, and regiochemical control. This guide presents an in-depth cost-benefit analysis of using Methyl 3-chloro-4-cyanopicolinate, a representative of the versatile 3-chloro-4-cyanopicolinoyl scaffold, in complex molecular synthesis. We will objectively compare its performance with alternative synthetic strategies, supported by experimental logic and cost considerations.
The Synthetic Utility of Methyl 3-chloro-4-cyanopicolinate
Methyl 3-chloro-4-cyanopicolinate is a polysubstituted pyridine derivative. Pyridine rings are ubiquitous in pharmaceuticals and agrochemicals, valued for their ability to engage in hydrogen bonding and their metabolic stability.[1][2] The specific arrangement of substituents on this scaffold offers three distinct and orthogonally reactive sites, making it a powerful intermediate for building molecular complexity.
-
C3-Chloride: An excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr) to introduce carbon, nitrogen, or oxygen-based functionalities.
-
C4-Nitrile: Can be hydrolyzed to a carboxylic acid or amide, reduced to an aminomethyl group, or participate in cycloadditions.
-
C2-Methyl Ester: Readily converted to a carboxylic acid, primary amide, or can be a site for further derivatization.
This pre-installed functionality allows chemists to bypass multiple, often challenging, steps of de novo ring construction or sequential C-H functionalization, which can suffer from poor regioselectivity and harsh reaction conditions.[3][4]
Caption: Reactivity map of the Methyl 3-chloro-4-cyanopicolinate scaffold.
Estimating the Cost of Synthesis
While not a widely stocked commercial chemical, Methyl 3-chloro-4-cyanopicolinate can be synthesized from more readily available precursors. A plausible route starts from 3-chloro-4-cyanopicolinic acid, which is commercially available from several suppliers.[5] The final esterification step is typically high-yielding and straightforward.
The primary cost driver is the synthesis of the picolinic acid itself. Routes often begin with multi-halogenated pyridines like 3,4,5,6-tetrachloropicolinonitrile, involving sequential halogen exchange and functional group manipulations.[6] This multi-step process contributes to its higher price compared to simpler pyridine derivatives.
Table 1: Estimated Cost Analysis for In-House Synthesis
| Step | Starting Material | Key Reagents | Typical Yield | Estimated Cost per Gram of Product |
|---|---|---|---|---|
| 1. Picolinic Acid Synthesis | Multi-halogenated Pyridine | Cyanide source, Acids/Bases | Multi-step, variable | High (Primary cost driver) |
| 2. Esterification | 3-Chloro-4-cyanopicolinic acid[5] | Methanol, H₂SO₄ (cat.) or SOCl₂ | >90% | Low |
| Overall | - | - | - | High (Research to specialty scale) |
Note: Costs are estimates and vary significantly based on supplier, scale, and purity.
Caption: Plausible synthetic workflow to Methyl 3-chloro-4-cyanopicolinate.
Comparative Analysis: The "Build vs. Buy" Decision
The core of the cost-benefit analysis lies in comparing the use of a pre-functionalized building block against constructing the target molecule through other means.
Strategy 1: The Building Block Approach (Using the Picolinate)
-
Concept: Start with a complex, functional-group-rich core and perform a few high-yielding final-step reactions.
-
Causality: This approach front-loads the synthetic effort. By using a sophisticated intermediate, late-stage reactions are often more reliable and predictable, minimizing the risk of failure after many preceding steps. This is crucial in drug discovery where rapid generation of analogs for structure-activity relationship (SAR) studies is required.[4]
Strategy 2: De Novo Synthesis (e.g., MCRs)
-
Concept: Construct the pyridine ring from simple, acyclic precursors in a multi-component reaction (MCR).[7]
-
Causality: While seemingly atom-economical, achieving the specific 2,3,4-substitution pattern of the target with high regioselectivity can be exceptionally difficult. This often requires extensive screening of reaction conditions and may not be broadly applicable to diverse substrate combinations.
Strategy 3: Sequential C-H Functionalization
-
Concept: Start with a simple pyridine or picolinate and sequentially add the chloro and cyano groups.
-
Causality: Directing functional groups to specific positions on the pyridine ring is a major synthetic challenge.[4] While powerful methods exist, they often require specific directing groups, expensive metal catalysts (e.g., Iridium), and can suffer from mixtures of isomers, leading to costly and time-consuming purification steps.
Table 2: Strategic Comparison for Synthesizing a Polysubstituted Pyridine
| Metric | Strategy 1: Building Block | Strategy 2: De Novo MCR | Strategy 3: C-H Functionalization |
|---|---|---|---|
| Starting Material Cost | High | Low | Low to Medium |
| Number of Late-Stage Steps | Low (1-3) | High (Full synthesis) | Medium (2-4) |
| Regioselectivity | Excellent (Pre-defined) | Poor to Good (Highly variable) | Fair to Good (Directing group dependent) |
| Predictability & Reliability | High | Low to Medium | Medium |
| Time to Target (R&D) | Fast | Slow | Medium to Slow |
| Overall Cost-Effectiveness | High for complex targets & libraries | High for simple, specific targets | Variable; can be high if selectivity fails |
| Key Advantage | Speed, reliability, SAR-friendly | Atom economy, access to core | Step economy (in theory) |
| Key Disadvantage | High initial reagent cost | Poor regiocontrol, optimization needed | Isomer separation, catalyst cost |
Experimental Protocols: A Practical View
To illustrate the utility, we provide a representative protocol for a key transformation.
Protocol 1: Late-Stage Amidation via SNAr
This protocol demonstrates the displacement of the C3-chloride, a common and powerful reaction for creating libraries of compounds. The causality for choosing SNAr is its typically mild, metal-free conditions, which are tolerant of many other functional groups.
Objective: To synthesize Methyl 4-cyano-3-(benzylamino)picolinate.
Materials:
-
Methyl 3-chloro-4-cyanopicolinate (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, Brine, Water
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add Methyl 3-chloro-4-cyanopicolinate and anhydrous DMF.
-
Add K₂CO₃ and benzylamine to the stirred solution.
-
Heat the reaction mixture to 80-100 °C. The elevated temperature is necessary to overcome the activation energy for the nucleophilic attack on the electron-deficient pyridine ring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Self-Validation: The success of the protocol is validated by characterization (¹H NMR, ¹³C NMR, HRMS) of the final product, confirming the displacement of chlorine and the incorporation of the benzylamine moiety. The predictable regiochemistry (substitution at C3) is a key validation of the building block approach.
Safety and Handling
As a chlorinated cyanopyridine derivative, Methyl 3-chloro-4-cyanopicolinate and its precursors must be handled with care.
-
Toxicity: Analogous compounds like 2-chloronicotinonitrile are harmful if swallowed, in contact with skin, or if inhaled, and cause serious eye and skin irritation.[8][9]
-
Reactivity: Avoid strong acids, bases, and oxidizing agents.[10]
-
Decomposition: Heating or reaction with water/acid can potentially release toxic gases such as hydrogen cyanide (HCN) and hydrogen chloride (HCl).[11]
Mandatory Precautions:
-
Always handle in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Have appropriate quench and spill cleanup materials readily available.
Conclusion and Recommendation
The cost-benefit analysis of Methyl 3-chloro-4-cyanopicolinate reveals a classic strategic trade-off in chemical synthesis.
-
Cost: The initial acquisition or synthesis cost of this complex building block is undeniably high. This makes it less suitable for the synthesis of simple, low-value commodity chemicals.
-
Benefit: For high-value applications, particularly in pharmaceutical and agrochemical research and development, the benefits are substantial. The scaffold provides rapid, predictable, and reliable access to complex, polysubstituted pyridines. It significantly shortens development timelines by ensuring high regiochemical fidelity and simplifying late-stage diversification for SAR studies.
Recommendation: The use of the Methyl 3-chloro-4-cyanopicolinate scaffold is highly recommended for projects where speed, predictability, and the need for analog libraries are paramount. The high upfront cost is often justified by the significant savings in time, purification efforts, and the reduced risk of late-stage synthetic failure, ultimately leading to a more efficient and cost-effective research program.
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A Senior Application Scientist's Guide to the Quantitative Analysis of Methyl 3-chloro-4-cyanopicolinate: A Comparative Review
In the landscape of pharmaceutical development and chemical manufacturing, the precise quantification of active pharmaceutical ingredients (APIs), intermediates, and reference materials is not merely a procedural step but the bedrock of quality, safety, and efficacy. Methyl 3-chloro-4-cyanopicolinate, a key heterocyclic building block, presents a typical analytical challenge where accuracy is paramount. This guide provides an in-depth comparison of analytical methodologies for its quantification, with a primary focus on the capabilities of Quantitative NMR (qNMR) spectroscopy as a primary ratio method. We will dissect the causality behind experimental choices, compare performance against established chromatographic and spectroscopic techniques, and provide actionable protocols for immediate implementation.
The Gold Standard: Absolute Quantification with ¹H qNMR
Quantitative Nuclear Magnetic Resonance (qNMR) distinguishes itself from nearly all other analytical techniques. Its power lies in a fundamental principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[1][2][3] This allows for the determination of concentration or purity by comparing the signal integral of an analyte to that of a certified internal standard, without the need for a calibration curve specific to the analyte.[2][4] This unique characteristic establishes qNMR as a primary analytical method capable of providing SI-traceable results.[5]
Causality in qNMR Method Development: Why Every Step Matters
Achieving high accuracy and precision with qNMR is contingent on a meticulously planned and executed experiment.[1] The process can be broken down into four critical stages: Method Planning, Sample Preparation, Data Collection, and Data Processing.[1]
The initial planning phase is crucial for preventing analytical errors. The primary considerations are the selection of an appropriate internal standard and a suitable deuterated solvent.
-
Internal Standard (IS) Selection: The choice of an internal standard is the cornerstone of a successful qNMR experiment.[6][7] An ideal IS must meet several criteria:
-
High Purity (≥99%): The purity of the IS directly impacts the accuracy of the final result.[6] Certified Reference Materials (CRMs) are strongly recommended.
-
Signal Resolution: The IS must have at least one sharp, well-resolved signal (preferably a singlet) in a region of the ¹H NMR spectrum that does not overlap with any analyte signals.[7][8] For Methyl 3-chloro-4-cyanopicolinate, which has aromatic protons, standards like maleic acid, 1,4-dinitrobenzene, or dimethyl terephthalate are excellent candidates.[8][9]
-
Solubility and Inertness: The IS must be fully soluble in the chosen NMR solvent and chemically inert towards the analyte.[6][8] A pre-solubility test is a wise investment of time.[6]
-
Stability: The standard should be non-volatile and stable under ambient and experimental conditions.[7]
-
-
Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous sample, which is critical for proper magnet shimming and obtaining sharp signals.[1][10] Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD).[9][11] The choice can also influence chemical shifts, potentially resolving signal overlap issues.[1] High-purity solvents with low residual water content are essential to avoid interfering signals.[1][11][12]
Weighing is often the largest source of uncertainty in a qNMR experiment.[13][14]
-
Accurate Weighing: Use a calibrated microbalance (0.01 mg accuracy or better) to weigh the analyte (typically 10-20 mg for small molecules) and the internal standard.[1][10][15] The goal is to achieve an approximate 1:1 molar ratio between the analyte and the IS to optimize integration accuracy.[1][10]
-
Homogeneous Solution: Ensure complete dissolution of both components in a precise volume of the deuterated solvent within the NMR tube. Capping and sealing the tube prevents solvent evaporation and atmospheric moisture contamination.[12][15]
The NMR spectrometer parameters must be optimized for quantification, which differs significantly from acquisition for structural elucidation.[16]
-
Relaxation Delay (d1): This is arguably the most critical parameter. To ensure signals are fully relaxed between pulses for accurate integration, the relaxation delay (d1) should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any signal of interest (both analyte and IS).[10][16] T₁ values can be determined experimentally using an inversion-recovery pulse sequence.
-
Pulse Angle: A 90° pulse angle is recommended to maximize the signal-to-noise ratio (S/N) and reduce artifacts.[1][14]
-
Signal-to-Noise Ratio (S/N): For precision better than 1%, a minimum S/N of 250:1 is required for the signals being integrated.[1][16][17] This can be achieved by increasing the number of scans (NS). Remember, S/N increases with the square root of NS, so quadrupling the scans only doubles the S/N.[10][17]
-
Spectral Width and Acquisition Time: The spectral width must encompass all signals of interest. A sufficient acquisition time (aq) is needed to ensure the Free Induction Decay (FID) has decayed to zero, preventing truncation artifacts that distort peak shape and integrals.[1][17]
Manual and careful processing of the acquired FID is recommended for highest precision.[1]
-
Zero Filling and Line Broadening: Applying zero filling can enhance spectral resolution.[1][16] A minimal line broadening (e.g., 0.1-0.3 Hz) can improve S/N without significantly distorting peak shape.[1][16]
-
Phase and Baseline Correction: Accurate phasing and baseline correction are absolutely essential, as errors in either will directly distort integral values.[1]
-
Integration: The integration region for each peak should be wide enough to encompass the entire signal, including any ¹³C satellites if they are to be included consistently for all peaks. A common guideline is to integrate over a range of 64 times the full width at half height (FWHH) of the peak.[1]
The purity of the analyte (P_analyte) is calculated using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral area of the signal
-
N: Number of protons giving rise to the signal
-
M: Molar mass
-
m: Mass weighed
-
P: Purity of the standard
-
analyte: Refers to Methyl 3-chloro-4-cyanopicolinate
-
std: Refers to the internal standard
Experimental Protocol: ¹H qNMR of Methyl 3-chloro-4-cyanopicolinate
-
Preparation: Accurately weigh ~15 mg of Methyl 3-chloro-4-cyanopicolinate and ~10 mg of maleic acid (Certified Reference Material) into a clean vial using a microbalance. Record weights to at least 0.01 mg.
-
Dissolution: Add ~0.75 mL of DMSO-d₆ to the vial. Ensure complete dissolution by gentle vortexing. Transfer the homogeneous solution to a 5 mm NMR tube.
-
Acquisition Setup:
-
Lock and shim the spectrometer on the sample.
-
Determine the T₁ of the methyl singlet of the analyte and the vinyl singlet of maleic acid. Set the relaxation delay (d1) to >5 times the longer T₁ value.
-
Set the pulse angle to 90°.
-
Set the number of scans to achieve an S/N > 250:1 for the peaks of interest.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Manually and carefully phase the spectrum.
-
Apply a baseline correction across the entire spectrum.
-
Calibrate the spectrum to the residual solvent peak (DMSO at ~2.50 ppm).
-
-
Integration and Calculation:
-
Integrate the methyl singlet of Methyl 3-chloro-4-cyanopicolinate (~3.9 ppm, N_analyte = 3).
-
Integrate the vinyl singlet of maleic acid (~6.3 ppm, N_std = 2).
-
Use the purity equation above with the recorded masses and known purity of the standard to calculate the purity of the analyte.
-
qNMR Workflow Diagram
Caption: Workflow for quantitative NMR (qNMR) analysis.
Orthogonal and Complementary Techniques
While qNMR is a powerful primary method, other techniques serve as vital orthogonal methods for verification or for use in different contexts, such as routine quality control.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, prized for its high resolution and sensitivity. For a compound like Methyl 3-chloro-4-cyanopicolinate, a reversed-phase HPLC method with UV detection is standard.
-
Principle: The method relies on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[18] Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from a highly purified reference standard of the same compound.
-
Advantages: Excellent for separating the analyte from impurities, providing a purity profile alongside the quantitative result. High sensitivity makes it suitable for trace analysis.[19]
-
Limitations: It is a comparative, not an absolute, method. The accuracy of HPLC is entirely dependent on the availability and certified purity of a specific Methyl 3-chloro-4-cyanopicolinate reference standard.[20] Response factors can vary between compounds.[20]
Gas Chromatography (GC)
If the analyte is sufficiently volatile and thermally stable, GC is a viable alternative with extremely high separation efficiency.
-
Principle: Separation occurs based on the analyte's boiling point and interaction with a stationary phase within a capillary column.[20] Flame Ionization Detection (FID) is commonly used for hydrocarbons and provides a response that is roughly proportional to the carbon content, making it robust.[20]
-
Advantages: Unparalleled resolving power for volatile compounds. GC-MS can provide definitive identification of impurities.[21]
-
Limitations: The compound must be thermally stable at the injection port and column temperatures. Non-volatile impurities will not be detected. Like HPLC, it requires a specific reference standard for accurate quantification.
UV-Vis Spectroscopy
This is the simplest and fastest technique but also the least specific.
-
Principle: Based on the Beer-Lambert law, the absorbance of UV-Vis light by the aromatic picolinate ring system is directly proportional to its concentration in a solution.[22][23]
-
Advantages: Very high throughput, inexpensive, and simple to perform.[22]
-
Limitations: The technique is highly non-specific.[24] Any impurity containing a similar chromophore (i.e., another aromatic compound) will absorb in the same region and interfere with the measurement, leading to an overestimation of the analyte's concentration. It is only suitable for quantifying solutions known to be highly pure.
Comparative Performance Analysis
The choice of analytical method is dictated by the specific requirements of the measurement, such as the need for absolute purity, impurity profiling, or high-throughput screening.
| Parameter | ¹H qNMR | HPLC-UV | GC-FID | UV-Vis Spectroscopy |
| Principle | Absolute (Primary Ratio) | Comparative | Comparative | Comparative |
| Specificity | Very High (Structure-based) | High (Separation-based) | Very High (Separation-based) | Low (Chromophore-based) |
| Reference Standard | Generic Certified IS | Analyte-Specific CRM | Analyte-Specific CRM | Analyte-Specific Standard |
| Accuracy | Excellent (Typically 99-101%) | Very Good (Dependent on CRM) | Very Good (Dependent on CRM) | Moderate to Poor (Prone to interference) |
| Precision (RSD) | < 1% | < 1% | < 2% | < 3% |
| LOD/LOQ | Moderate (~µg/mL) | Excellent (~ng/mL) | Excellent (~ng/mL) | Good (~µg/mL) |
| Sample Throughput | Moderate | High | High | Very High |
| Destructive? | No | Yes | Yes | No (typically) |
| Impurity Profiling | Limited (only NMR-active) | Yes | Yes (for volatile impurities) | No |
Decision Guide: Selecting the Appropriate Analytical Method
Caption: Decision tree for selecting an analytical method.
Conclusion and Expert Recommendations
For the definitive, traceable quantification of Methyl 3-chloro-4-cyanopicolinate, ¹H qNMR is the superior method . Its status as a primary technique allows for the assignment of purity to a batch of material, which can then serve as a certified reference material for other methods. It is the ideal choice for calibrating in-house standards and for any application where absolute accuracy without analyte-specific standards is required.
HPLC and GC are powerful, complementary techniques essential for quality control environments where impurity profiling is as important as the assay of the main component. Their high sensitivity and resolving power make them indispensable for release testing and stability studies. However, their accuracy is fundamentally tethered to the quality of the reference standard used for calibration, which itself should be certified, ideally by qNMR.
UV-Vis spectroscopy should be reserved for high-throughput, non-critical applications, such as monitoring reaction progress or performing simple dissolution checks, and only when the sample matrix is simple and well-understood. Its lack of specificity makes it unsuitable for purity determination or the analysis of complex mixtures.
Ultimately, a multi-faceted approach provides the most robust analytical characterization. Using qNMR to establish an accurate purity value for a primary standard and then using that standard to calibrate high-throughput HPLC or GC methods for routine analysis combines the strengths of all techniques, ensuring data integrity from research and development through to final product quality control.
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qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. ACS Publications. [Link]
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QUANTITATIVE ANALYSIS OF AROMATIC HYDROCARBONS IN COMPLEX HYDROCARBON MIXTURES BY HIGH RESOLUTION CAPILLARY GAS CHROMATOGRAPHY. Institute of Chemical Process Fundamentals of the CAS. [Link]
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New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. ResearchGate. [Link]
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UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023, December 18). Technology Networks. [Link]
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Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. WUR eDepot. [Link]
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The Basics of UV-Vis Spectroscopy. Agilent. [Link]
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Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. [Link]
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Rapid Quantitation of Benzene, Toluene, and Total Aromatics in Finished Gasoline by GC-TOFMS. LECO Corporation. [Link]
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X-ray crystal structure analysis of Methyl 3-chloro-4-cyanopicolinate derivatives
A Comparative Guide to the Structural Elucidation of Methyl 3-chloro-4-cyanopicolinate Derivatives: An X-ray Crystallography Perspective
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of X-ray crystal structure analysis with other common analytical techniques for the characterization of methyl 3-chloro-4-cyanopicolinate derivatives. While the specific crystal structure for methyl 3-chloro-4-cyanopicolinate is not publicly available as of this writing, this guide will draw upon established methodologies and published structures of closely related picolinic acid and picolinate derivatives to provide a comprehensive and practical framework.
The Unambiguous Power of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the absolute structure of a crystalline solid. It provides an unparalleled level of detail, revealing not only the connectivity of atoms but also their precise spatial arrangement, bond lengths, bond angles, and intermolecular interactions. This technique is indispensable when subtle stereochemical differences or packing arrangements can significantly impact a compound's physical and biological properties.
The fundamental principle of SC-XRD lies in the interaction of X-rays with the electron clouds of atoms arranged in a regular, repeating lattice. When a single crystal is irradiated with a monochromatic X-ray beam, the X-rays are diffracted in a specific pattern of spots of varying intensities. By analyzing the geometry and intensity of this diffraction pattern, the electron density map of the molecule can be reconstructed, leading to the elucidation of its crystal structure.
A Comparative Look: Alternative and Complementary Techniques
While SC-XRD provides the ultimate structural answer for crystalline materials, other techniques offer valuable and often more readily obtainable information. The choice of analytical method is often dictated by the nature of the sample, the information required, and the stage of research.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions, absolute stereochemistry. | Unambiguous structural determination. | Requires a suitable single crystal, which can be challenging to grow. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), relative stereochemistry. | Excellent for structure elucidation in solution, non-destructive. | Does not provide information on solid-state packing or absolute stereochemistry. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution), fragmentation patterns. | High sensitivity, small sample requirement. | Does not provide information on atomic connectivity or stereochemistry. |
| Infrared (IR) and Raman Spectroscopy | Presence of functional groups. | Fast, non-destructive, can be used for solid and liquid samples. | Provides limited information on the overall molecular structure. |
The "Why": Causality in Experimental Choices for SC-XRD
The process of determining a crystal structure is more than a series of automated steps; it involves critical decisions based on the nature of the compound and the desired outcome.
-
Crystal Growth: The adage "garbage in, garbage out" is particularly true for crystallography. The quality of the diffraction data is directly dependent on the quality of the single crystal. For picolinate derivatives, slow evaporation from a mixed solvent system (e.g., ethanol/DMF) is a common starting point.[1] The choice of solvent is critical as it influences the crystal packing and can even be incorporated into the crystal lattice. The goal is to allow molecules to self-assemble into a well-ordered lattice slowly.
-
Data Collection: The selection of X-ray wavelength (e.g., Cu Kα or Mo Kα) and the temperature of data collection are crucial. Low temperatures (typically 100 K) are used to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise structure.
-
Structure Solution and Refinement: The diffraction data is used to solve the "phase problem" and generate an initial electron density map. This initial model is then refined against the experimental data to obtain the final, highly accurate structure. The quality of the final structure is assessed by parameters such as the R-factor, which indicates the agreement between the observed and calculated diffraction data.
Experimental Protocol: A Hypothetical Case Study of Methyl 3-chloro-4-cyanopicolinate
The following protocol outlines the steps that would be taken to determine the crystal structure of a new methyl 3-chloro-4-cyanopicolinate derivative.
1. Crystal Growth:
- Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., methanol, ethanol, acetonitrile, or ethyl acetate).
- Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to obtain single crystals of suitable size and quality (typically 0.1-0.3 mm in each dimension).
2. Data Collection:
- Mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.
- Center the crystal in the X-ray beam.
- Cool the crystal to 100 K using a nitrogen or helium cryostream.
- Collect a series of diffraction images by rotating the crystal in the X-ray beam.
3. Data Reduction and Structure Solution:
- Integrate the raw diffraction images to obtain a list of reflection intensities and their positions.
- Apply corrections for absorption and other experimental factors.
- Determine the unit cell parameters and the crystal system.
- Solve the structure using direct methods or Patterson methods to obtain an initial model of the molecule.
4. Structure Refinement:
- Refine the atomic positions and thermal parameters of the model against the experimental data using a least-squares minimization algorithm.
- Locate and refine the positions of hydrogen atoms.
- Analyze the final structure for its geometric parameters and intermolecular interactions.
- Validate the structure using software tools like PLATON.
5. Data Deposition:
- Deposit the crystallographic information file (CIF) in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to ensure data accessibility and reproducibility.[2]
Visualizing the Workflow and Comparisons
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Caption: Comparison of Analytical Techniques for Structural Elucidation.
Conclusion
The structural characterization of methyl 3-chloro-4-cyanopicolinate derivatives is a critical aspect of their development for various applications. While techniques such as NMR and mass spectrometry provide essential information regarding connectivity and molecular weight, single-crystal X-ray diffraction remains the definitive method for elucidating the precise three-dimensional arrangement of atoms in the solid state. The insights gained from SC-XRD, particularly regarding intermolecular interactions and packing motifs, are invaluable for understanding and predicting the macroscopic properties of these materials. A multi-technique approach, leveraging the strengths of each method, will ultimately provide the most comprehensive understanding of these important chemical entities.
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Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PMC. Available at: [Link]
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Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed. Available at: [Link]
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Supramolecular assembly in designing co-crystals of fumaric acid and pyrimidine/picolinate derivatives. Taylor & Francis Online. Available at: [Link]
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Crystallographic and Molecular Interaction Analysis of the Copper-Picolinate Complex. ResearchGate. Available at: [Link]
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Structural and Spectral Characterization of a Chromium(III) Picolinate Complex: Introducing a New Redox Reaction. KoreaScience. Available at: [Link]
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A Comparative Guide to Catalysts for Picolinate Coupling Reactions: Efficacy, Mechanisms, and Protocols
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings, particularly through the coupling of picolinate derivatives, is a cornerstone of modern medicinal chemistry. The resulting N-aryl picolinates and related structures are prevalent scaffolds in a wide array of pharmacologically active compounds. The choice of catalyst for these transformations is critical, directly influencing reaction efficiency, substrate scope, and overall cost-effectiveness. This guide provides an in-depth comparison of the three most prominent classes of catalysts used for picolinate coupling reactions: palladium, nickel, and copper-based systems. We will delve into their relative efficacy, mechanistic underpinnings, and provide detailed experimental protocols to inform your catalyst selection and experimental design.
Introduction: The Strategic Importance of Picolinate Coupling
Picolinic acid and its esters are versatile building blocks in drug discovery. The nitrogen atom of the pyridine ring and the carbonyl group can act as a bidentate chelating moiety, influencing the molecule's conformation and interaction with biological targets. Furthermore, the pyridine ring is a common bioisostere for a phenyl group, offering improved solubility and metabolic properties. The C-N and C-C bond-forming reactions at the picolinate core are thus of paramount importance for generating molecular diversity and accessing novel chemical matter. The selection of an appropriate catalyst—be it palladium, nickel, or copper—is a key determinant of the success of these synthetic endeavors.
Comparative Analysis of Catalyst Efficacy
The choice between palladium, nickel, and copper catalysts for picolinate coupling reactions is often a trade-off between reactivity, cost, and functional group tolerance. While palladium has historically been the workhorse in cross-coupling chemistry, nickel and copper have emerged as powerful, cost-effective alternatives.
Palladium: The Versatile Powerhouse
Palladium complexes are arguably the most versatile and widely used catalysts for a range of cross-coupling reactions, including those involving picolinate derivatives.[1][2] Buchwald-Hartwig amination, in particular, is a highly reliable method for the N-arylation of various amines with halo-picolinates.[3][4][5]
Strengths:
-
Broad Substrate Scope: Palladium catalysts, particularly when paired with sophisticated phosphine ligands (e.g., BINAP, XANTPHOS), can couple a wide variety of aryl and heteroaryl halides with an extensive range of amines, including primary and secondary amines, and anilines.[3]
-
High Yields and Reliability: Well-established protocols often lead to high yields and reproducible results.[3]
-
Milder Reaction Conditions: Modern palladium catalyst systems can operate under relatively mild conditions, preserving sensitive functional groups.
Limitations:
-
Cost: Palladium is a precious metal, making its use on an industrial scale a significant cost factor.
-
Ligand Sensitivity: The efficiency of palladium catalysts is highly dependent on the choice of ligand, which can also be expensive and air-sensitive.
Nickel: The Economical and Reactive Alternative
Nickel, being more earth-abundant and significantly cheaper than palladium, has garnered substantial interest as a potent catalyst for cross-coupling reactions.[6][7] For picolinate couplings, nickel catalysts have shown remarkable efficacy, sometimes outperforming palladium for specific transformations, such as the amination of aryl chlorides.[8]
Strengths:
-
Cost-Effectiveness: The lower cost of nickel makes it an attractive option for large-scale synthesis.
-
Unique Reactivity: Nickel catalysts can activate challenging substrates, such as aryl chlorides and other less reactive electrophiles, that are often problematic for palladium systems.[8] They can also mediate novel transformations like decarbonylative amination.[9]
-
Green Solvents: Nickel-catalyzed Suzuki-Miyaura couplings have been successfully performed in more environmentally friendly solvents.[7]
Limitations:
-
Air and Moisture Sensitivity: Many nickel(0) precursors are sensitive to air and moisture, requiring more stringent reaction setups.
-
Mechanistic Complexity: Nickel catalysis can proceed through various oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)), leading to more complex reaction mechanisms that can sometimes be difficult to control.
Copper: The Classic Re-emerging Catalyst
Copper-catalyzed coupling reactions, such as the Ullmann condensation and the more recent Chan-Lam coupling, have a long history in organic synthesis.[10][11] Modern advancements in ligand design have revitalized copper catalysis, making it a competitive option for picolinate C-N bond formation.[12][13]
Strengths:
-
Low Cost and Toxicity: Copper is an inexpensive and relatively non-toxic metal, which is advantageous from both an economic and environmental perspective.
-
Ligand-Free Conditions: Some copper-catalyzed reactions can proceed efficiently without the need for expensive and complex ligands.
-
Air Tolerance: Chan-Lam couplings are notably tolerant to air, simplifying the experimental setup.[10]
Limitations:
-
Harsh Reaction Conditions: Traditional Ullmann-type reactions often require high temperatures.
-
Substrate Scope: The substrate scope of copper-catalyzed reactions can be more limited compared to palladium- and nickel-based systems, particularly with less reactive aryl halides.
Quantitative Performance Comparison
To provide a clearer picture of the relative performance of these catalysts, the following table summarizes typical reaction conditions and yields for a representative C-N cross-coupling reaction: the amination of a halo-picolinate derivative.
| Catalyst System | Typical Catalyst Loading (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Palladium | ||||||||
| Pd(OAc)₂ | 5 | BINAP | Cs₂CO₃ | Toluene | 110 | 8 | High | [3] |
| Nickel | ||||||||
| NiCl₂(PCy₃)₂ | 5 | - | K₃PO₄ | 2-Me-THF | 100 | 12 | Good to Excellent | [7] |
| Copper | ||||||||
| Cu(OAc)₂ | 10 | α-Benzoin oxime | K₃PO₄ | DMSO | 80 | 8-12 | Moderate to High | [14] |
Note: This table provides a generalized comparison. Actual performance will vary depending on the specific substrates and reaction conditions.
Mechanistic Insights: Understanding the "Why"
The differences in efficacy among palladium, nickel, and copper catalysts stem from their distinct electronic properties and preferred mechanistic pathways.
Materials:
-
Ethyl 6-bromopicolinate (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.08 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk flask, add ethyl 6-bromopicolinate, the amine, cesium carbonate, and BINAP.
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add palladium(II) acetate, followed by anhydrous, degassed toluene via syringe.
-
Place the flask in a preheated oil bath at 110 °C and stir vigorously for 8-12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl picolinate. [3]
Protocol 2: Nickel-Catalyzed Amination of Ethyl 6-chloropicolinate
Materials:
-
Ethyl 6-chloropicolinate (1.0 equiv)
-
Amine (1.2 equiv)
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp)) (0.05 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous dioxane
Procedure:
-
Inside a nitrogen-filled glovebox, add NiCl₂(dppp) and sodium tert-butoxide to a screw-cap vial equipped with a stir bar.
-
In a separate vial, prepare a solution of ethyl 6-chloropicolinate and the amine in anhydrous dioxane.
-
Add the substrate solution to the vial containing the catalyst and base.
-
Seal the vial tightly with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction for 12-24 hours, monitoring by gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: Copper-Catalyzed Chan-Lam Amination of Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
Materials:
-
Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate (1.0 equiv)
-
Amine (1.2 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (0.1 equiv)
-
Triethylamine (Et₃N) or another suitable base (2.0 equiv)
-
Methanol or Dichloromethane
Procedure:
-
To a round-bottom flask open to the atmosphere, add the picolinate boronic ester, the amine, copper(II) acetate, and the base.
-
Add the solvent (e.g., methanol).
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, further purify the product by flash column chromatography. [10][12]
Conclusion and Future Outlook
The choice of catalyst for picolinate coupling reactions is a critical decision that impacts the efficiency, scope, and cost of synthesizing valuable molecules for drug discovery and development.
-
Palladium remains the gold standard for its broad applicability and reliability, albeit at a higher cost.
-
Nickel offers a powerful, cost-effective alternative, with unique reactivity towards challenging substrates.
-
Copper provides an economical and environmentally benign option, particularly for Chan-Lam type couplings that can be run under mild, aerobic conditions.
The ongoing development of new ligands and catalytic systems for all three metals continues to expand the synthetic chemist's toolbox. Future trends will likely focus on further reducing catalyst loading, expanding the substrate scope to even more challenging coupling partners, and developing more sustainable protocols using greener solvents and more benign reaction conditions. By understanding the relative strengths and weaknesses of each catalytic system, researchers can make more informed decisions to accelerate their research and development efforts.
References
Click to expand
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M. R. Biscoe, S. L. Buchwald. (2009). Nickel-Catalyzed Decarbonylative Amination of Esters and Amides by C−O and C-N Bond Cleavage. KAUST Repository. Retrieved from [Link]
- S. R. Chemler, D. Trauner, S. J. Danishefsky. (2001). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]
- M. K. Samantaray, S. M. Mobin, P. K. Panda. (2026). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. Molecules, 31(2), 489.
- S. P. Nolan, et al. (2011). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry, 9(19), 6574-6579.
- S. G. Newman, M. Lautens. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts. Journal of the American Chemical Society, 143(12), 4647-4653.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- J. C. Vantourout, H. N. Miras, A. Isidro-Llobet, S. Sproules, A. J. B. Watson. (2018). Cu-Catalysed Coupling of Aliphatic Amines with Alkylboronic Esters. ChemRxiv.
-
Organic Syntheses. (2024). Nickel-catalyzed Amination of Aryl Chlorides. Retrieved from [Link]
- X. Wang, et al. (2016). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. Molecules, 21(11), 1535.
-
University of Wisconsin-La Crosse. (n.d.). Nickel Catalyzed Suzuki-Miyaura Cross Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]
- S. P. Nolan, et al. (2011). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)
- M. R. Biscoe, S. L. Buchwald. (2010). Design plan for the nickel‐catalyzed amination.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- P. Das, et al. (2017). Copper(ii)-catalyzed Chan–Lam cross-coupling: chemoselective N-arylation of aminophenols. Organic & Biomolecular Chemistry, 15(4), 801-805.
-
Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
- S. D. Newman, J. F. Hartwig. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(33), 11849–11857.
-
ResearchGate. (2025). (PDF) Copper-Catalyzed Coupling Reactions. Retrieved from [Link]
- J. Montgomery, et al. (2019). Nickel-catalyzed Suzuki–Miyaura cross-couplings of aldehydes.
- D. W. C. MacMillan, et al. (2018). Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis.
- A. G. Doyle, et al. (2017). Nickel‐Catalyzed Suzuki–Miyaura Cross‐Coupling Reaction of Aliphatic Alcohol Derivatives.
- B. A. Sparling, D. A. Watson. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides.
- N. K. Garg, et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 16(11), 3052-3055.
- ResearchGate. (n.d.). Palladium-catalyzed suzuki miyaura coupling reaction in aqueous ethanol | Request PDF.
- ResearchGate. (2025).
- MDPI. (2024). Aminoquinoline-Based Tridentate (NNN)
- Amazon S3. (n.d.).
- Dalton Transactions. (2019). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands.
- MDPI. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride.
- MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- Beilstein Journal of Organic Chemistry. (2018).
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Validation of Analytical Methods for Picolinate-Based Compounds
This guide provides an in-depth technical comparison and validation framework for analytical methods targeting picolinate-based compounds, with a primary focus on Chromium(III) Picolinate (CrPic) and its ligand Picolinic Acid .
Executive Summary: The Speciation Challenge
In drug development and nutraceutical quality control, picolinate-based compounds present a unique analytical challenge: Speciation .
While elemental analysis (ICP-MS/AAS) can quantify the metal center (e.g., Chromium) with extreme sensitivity, it fails to distinguish between the bioactive complex (Chromium Picolinate), free metal ions (Cr³⁺), or toxic species (Cr⁶⁺). Conversely, measuring the ligand (Picolinic Acid) alone does not confirm coordination.
This guide compares the three dominant methodologies—RP-HPLC-UV , LC-MS/MS , and ICP-MS —and provides a self-validating protocol for the most practical routine method: Stability-Indicating RP-HPLC .
Method Landscape: Comparative Analysis
The following table contrasts the performance metrics of the primary analytical techniques based on experimental data and regulatory utility.
Table 1: Comparative Performance Matrix
| Feature | Method A: RP-HPLC-UV | Method B: LC-MS/MS | Method C: ICP-MS |
| Primary Analyte | Intact Complex (CrPic | Intact Complex or Free Ligand | Total Metal (Cr) |
| Speciation Capability | High (Separates complex from free ligand/metal) | Very High (Mass fingerprinting) | None (Unless hyphenated with LC) |
| Sensitivity (LOD) | Moderate (0.09 µg/mL) [1] | High (ng/mL range) [2] | Ultra-High (ppt range) |
| Matrix Tolerance | High (Good for formulations) | Low (Requires clean-up to avoid suppression) | Moderate (Requires digestion) |
| Throughput | High (10-15 min run) | Moderate | High |
| OpEx Cost | Low | High | High |
| Best Use Case | QC Release & Stability Testing | Bioanalysis (Plasma/Urine) | Elemental Impurity Screening |
Decision Logic for Method Selection
The following decision tree illustrates the logical flow for selecting the appropriate validation path based on the development stage.
Figure 1: Decision matrix for selecting analytical methods based on speciation needs and sample matrix.
Deep Dive: Validation Protocol for RP-HPLC-UV
For the majority of pharmaceutical and supplement applications, RP-HPLC-UV is the gold standard due to its ability to quantify the intact complex without the high operational cost of MS. The following protocol is designed to be self-validating , meaning it includes internal system suitability checks that flag data integrity issues immediately.
Mechanistic Basis
Chromium Picolinate is a neutral, lipophilic complex (LogP ~ 0.35). Unlike free picolinic acid (highly polar), the complex retains well on C18 columns.
-
Detection: UV at 264 nm (Lambda max for the picolinate chromophore).[1]
-
Separation: Isocratic elution prevents baseline drift and ensures reproducible integration of the complex peak.
Standard Operating Procedure (SOP)
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (Milli-Q, 18.2 MΩ)
-
Reference Standard: USP Chromium Picolinate RS[2]
Chromatographic Conditions:
-
Column: C18 (e.g., Supelcosil LC-18 or TSKgel ODS-100V), 250 x 4.6 mm, 5 µm.[3]
-
Mobile Phase: Acetonitrile : Water (40 : 60 v/v).[3][4] Note: No buffer is required due to the stability of the neutral complex, reducing pump seal wear.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Temperature: 25°C (Ambient).
Validation Workflow & Acceptance Criteria (ICH Q2(R1))
This workflow ensures the method is "fit for purpose."
Figure 2: Sequential validation workflow ensuring system readiness before parameter assessment.
Step 1: Specificity (Forced Degradation)
To prove the method is stability-indicating, the sample must be subjected to stress.
-
Protocol: Treat sample with 0.1 N HCl, 0.1 N NaOH, and 3% H₂O₂ for 24 hours.
-
Causality: High pH often causes the release of the picolinate ligand. The method must resolve the Intact Complex (RT ~4-5 min) from Free Picolinic Acid (RT ~1-2 min) .
-
Acceptance: Peak purity index > 0.999 (using Diode Array Detector).
Step 2: Linearity & Range
-
Protocol: Prepare 5 concentrations: 0.125, 2.5, 5.0, 10.0, and 12.5 µg/mL.
-
Data Support: Literature indicates a correlation coefficient (
) of > 0.999 is achievable within this range [1].[5] -
Self-Validation: The y-intercept should be statistically insignificant (within 2% of the response at 100% level).
Step 3: Accuracy (Recovery)[5]
-
Protocol: Spike placebo (excipients without CrPic) with standard at 80%, 100%, and 120% levels.
-
Acceptance: Mean recovery 98.0% – 102.0% ; RSD < 2.0%.
Experimental Data Summary
The following data summarizes typical results expected when validating the RP-HPLC-UV method for Chromium Picolinate, derived from cross-verified literature sources [1][3].
Table 2: Typical Validation Results
| Parameter | Experimental Result | Acceptance Limit | Status |
| Retention Time (CrPic) | 4.8 ± 0.1 min | N/A | Stable |
| Linearity ( | 0.9996 | Pass | |
| LOD | 0.09 µg/mL | N/A | Sensitive |
| LOQ | 0.18 µg/mL | S/N > 10 | Pass |
| Precision (Intra-day) | 0.59% RSD | Pass | |
| Recovery (Accuracy) | 99.5% (at 100% spike) | 98-102% | Pass |
Advanced Considerations: LC-MS/MS for Bioanalysis
When analyzing biological fluids (plasma/serum), the UV method lacks the necessary sensitivity.
-
Method: FIA-ESI-ITMS/MS (Flow Injection Analysis - Electrospray Ionization - Ion Trap MS).[6]
-
Transitions:
-
Precursor Ion:
419 [7] -
Product Ion:
270 (Loss of picolinate ligands)
-
-
Internal Standard: Cobalt(II) Picolinate is recommended due to structural similarity and ionization behavior [2].
Conclusion
For routine quality control of drug substances and supplements, RP-HPLC-UV using an isocratic ACN:Water mobile phase provides the optimal balance of cost, speed, and specificity. It effectively distinguishes the intact Chromium Picolinate complex from degradation products, satisfying ICH Q2 guidelines. For trace-level bioanalysis, LC-MS/MS is required to overcome matrix interference.
References
-
Koll, M., Hoenen, H., & Aboul-Enein, H. Y. (2005). A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography.[4] Biomedical Chromatography, 19(2), 119-122.[4] Link
-
García-Jiménez, J. F., et al. (2022). Determination of chromium(III) picolinate in dietary supplements by flow injection - electrospray ionization - tandem mass spectrometry, using cobalt(II) picolinate as internal standard. Talanta, 240, 123161. Link
-
Tosoh Bioscience. Analysis of Chromium (III) Picolinate in Supplements by HPLC. Technical Information Sheet No. 138. Link
-
USP-NF. Chromium Picolinate Monograph. United States Pharmacopeia. (Official May 1, 2020).[8] Link
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The Cyano Group: A Linchpin in Synthesis, Outperforming Traditional Handles
In the intricate chess game of multi-step organic synthesis, the choice of functional group to carry a molecule through a series of transformations is a critical strategic decision. While classic handles like halides, alcohols, and aldehydes have long served as reliable workhorses, a comprehensive analysis reveals the often-understated yet profound advantages of the cyano group. This guide provides an in-depth comparison, supported by experimental data, to demonstrate why the nitrile functionality frequently emerges as the superior strategic choice for researchers, particularly in the demanding landscape of drug discovery and development.
At a Glance: The Strategic Edge of the Cyano Moiety
The cyano group's utility stems from a unique confluence of electronic properties, steric compactness, and versatile reactivity. Unlike many other functional groups, it can act as a robust placeholder, a potent electron-withdrawing group, and a precursor to a diverse array of other functionalities with remarkable efficiency.
| Feature | Cyano Group (-C≡N) | Halides (-X) | Alcohols (-OH) | Aldehydes (-CHO) |
| Versatility | High: Converts to amines, carboxylic acids, ketones, aldehydes, amides, and heterocycles. | Moderate: Primarily used in substitution and coupling reactions. | Moderate: Oxidation to aldehydes/ketones/acids, conversion to leaving groups. | High: Readily undergoes nucleophilic attack and oxidation/reduction. |
| Stability | Generally stable to a wide range of reaction conditions. | Variable stability (I > Br > Cl > F); can be labile. | Can be sensitive to acidic/basic conditions; may require protection. | Prone to oxidation and polymerization; often requires careful handling. |
| Reactivity Control | Tunable reactivity at the electrophilic carbon. | Good leaving groups, but can lead to elimination side reactions.[1][2] | Poor leaving group; requires activation.[3] | Highly reactive, which can lead to lack of selectivity. |
| Carbon Chain Extension | Introduces a carbon atom in a single step.[4] | Does not extend the carbon chain. | Does not extend the carbon chain. | Does not extend the carbon chain. |
| Electronic Impact | Strong electron-withdrawing group, influencing acidity of α-protons.[5] | Inductive electron-withdrawing effects. | Weakly electron-withdrawing. | Strong electron-withdrawing group. |
The Cyano Group in Action: A Comparative Analysis
The true measure of a synthetic handle lies in its performance in common synthetic transformations. Here, we dissect the advantages of the cyano group in the synthesis of two fundamental classes of compounds: primary amines and carboxylic acids.
Synthesis of Primary Amines: A Tale of Two Pathways
The conversion of a synthetic handle to a primary amine is a cornerstone of many synthetic routes, particularly in the construction of bioactive molecules. Let's compare the synthesis of a primary amine from an alkyl halide and a nitrile.
dot
Direct reaction of an alkyl halide with ammonia (ammonolysis) to form a primary amine is often plagued by over-alkylation, leading to a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium salts.[3][6] This lack of selectivity necessitates tedious purification steps and results in lower yields of the desired primary amine. A two-step alternative involving substitution with sodium azide followed by reduction offers a cleaner conversion but adds a step to the synthetic sequence.[3]
In contrast, the reduction of a nitrile provides a direct and clean route to the corresponding primary amine with an additional carbon atom.[4][6] This transformation is typically high-yielding and avoids the issue of over-alkylation.
Experimental Protocol: Reduction of a Nitrile to a Primary Amine
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of the nitrile (1.0 equivalent) in the same anhydrous solvent to the LiAlH₄ suspension with stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Isolation: Filter the resulting granular precipitate and wash it thoroughly with the reaction solvent. Dry the combined filtrate over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the primary amine.[7][8][9]
Synthesis of Carboxylic Acids: A Matter of Robustness
The hydrolysis of a functional group to a carboxylic acid is another fundamental transformation. Here, we compare the cyano group to the hydroxyl group of a primary alcohol.
dot
The oxidation of a primary alcohol to a carboxylic acid typically requires strong, often harsh, oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).[10][11][12] These conditions can be incompatible with other sensitive functional groups within the molecule, leading to undesired side reactions and lower overall yields. Over-oxidation is a common challenge, and the use of heavy metal-based oxidants raises environmental concerns.[13][14]
The hydrolysis of a nitrile to a carboxylic acid can be achieved under either acidic or basic conditions, often with heating.[15][16] While these conditions are not universally mild, they are often more compatible with a wider range of functional groups compared to strong oxidation reactions. Furthermore, biocatalytic methods using nitrilases offer an environmentally benign and highly selective alternative for nitrile hydrolysis under very mild conditions.
Experimental Protocol: Acid-Catalyzed Hydrolysis of a Nitrile to a Carboxylic Acid
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine the nitrile (1.0 equivalent) with an excess of aqueous acid (e.g., 6 M HCl or H₂SO₄).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature. If the carboxylic acid precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude carboxylic acid can be further purified by recrystallization or column chromatography.[16]
Beyond the Basics: Unique Synthetic Opportunities with the Cyano Group
The advantages of the cyano group extend beyond these fundamental transformations. Its unique electronic structure and linear geometry open doors to a variety of powerful synthetic strategies that are not readily accessible with other functional groups.
-
C-C Bond Formation: The electrophilic carbon of the nitrile is susceptible to attack by organometallic reagents (e.g., Grignard or organolithium reagents) to form ketones after hydrolysis of the intermediate imine.[17] This provides a valuable method for constructing complex carbon skeletons.
-
Cycloaddition Reactions: The carbon-nitrogen triple bond can participate in various cycloaddition reactions, such as [3+2] cycloadditions with azides to form tetrazoles, which are important bioisosteres of carboxylic acids in medicinal chemistry.
-
Directing Group in C-H Activation: The nitrogen lone pair of the cyano group can act as a directing group in transition metal-catalyzed C-H activation reactions, enabling the functionalization of otherwise unreactive C-H bonds.
-
Radical Acceptor: The cyano group can serve as a radical acceptor in radical cascade reactions, facilitating the construction of complex cyclic structures.[12]
Conclusion: A Strategic Imperative for Modern Synthesis
While traditional synthetic handles will always have their place in the organic chemist's toolbox, the evidence strongly supports the cyano group as a more versatile, robust, and strategically advantageous choice in many synthetic endeavors. Its ability to be cleanly and efficiently transformed into a wide array of functional groups, coupled with its unique reactivity in advanced synthetic methodologies, makes it an indispensable tool for the modern synthetic chemist. For researchers in drug development and other fields where efficiency, selectivity, and molecular complexity are paramount, a thorough understanding and strategic implementation of the cyano group is not just an option, but a necessity.
References
-
How to Use Alcohol to Carboxylic Acid? Two Ways for You. (2023, July 26). Stanford Chemicals. [Link]
-
Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. [Link]
-
Preparation of Amines. (2026, January 14). CK-12 Foundation. [Link]
-
Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. (2023, January 22). Chemistry LibreTexts. [Link]
-
Conversion of nitriles to 1° amines using LiAlH4. (2023, January 22). Chemistry LibreTexts. [Link]
-
Direct Oxidation of Primary Alcohols to Carboxylic Acids. (2021, May 19). ACS Publications. [Link]
-
An efficient oxidation method for conversion of alcohols to their corresponding carboxylic acids and ketones using oxone as a co-oxidant. (n.d.). ResearchGate. [Link]
-
Synthesis of carboxylic acids by oxidation of alcohols. (n.d.). Organic Chemistry Portal. [Link]
-
23.15: Preparation of Amines. (2019, June 5). Chemistry LibreTexts. [Link]
-
24.6 Synthesis of Amines. (n.d.). OpenStax. [Link]
-
ORGANIC CONVERSIONS : Lower aliphatic alcohol to higher using Cyanide group (Nitriles). (2017, June 23). YouTube. [Link]
-
Amine synthesis from alkyl halides. (2021, April 27). YouTube. [Link]
-
Cyano Group Definition - Organic Chemistry Key Term. (2025, August 15). Fiveable. [Link]
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (2025, November 23). Chemistry Steps. [Link]
-
20.7: Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. [Link]
-
7.19: Comparing Substitution and Elimination Reactions. (2020, May 30). Chemistry LibreTexts. [Link]
-
Reactivity of Alkyl Halides in SN2 Reactions. (2025, November 13). Chemistry Steps. [Link]
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A Comparative Guide to the Application of Methyl 3-chloro-4-cyanopicolinate in the Synthesis of Fluopyram
For Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of agrochemical synthesis, the choice of starting materials and synthetic routes is a critical determinant of efficiency, cost-effectiveness, and environmental impact. This guide provides an in-depth comparison of a proposed synthetic pathway for the fungicide Fluopyram, a potent succinate dehydrogenase inhibitor (SDHI), utilizing Methyl 3-chloro-4-cyanopicolinate as a key starting material. This novel approach is critically evaluated against the established industrial synthesis, which predominantly employs 2,3-dichloro-5-(trifluoromethyl)pyridine. Through a detailed analysis of reaction steps, experimental data, and strategic considerations, this document serves as a vital resource for chemists and process developers seeking to innovate in the field of modern fungicide production.
Introduction to Fluopyram: A Modern Fungicide
Fluopyram is a broad-spectrum fungicide and nematicide with significant commercial importance in protecting a wide range of crops from diseases such as Botrytis, powdery mildew, and Sclerotinia.[1][2][3] Its mode of action involves the inhibition of the mitochondrial respiratory chain, a mechanism that has proven effective against a variety of fungal pathogens.[3] The molecular structure of Fluopyram, N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-(trifluoromethyl)benzamide, features a critical trifluoromethylpyridine core. The synthesis of this core and the subsequent elaboration of the side chain are the focal points of process chemistry research.
Established Industrial Synthesis of Fluopyram: The 2,3-dichloro-5-(trifluoromethyl)pyridine Route
The predominant industrial synthesis of Fluopyram commences with 2,3-dichloro-5-(trifluoromethyl)pyridine as the key building block.[1][2] This pathway is characterized by a series of well-established transformations to introduce the aminoethyl side chain at the 2-position of the pyridine ring, followed by amidation.
Synthetic Pathway Overview
The established route involves the nucleophilic substitution of the 2-chloro group of 2,3-dichloro-5-(trifluoromethyl)pyridine with a two-carbon unit, which is then converted to the required amine for the final amide coupling. A common strategy involves the use of ethyl cyanoacetate.[1]
Caption: Established synthetic pathway to Fluopyram.
Key Experimental Stages and Performance Data
| Step | Starting Material | Key Reagents/Catalysts | Typical Reaction Conditions | Yield (%) | Key Advantages | Potential Limitations |
| 1. Cyanomethylation | 2,3-dichloro-5-(trifluoromethyl)pyridine | Ethyl cyanoacetate, Base (e.g., NaH, K2CO3) | DMF or DMSO, 70-80°C | 80-90 | High selectivity for C2 substitution | Use of strong bases, potential for side reactions |
| 2. Reduction | 2-acetonitrile-3-chloro-5-trifluoromethylpyridine | Raney Ni, H2 or NaBH4, NiCl2 | High pressure H2, elevated temperature | 70-85 | Well-established reduction method | Requires specialized high-pressure equipment, catalyst handling |
| 3. Amidation | 2-aminoethyl-3-chloro-5-trifluoromethylpyridine | 2-(trifluoromethyl)benzoyl chloride, Base (e.g., Et3N) | Aprotic solvent (e.g., CH2Cl2), 0°C to rt | >90 | High-yielding coupling reaction | Use of corrosive acid chloride |
Experimental Protocol: Synthesis of 2-acetonitrile-3-chloro-5-trifluoromethylpyridine
-
To a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 equiv) in a suitable aprotic solvent such as DMF, add potassium carbonate (1.5 equiv).
-
Add ethyl cyanoacetate (1.2 equiv) dropwise at room temperature.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then subjected to hydrolysis and decarboxylation, typically by heating with an aqueous acid, to afford 2-acetonitrile-3-chloro-5-trifluoromethylpyridine.
A Proposed Novel Route: Leveraging Methyl 3-chloro-4-cyanopicolinate
This guide proposes a novel synthetic approach to Fluopyram, starting from the readily available Methyl 3-chloro-4-cyanopicolinate. This route necessitates the transformation of the 4-cyano group into a trifluoromethyl group and the conversion of the ester at the 2-position into the required aminoethyl side chain.
Proposed Synthetic Pathway
This hypothetical pathway hinges on key transformations that, while not yet reported in a single sequence for this specific substrate, are based on well-established synthetic methodologies.
Caption: Proposed synthetic pathway to Fluopyram from Methyl 3-chloro-4-cyanopicolinate.
Comparative Analysis of Key Transformations
The viability of this proposed route depends on the efficiency of two critical transformations: the conversion of the 4-cyano group to a trifluoromethyl group and the elaboration of the ester at the 2-position into the aminoethyl side chain.
1. Conversion of the 4-Cyano Group to a 4-Trifluoromethyl Group:
A plausible approach involves a two-step sequence: reduction of the cyano group to an amine, followed by a Sandmeyer-type trifluoromethylation.
-
Reduction of the Cyano Group: The cyano group can be reduced to an aminomethyl group, or more directly to an amine via catalytic hydrogenation.
-
Sandmeyer Trifluoromethylation: The resulting amino group can be converted to a trifluoromethyl group via a Sandmeyer reaction using reagents like trifluoromethide sources in the presence of a copper catalyst.[4][5] This reaction is known to be effective for a range of aromatic and heteroaromatic amines.
2. Elaboration of the 2-Ester Group:
Once the trifluoromethyl group is in place, the methyl ester at the 2-position can be converted to the aminoethyl side chain through a series of standard transformations:
-
Reduction to the Alcohol: The ester can be reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride.
-
Conversion to a Leaving Group: The alcohol can then be converted to a good leaving group, such as a chloride, using thionyl chloride.
-
Nucleophilic Substitution with Cyanide: The resulting chloride can undergo nucleophilic substitution with a cyanide source, such as sodium cyanide, to introduce the nitrile group.
-
Reduction to the Amine: Finally, the nitrile can be reduced to the primary amine using catalytic hydrogenation.
Hypothetical Performance and Comparison
| Feature | Established Route (from 2,3-dichloro-5-(trifluoromethyl)pyridine) | Proposed Route (from Methyl 3-chloro-4-cyanopicolinate) |
| Number of Steps | ~3-4 steps from the key intermediate | ~6-7 steps from the starting material |
| Key Intermediate Availability | 2,3-dichloro-5-(trifluoromethyl)pyridine is a commercially available but potentially costly intermediate. | Methyl 3-chloro-4-cyanopicolinate is also a commercially available building block. |
| Reagent Toxicity & Hazards | Involves high-pressure hydrogenation. | Involves potentially hazardous reagents like LiAlH4 and NaCN. Sandmeyer reaction can have safety considerations. |
| Overall Yield | Generally high-yielding. | Potentially lower overall yield due to the increased number of steps. |
| Process Complexity | More linear and established. | More convergent and requires optimization of several key steps. |
| Flexibility | Less flexible once the key intermediate is chosen. | The intermediate, Methyl 3-chloro-4-aminopicolinate, could potentially be a branching point for the synthesis of other agrochemicals. |
Conclusion and Future Outlook
The established industrial synthesis of Fluopyram from 2,3-dichloro-5-(trifluoromethyl)pyridine offers a robust and high-yielding pathway. However, the exploration of alternative routes is crucial for continuous improvement in terms of cost, safety, and sustainability.
The proposed synthesis starting from Methyl 3-chloro-4-cyanopicolinate presents an intriguing, albeit longer, alternative. The success of this route would heavily depend on the optimization of the key trifluoromethylation and side-chain elaboration steps. While the overall yield may be lower due to the increased number of transformations, this pathway could offer advantages in terms of starting material cost and the potential for diversification from a common intermediate.
Further research is warranted to validate the proposed synthetic steps experimentally and to conduct a thorough process and cost analysis. Such studies would provide a clearer picture of the industrial viability of utilizing Methyl 3-chloro-4-cyanopicolinate as a strategic starting material for the next generation of Fluopyram synthesis.
References
- CN113620867A - Synthesis method of fluopyram - Google Patents. (URL: patents.google.
- CN110437138B - Improved synthesis process of fluopyram - Google Patents. (URL: patents.google.
- CN110437139A - A kind of synthetic method of fluopyram - Google Patents. (URL: patents.google.
- Preparation of Trifluoromethylpyridine Libraries | ACS Combinatorial Science. (URL: pubs.acs.org/doi/10.1021/cc990054a)
- Fluopyram - AERU - University of Hertfordshire. (URL: aeru.herts.ac.uk/ppdb/en/Reports/3006)
- CN109293565A - A kind of preparation method of fluopyram - Google Patents. (URL: patents.google.
-
2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine synthesis - ChemicalBook. (URL: )
- Fluopyram and synthesis method thereof - Eureka | Patsnap. (URL: eureka.patsnap.
-
Synthesis of 2-trifluoromethyl-5-cyanopyridine. - ResearchGate. (URL: )
- A NOVEL AND PRACTICAL SYNTHETIC PROCESS FOR FLUOPYRAM. (URL: not available)
-
CONVENIENT ROUTES TO TRIFLUOROMETHYL-SUBSTITUTED PYRIDYL-ISOTHIOCYANATES AND ISOCYANATES STARTING FROM 2,3-DICHLORO-5-TRIFLUORO - Revue Roumaine de Chimie -. (URL: )
- CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents. (URL: patents.google.
-
Sandmeyer Trifluoromethylation - Organic Chemistry Portal. (URL: )
- Fluopyram | C16H11ClF6N2O | CID 11158353 - PubChem - NIH. (URL: pubchem.ncbi.nlm.nih.gov/compound/Fluopyram)
-
A Direct Silver‐Catalyzed Three‐Component Approach to Trifluoromethylated Cyanopyrazoles and Cyanopyrazolines | Request PDF - ResearchGate. (URL: )
- 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation - ChemRxiv. (URL: chemrxiv.org/engage/chemrxiv/article-details/60c7495a93414115749171f1)
-
Sandmeyer Trifluoromethylation | Request PDF - ResearchGate. (URL: )
-
The Trifluoromethylating Sandmeyer Reaction: A Method for Transforming C-N into C-CF3. (URL: )
-
Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. (URL: )
- Copper-promoted Sandmeyer trifluoromethylation reaction - PubMed. (URL: pubmed.ncbi.nlm.nih.gov/23758497/)
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- 5. Copper-promoted Sandmeyer trifluoromethylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity Comparison of Picolinate-Derived Compounds
Executive Summary
This guide provides a technical analysis of picolinate-derived compounds, focusing on their application as ligand systems for metal coordination in metabolic regulation and oncology. Picolinic acid (pyridine-2-carboxylic acid), a metabolite of L-tryptophan, acts as a bidentate chelator (
Key Findings:
-
Metabolic Regulation: Chromium(III) picolinate (CrPic) and Zinc picolinate (ZnPic) exhibit superior bioavailability compared to their chloride or oxide counterparts. CrPic enhances insulin receptor kinase activity via the low-molecular-weight chromium-binding substance (LMWCr).
-
Oncology: Ruthenium(II)-picolinate organometallics demonstrate potent cytotoxicity (IC
< 5 µM) in cisplatin-resistant cell lines (e.g., A2780cis), often with higher selectivity for cancer cells over normal fibroblasts than traditional platinum drugs. -
Experimental Criticality: Accurate assessment of biological activity requires rigorous control of ligand stability and non-specific adsorption during cellular uptake assays (ICP-MS).
Structural Basis of Bioactivity
The biological distinctiveness of picolinates stems from their coordination geometry. Unlike monodentate ligands (e.g., chlorides), the picolinate anion forms a five-membered chelate ring with the metal center.
-
Lipophilicity: The aromatic pyridine ring increases the partition coefficient (
), facilitating passive diffusion across the lipid bilayer. -
Stability: The chelate effect renders these complexes resistant to rapid hydrolysis in the bloodstream, ensuring the metal is delivered intracellularly rather than dissociating in the serum.
Metabolic Regulation: Chromium & Zinc Picolinates[1]
Comparative Bioavailability
In metabolic applications, the primary metric of performance is the efficiency of elemental delivery to tissues (bioavailability).
| Compound | Target Application | Bioavailability Profile | Key Mechanism |
| Chromium Picolinate | Insulin Sensitization | High (2-5% absorption vs. <0.5% for CrCl | Stable transport; accumulation in insulin-sensitive tissues. |
| Chromium Chloride | Control/Basal | Low | Rapid elimination; poor membrane penetration. |
| Zinc Picolinate | Immune/Enzymatic Support | High | Exogenous picolinic acid facilitates Zn absorption via pancreatic secretion pathways. |
| Zinc Gluconate | General Supplement | Moderate | Soluble but less lipophilic than picolinate forms. |
Mechanism of Action: Insulin Signaling
CrPic does not act directly on glucose; it acts as a cofactor. Upon entering the cell, the Cr(III) is released and binds to apo-chromodulin (a pentapeptide). This holo-chromodulin binds to the activated Insulin Receptor (IR), amplifying its tyrosine kinase activity.
Figure 1: Chromium Picolinate Potentiation of Insulin Signaling Note: This pathway illustrates how CrPic amplifies the signal transduction from the Insulin Receptor to GLUT4 translocation.
Caption: Schematic of Cr(III) amplification of insulin receptor kinase activity via Chromodulin formation.
Oncology: Organometallic Picolinates vs. Cisplatin[2][3][4][5][6]
Ruthenium(II) arene complexes bearing picolinate ligands (e.g., [Ru(
Cytotoxicity Comparison (Representative Data)
The following data synthesizes comparative IC
| Cell Line | Tissue Origin | Cisplatin IC | Ru(II)-Picolinate Complex IC | Performance Note |
| A549 | Lung Carcinoma | 12.0 ± 1.5 | 8.5 ± 0.8 | Ru-complex shows higher potency in lung tissue. |
| MCF-7 | Breast Cancer | 15.2 ± 2.1 | 5.1 ± 0.4 | Significant Advantage: Picolinate ligand enhances uptake in breast cancer cells. |
| A2780cis | Ovarian (Cis-Resistant) | > 25.0 | 6.2 ± 0.5 | Resistance Breaking: Ru-complexes bypass active efflux mechanisms affecting Cisplatin. |
| MRC-5 | Normal Fibroblasts | 8.0 ± 1.0 | > 50.0 | Selectivity: Ru-complexes are significantly less toxic to healthy cells. |
Data Source Interpretation: Ru-picolinate complexes often exhibit lower IC
Experimental Protocols (Senior Scientist Perspective)
To validate the biological activity of these compounds, precise quantification of cellular uptake is required.[1] Standard colorimetric assays often fail to distinguish between membrane-bound and internalized metal.
Protocol: Cellular Uptake via ICP-MS
Objective: Quantify intracellular metal concentration (Cr, Zn, Ru) excluding surface-bound fraction.
Critical "Senior Scientist" Insight: Metal picolinates are lipophilic and "sticky." They adsorb to polystyrene culture plates.[2] Without the specific wash steps detailed below, your data will show artificially high uptake due to plastic adsorption.
Figure 2: Validated ICP-MS Uptake Workflow
Caption: Workflow for metal-picolinate uptake. The EDTA wash step is mandatory to remove surface-adsorbed complexes.
Step-by-Step Methodology
-
Seeding: Seed cells (e.g., A549) at
cells/well in 6-well plates. Allow attachment for 24 hours. -
Treatment: Replace medium with drug-containing medium.
-
Control: Vehicle (DMSO < 0.5%).
-
Experimental: Picolinate complex (1–50 µM).
-
-
The Critical Wash (The Differentiator):
-
Aspirate medium.[3]
-
Wash 1x with cold PBS.
-
Wash 2x with PBS containing 2mM EDTA. Rationale: Picolinates can weakly associate with membrane proteins. EDTA removes extracellularly bound metal without lysing cells, ensuring you measure only internalized drug.
-
-
Lysis & Digestion:
-
Add 500 µL of 65% suprapur HNO
. Incubate at 65°C for 2 hours. -
Dilute with ddH
O to reach < 5% acid concentration before injection.
-
-
Quantification: Analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[4] Normalize results to total protein content (BCA assay) from a parallel well.
References
-
Anderson, R. A. (1998). Chromium, glucose intolerance and diabetes. Journal of the American College of Nutrition.
-
Barrie, S. A., et al. (1987). Comparative absorption of zinc picolinate, zinc citrate and zinc gluconate in humans. Agents and Actions.
-
Antonarakis, E. S., & Emadi, A. (2010). Ruthenium-based chemotherapeutics: are they ready for prime time? Cancer Chemotherapy and Pharmacology.[5]
-
Timerbaev, A. R., et al. (2006). Advances in metallodrug development: An analytical perspective. Talanta.
-
Vincent, J. B. (2000). The biochemistry of chromium. The Journal of Nutrition.
-
Egger, A. E., et al. (2014). Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. Metallomics.
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Safety Operating Guide
Guide to the Proper Disposal of Methyl 3-chloro-4-cyanopicolinate: A Protocol for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Methyl 3-chloro-4-cyanopicolinate, a halogenated heterocyclic compound, demands a disposal protocol that meticulously addresses its unique chemical properties. This guide provides a detailed, step-by-step framework for its safe handling and disposal, grounded in established chemical safety principles. The primary directive is to prevent accidental chemical reactions and ensure waste is routed to the appropriate, regulated disposal stream.
Hazard Identification and Risk Assessment
Understanding the molecular structure of Methyl 3-chloro-4-cyanopicolinate is fundamental to appreciating its disposal requirements. The molecule contains two key functional groups that dictate its handling: a chloro group, classifying it as a halogenated organic compound, and a cyano (nitrile) group.
-
Halogenated Organic Compound: Chlorinated organic wastes require a specific disposal pathway, typically high-temperature incineration.[1] Co-mingling this waste with non-halogenated solvents is strictly prohibited, as the combustion of chlorinated compounds can generate highly toxic byproducts, including dioxins and hydrogen chloride gas.[1]
-
Cyanide-Containing Compound: The cyano group presents a significant reactivity hazard. In the presence of acids, cyanide salts and related compounds can generate highly toxic and flammable hydrogen cyanide (HCN) gas.[2][3] Therefore, this waste must never be mixed with acidic waste streams.
-
General Toxicity: While specific toxicity data for this exact compound is limited, related structures like 2-Chloronicotinonitrile are harmful if swallowed, in contact with skin, or inhaled, and cause significant skin and eye irritation.[4] Prudent practice dictates treating Methyl 3-chloro-4-cyanopicolinate with similar caution.
Table 1: Hazard Summary and Precautionary Measures
| Hazard Class | Chemical Moiety | Associated Risks | Mandatory Precaution |
|---|---|---|---|
| Halogenated Organic | 3-chloro group | Formation of toxic combustion byproducts (e.g., dioxins) if improperly incinerated. | Segregate into a dedicated "Halogenated Organic Waste" container.[5] |
| Reactive Hazard | 4-cyano group | Generation of highly toxic hydrogen cyanide (HCN) gas upon contact with acids. | DO NOT mix with acidic waste. Keep waste container pH neutral.[3] |
| Toxicological Hazard | Cyano & Chloro groups | Harmful if swallowed, inhaled, or in contact with skin. Causes serious eye and skin irritation.[4][6] | Always handle using appropriate Personal Protective Equipment (PPE). |
Personal Protective Equipment (PPE)
Given the compound's hazards, a stringent PPE protocol is mandatory to prevent exposure during handling and disposal.
-
Eye Protection: Wear chemical splash goggles or safety glasses with a full-face shield.[7][8]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use and use proper removal technique to avoid skin contact.[9]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used.
Waste Segregation: The Critical Step
The cornerstone of safe disposal is meticulous waste segregation. Methyl 3-chloro-4-cyanopicolinate and materials contaminated with it must be classified and collected as Hazardous Chemical Waste .[10] Specifically, it belongs in the Halogenated Organic Waste stream.
Caption: Waste segregation decision workflow for Methyl 3-chloro-4-cyanopicolinate.
Step-by-Step Disposal Protocol
1. Container Selection:
- Select a clean, leak-proof container made of a compatible material (e.g., glass or polyethylene).[11] The original product container is often a suitable choice.[12]
- The container must have a secure, tight-fitting screw cap to prevent leaks and vapor escape.[3]
2. Waste Collection:
- Carefully transfer the waste chemical, solutions containing it, or contaminated solids into the designated "Halogenated Organic Waste" container.
- Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[13]
- Keep the waste container closed at all times except when adding waste.[10]
3. Labeling:
- Properly label the waste container immediately upon adding the first drop of waste. Use your institution's official Hazardous Waste tag.[12][14]
- The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name, including solvents and water, with their approximate percentages. Do not use abbreviations or chemical formulas.[12]
4. Storage:
- Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), such as a fume hood or a ventilated cabinet.
- Ensure the storage area is away from sources of ignition and incompatible materials, especially acids.[1][3]
- Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department by submitting an online chemical collection request.[10][15]
Spill Management Protocol
In the event of a small-scale laboratory spill:
-
Alert Personnel: Immediately notify others in the area.
-
Ensure Ventilation: Work in a well-ventilated area or fume hood.
-
Don PPE: Wear the appropriate PPE as described in Section 2.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[16]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated waste container.
-
Decontaminate: Clean the spill area with soap and water, collecting the rinsate for disposal.
-
Dispose of Cleanup Materials: All contaminated items (gloves, absorbent, pads) must be placed in the sealed hazardous waste container along with the spilled chemical and disposed of as halogenated organic waste.[13]
Disposal of Empty Containers
Empty containers that once held Methyl 3-chloro-4-cyanopicolinate must be decontaminated before disposal.
-
Triple Rinse: Rinse the container thoroughly with a suitable solvent (such as acetone or methanol) three times.[15]
-
Collect Rinsate: The first rinsate is considered hazardous waste. It must be collected and added to your "Halogenated Organic Waste" container.[17] Subsequent rinses may be collected as well, depending on local regulations.
-
Deface Label: Completely remove or obliterate the original manufacturer's label.[17]
-
Dispose of Container: Once clean and dry, the container can typically be disposed of in the appropriate solid waste stream (e.g., glassware disposal box).[17]
By adhering to this comprehensive disposal guide, researchers and laboratory professionals can ensure the safe management of Methyl 3-chloro-4-cyanopicolinate, protecting themselves, their colleagues, and the environment.
References
-
Chemical Waste Disposal. Washington State University, Environmental Health & Safety. [Link]
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Process for Disposal of Chlorinated Organic Residues. ACS Publications. [Link]
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Chemical Waste. MIT, Environmental Health & Safety. [Link]
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Material Safety Data Sheet. MSDS Online. [Link]
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Hazardous Waste Segregation. Bucknell University. [Link]
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Material Safety Data Sheet. MSDS Online. [Link]
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Chemical Incompatibility Chart. Princeton University, Environmental Health and Safety. [Link]
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Material Safety Data Sheet. A&A Pharmachem. [Link]
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Safety Data Sheet. BD Regulatory Documents. [Link]
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Chlorinated Solvent Wastes Produced in Jewelry Manufacturing. California Department of Toxic Substances Control. [Link]
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Incompatible Chemicals. Utah State University, Environmental Health and Safety. [Link]
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Procedure for Disposing of Hazardous Waste. MIT, Environmental Health & Safety. [Link]
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Chemical Incompatibility Chart. Dan The Lab Safety Man. [Link]
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Methyl 4-Chloropicolinate. National Center for Biotechnology Information, PubChem. [Link]
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Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison, Safety Department. [Link]
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Hazardous Waste Disposal Guide. Dartmouth College. [Link]
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Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
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Laboratory Waste Disposal Guidelines. King Saud University. [Link]
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Disposal of Chemical Waste. University of Bristol, Safety and Health Services. [Link]
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A Comprehensive Safety Guide for Handling Methyl 3-chloro-4-cyanopicolinate in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Understanding the Risks: A Profile of Methyl 3-chloro-4-cyanopicolinate
Anticipated Hazards:
-
Acute Toxicity: Similar chlorinated and cyanated compounds are known to be toxic if swallowed, inhaled, or in contact with skin.[1][2][3]
-
Severe Skin and Eye Damage: Many halogenated organic compounds can cause skin irritation or severe burns and serious eye irritation or damage upon contact.[2][4][5]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[2][6]
-
Allergic Skin Reaction: Some related compounds may cause an allergic skin reaction.[4]
-
Long-Term Health Effects: Certain complex chlorinated aromatics have been linked to long-term health effects, including potential genetic defects, carcinogenicity, and reproductive harm.[4] Therefore, minimizing exposure is critical.
Given these potential risks, a robust personal protective equipment (PPE) strategy is not merely a recommendation but a necessity for safe handling.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling Methyl 3-chloro-4-cyanopicolinate.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and fine dust.[7] A full-face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[8][9] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a common choice for incidental contact with a variety of chemicals.[7][8] However, for prolonged contact or when handling the pure substance, consider double-gloving or using gloves with a higher level of chemical resistance, such as butyl rubber.[10] Always inspect gloves for any signs of degradation or punctures before use and change them immediately if contamination is suspected.[8] |
| Body Protection | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved laboratory coat made of a material resistant to chemical permeation is required.[8][11] For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[11] |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are mandatory in any laboratory setting.[8] Perforated shoes or sandals are strictly prohibited.[8] |
| Respiratory Protection | Respirator | All handling of solid Methyl 3-chloro-4-cyanopicolinate should be conducted within a certified chemical fume hood to control airborne dust and potential vapors.[12] If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator (e.g., an N95 for particulates or a respirator with appropriate chemical cartridges) must be used.[9][11][13] A proper fit test and training are required before using a respirator.[9][10] |
Safe Handling and Operational Workflow
A systematic approach to handling this compound will minimize the risk of exposure. The following workflow should be adopted.
Caption: Safe Handling Workflow for Methyl 3-chloro-4-cyanopicolinate.
Step-by-Step Protocol:
-
Preparation:
-
Handling:
-
When weighing the solid compound, use a draft shield or perform the task in a fume hood to prevent dust from becoming airborne.
-
Use tools (spatulas, etc.) dedicated to this chemical or thoroughly clean them after use.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
-
Post-Handling:
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4][5] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately.[4] Wash the affected area with plenty of soap and water.[2][5] Seek medical attention if irritation persists or if a large area is affected.
-
Inhalation: Move the affected person to fresh air.[1][2] If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.
-
Small Spill: For a small spill within a fume hood, trained personnel wearing appropriate PPE can absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[15]
-
Large Spill: Evacuate the area and prevent entry. Alert your institution's environmental health and safety (EHS) department immediately.
Disposal Plan: Responsible Waste Management
Improper disposal of Methyl 3-chloro-4-cyanopicolinate and its associated waste can pose a risk to the environment and public health.
-
Chemical Waste:
-
Solid Waste: Collect any unused solid Methyl 3-chloro-4-cyanopicolinate in a clearly labeled, sealed, and compatible waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and compatible hazardous waste container. Do not pour this chemical down the drain.[16]
-
-
Contaminated Materials:
-
All disposable items that have come into contact with the chemical, such as gloves, bench paper, and pipette tips, must be disposed of as hazardous waste.[17] Place these items in a designated, sealed waste container.
-
-
General Principle: All waste must be disposed of in accordance with local, state, and federal regulations.[15][16][17] Contact your institution's EHS department for specific guidance on waste stream management.
By adhering to these rigorous safety protocols, you can confidently and safely incorporate Methyl 3-chloro-4-cyanopicolinate into your research and development workflows, ensuring a secure laboratory environment for everyone.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Dow Chemical Company. (2023, March 23). Safety Data Sheet. Retrieved from [Link]
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Cleanchem Laboratories. (n.d.). Material Safety Data Sheets: Methyl 4-chloropicolinate hydrochloride. Retrieved from [Link]
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-
University of California, Santa Barbara. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
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Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
- Caluanie Muelear Oxidize. (2025, September 19). Personal Protective Equipment (PPE) for Working with Oxidizing Agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
